2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
描述
属性
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFJPXGNVPNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371736 | |
| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119895-68-0 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119895-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-benzo(1,3)dioxole-4-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119895680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-benzo[1,3]dioxole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth examination of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. This document will cover its fundamental chemical and physical properties, detailed synthesis protocols for its core scaffold, its critical role as a synthetic intermediate, and essential safety and handling information. The primary identifier for this compound is CAS Number: 119895-68-0 . The strategic incorporation of the difluoromethylene group onto the privileged benzodioxole scaffold imparts unique electronic properties and enhanced metabolic stability to derivative molecules, making it a valuable precursor in the development of novel therapeutic agents and agrochemicals.[1][2]
Compound Identification and Physicochemical Properties
This compound is a specialized organic compound valued for its unique structural features. The presence of the gem-difluoro group attached to the dioxole ring is a key determinant of its reactivity and the properties of its downstream products.
Key Identifiers:
-
Primary CAS Number: 119895-68-0[3]
-
Synonyms: 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 4-Formyl-2,2-difluoro-1,3-benzodioxole[3]
-
Molecular Formula: C₈H₄F₂O₃[3]
-
Molecular Weight: 186.11 g/mol [4]
The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process chemistry.
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Density | 1.423 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.497 | [3] |
| Flash Point | 91.1 °C (196.0 °F) | [3][5] |
| Boiling Point | 210 °C | [4] |
| Storage Temperature | −20°C | [3][5] |
Synthesis of the Core Scaffold and Formylation
The synthesis of this compound involves two primary stages: the construction of the 2,2-difluoro-1,3-benzodioxole core followed by electrophilic formylation.
Synthesis of 2,2-Difluoro-1,3-benzodioxole
The most established and scalable method for producing the core scaffold is through a halogen exchange (HALEX) reaction. This process involves the fluorination of the more readily available 2,2-dichloro-1,3-benzodioxole. The causality behind this choice is rooted in the high efficiency and yield of the reaction when catalyzed appropriately.
The reaction proceeds by treating 2,2-dichloro-1,3-benzodioxole with a fluorinating agent, such as potassium fluoride (KF).[6][7] The efficiency of this transformation is significantly enhanced by a catalyst, preferably potassium hydrogen fluoride (KHF₂), which facilitates the displacement of the chloride ions with fluoride ions.[6][7] This process is a cornerstone for accessing the difluorinated scaffold, which is an intermediate used in the synthesis of pharmaceutical and agrochemical products.[6][7]
Caption: Synthesis workflow for this compound.
Formylation of the Benzodioxole Ring
Once the core scaffold is synthesized, the aldehyde group is introduced at the 4-position of the benzene ring via an electrophilic aromatic substitution reaction. Standard formylation methods, such as the Vilsmeier-Haack or Gattermann reaction, can be employed to achieve this transformation, yielding the final target compound.
Applications in Drug Discovery and Agrochemicals
The unique properties conferred by fluorine atoms make this compound a highly valuable building block in modern chemistry.
Expertise & Experience Insights: The rationale for incorporating the difluoromethylene (-CF₂-) group is multifaceted. From a drug development perspective, it serves as a bioisostere for a carbonyl or ether linkage, but with significantly different electronic properties and metabolic stability. Fluorine's high electronegativity can alter the acidity of nearby protons and influence molecular conformation, which can lead to enhanced binding affinity with biological targets.[2] Furthermore, the C-F bond is exceptionally strong, which often blocks common metabolic pathways (e.g., oxidation by Cytochrome P450 enzymes), thereby increasing the bioavailability and in-vivo half-life of a drug candidate.[8][9]
The benzodioxole moiety itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] This scaffold is known to contribute to favorable pharmacokinetic profiles.[2] Consequently, derivatives of 2,2-difluoro-1,3-benzodioxole are key intermediates in the synthesis of innovative therapeutic agents, including small molecule chaperones for treating conditions like cystic fibrosis, as well as new antiviral and anti-inflammatory agents.[1][2]
Caption: Role as a key intermediate in chemical synthesis.
Experimental Protocol: Synthesis of the Core Scaffold
The following protocol is a self-validating system adapted from established patent literature for the synthesis of 2,2-difluoro-1,3-benzodioxole.[7] This foundational step is critical for obtaining the precursor to the title compound.
Materials and Equipment:
-
Three-necked round bottom flask
-
Central stirrer and condenser
-
Heating mantle
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous potassium fluoride (KF), dried in vacuum at 150°C
-
Potassium hydrogen fluoride (KHF₂)
-
Tetramethylene sulfone (solvent)
-
Standard distillation apparatus
Step-by-Step Methodology:
-
Reactor Charging: In a three-necked round bottom flask equipped with a stirrer and condenser, charge 210 g (3.61 mol) of anhydrous KF, 226 g (1.18 mol) of 2,2-dichloro-1,3-benzodioxole, and a catalytic amount of KHF₂ (approx. 0.3 g).[7]
-
Solvent Addition: Add tetramethylene sulfone as a solvent to the mixture.
-
Heating and Reaction: Heat the reaction mixture to 140°C with continuous stirring.[7]
-
Monitoring: Monitor the reaction's progress via gas chromatography (GC) by taking periodic samples. The reaction is typically complete after 7-8 hours, indicated by the complete conversion of the starting material.[7]
-
Work-up: Once the reaction is complete, cool the mixture. Add approximately 2000 g of water to dissolve the inorganic salts and the solvent.[7]
-
Phase Separation: An organic phase consisting primarily of 2,2-difluoro-1,3-benzodioxole will separate from the aqueous layer.
-
Purification: Isolate the organic phase and purify it by distillation to obtain the final product with high purity. An expected yield is approximately 83%.[7]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Conclusion
This compound (CAS No. 119895-68-0) is a pivotal chemical intermediate whose value is derived from the synergistic combination of a privileged benzodioxole scaffold and a metabolically robust difluoromethylene group. Its versatile aldehyde functionality allows for extensive chemical elaboration, making it an essential building block for researchers in drug discovery and agrochemical development. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for leveraging its full potential in creating next-generation functional molecules.
References
- 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. MySkinRecipes. [Link]
- CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health (NIH). [Link]
- Request A Quote. ChemUniverse. [Link]
- 4-formaldehyde-2,2-difluoro-2H-1,3-benzodioxole. Hangzhou LZ Chemical Co., Ltd. [Link]
Sources
- 1. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 4. 4-formaldehyde-2,2-difluoro-2H-1,3-benzodioxole [lzchemical.com]
- 5. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 6. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cas 656-42-8|| where to buy 2,2-difluoro-2H-1,3-benzodioxole-5-carbaldehyde [chemenu.com]
An In-depth Technical Guide to the Physical Properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (CAS No. 119895-68-0). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical methodologies. It details the compound's physicochemical characteristics, offers predictive spectroscopic analysis based on its molecular structure, and provides robust, field-proven protocols for empirical determination. The guide is structured to serve as a practical reference for laboratory work and to explain the causality behind standard analytical procedures.
Introduction and Molecular Profile
This compound is a fluorinated aromatic aldehyde of significant interest in synthetic chemistry. The presence of the difluoromethylene ether group (-OCF₂O-) imparts unique electronic properties and metabolic stability, making it a valuable building block for novel agrochemicals and pharmaceutical agents.[1] Its structure combines the rigidity of the benzodioxole ring system with the reactive aldehyde functionality, opening avenues for diverse chemical transformations.
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 119895-68-0
-
Molecular Formula: C₈H₄F₂O₃
-
Molecular Weight: 186.11 g/mol
-
SMILES: O=Cc1cccc2c1OC(F)(F)O2
-
InChI Key: NIBFJPXGNVPNHK-UHFFFAOYSA-N
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and application in synthesis. The data for this compound are summarized below. An interesting discrepancy exists in supplier literature regarding its physical state at ambient temperature, with some listing it as a liquid and others as a solid. This suggests the compound is likely a low-melting-point solid, where minor impurities can cause significant freezing-point depression, or that it exists as a supercooled liquid.
| Property | Value | Source(s) |
| Physical Form | Liquid / Solid | |
| Boiling Point | 210 °C | [2] |
| Density | 1.423 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.497 | |
| Flash Point | 91.1 °C (196.0 °F) |
Solubility Profile
-
Expected Solubility: Soluble in common polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. These solvents are suitable for reaction media and chromatographic purification.
-
NMR Solvents: Typically soluble in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) for NMR analysis.
-
Water Solubility: Expected to be low due to the dominant hydrophobic character of the aromatic ring.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While primary spectra for this specific molecule are not publicly available, a predictive analysis based on its functional groups provides a reliable guide for researchers.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the aldehyde, the aromatic ring, and the carbon-fluorine bonds.
-
C=O Stretch (Aldehyde): A strong, sharp absorption is expected in the region of 1700-1720 cm⁻¹ . This is a highly characteristic peak for aromatic aldehydes.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), which are diagnostic for the C-H bond of an aldehyde.[3]
-
C=C Stretch (Aromatic): Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-O Stretch (Dioxole): Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the dioxole ring are expected between 1000-1300 cm⁻¹ .
-
C-F Stretch: Very strong, intense absorptions are characteristic of C-F bonds and are expected in the 1100-1350 cm⁻¹ region. These may overlap with the C-O stretching bands.
-
Aromatic C-H Bending (Out-of-Plane): Bands in the 750-900 cm⁻¹ region will indicate the substitution pattern of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
The proton NMR spectrum will be relatively simple, showing signals only in the aromatic and aldehyde regions.
-
Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically between δ 9.8-10.2 ppm . This deshielded position is due to the electron-withdrawing nature of the carbonyl group.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the δ 7.0-8.0 ppm region. Due to their distinct electronic environments, they will likely present as a complex multiplet pattern (e.g., a doublet, a triplet, and another doublet, or variations thereof depending on coupling constants).
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.[4]
-
Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, expected around δ 188-195 ppm .[5]
-
Aromatic Carbons (C=C): Signals for the six aromatic carbons will appear between δ 110-150 ppm . The carbons attached to oxygen will be more downfield.
-
Difluoromethylene Carbon (-CF₂-): This carbon will be significantly affected by the attached fluorine atoms. It is expected to appear as a triplet (due to C-F coupling) in the region of δ 115-135 ppm .
A proton-decoupled ¹⁹F NMR spectrum would show a single signal (a singlet) for the two equivalent fluorine atoms.
Self-Validating Experimental Protocols
The following protocols describe standard, authoritative methods for determining the key physical properties of a new or uncharacterized compound like this compound. The causality behind each step is explained to ensure robust and reproducible results.
Workflow for Physicochemical Characterization
Caption: General workflow for the physical and spectroscopic characterization of a chemical compound.
Protocol 1: Melting Point Determination (Capillary Method)
This method is crucial for establishing purity and confirming the physical state. A sharp melting range (typically < 1°C) is indicative of a pure compound.[6]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample will not pack well and will heat unevenly, leading to a broad, inaccurate melting range.[6]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal.[7]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. This saves time during the accurate determination.
-
Accurate Determination: Allow the block to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.
-
Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing temperature lag and ensuring an accurate reading.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[8]
Protocol 2: Micro Boiling Point Determination
This technique is ideal for small sample quantities and minimizes hazards associated with flammable liquids.[9]
-
Apparatus Assembly: Attach a small test tube (e.g., 6 x 50 mm) containing 0.2-0.5 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down. This traps a small pocket of air which will serve as an indicator.[10]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) and begin heating gently.[11]
-
Observation: As the temperature rises, the air trapped in the capillary will expand and exit as a slow stream of bubbles.
-
Boiling Point Identification: When the boiling point is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the inverted capillary.
-
Data Recording: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the temperature on the thermometer is the boiling point of the liquid.
-
Causality: At this point, the vapor pressure inside the capillary has just dropped below the external atmospheric pressure, providing a very precise measurement of the boiling point temperature.
-
Protocol 3: Spectroscopic Sample Preparation and Analysis
This method is suitable for both low-melting solids and liquids.
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the compound in a few drops of a volatile solvent like dichloromethane or acetone.[12]
-
Film Deposition: Place one or two drops of the solution onto the face of a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, even film of the compound.
-
Causality: The salt plates are transparent to infrared radiation. The solvent is used only to deposit a thin, uniform layer of the analyte to avoid total absorption of the IR beam, which would result in a saturated, uninterpretable spectrum.[13]
-
-
Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum. The instrument shines a broad range of infrared frequencies through the sample and a computer performs a Fourier Transform on the resulting signal to generate the spectrum.[14]
-
Sample Preparation: Accurately weigh approximately 5-20 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent is used to provide a lock signal for the spectrometer, stabilizing the magnetic field.[15]
-
Dissolution: Cap the tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal, tune the probe, and shim the magnetic field to achieve maximum homogeneity. Standard pulse sequences are then used to acquire the ¹H, ¹³C, and other desired spectra.[16][17]
-
Causality: Shimming adjusts small, localized magnetic fields to make the overall magnetic field experienced by the sample as uniform as possible. This is critical for obtaining high-resolution spectra with sharp, well-defined peaks.
-
Safety and Handling
Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Pictograms: GHS07 (Exclamation mark).
-
Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. A storage temperature of -20°C is recommended by suppliers.
References
- IR Spectroscopy of Solids.
- Measuring Liquid Refractive Index Procedure. Scribd. [Link]
- Chapter 5: Acquiring 1H and 13C Spectra. In Multinuclear NMR. [Link]
- Micro Boiling Point Determin
- Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts.
- Melting point determin
- Micro-boiling point measurement. University of Calgary. [Link]
- How to Determine Boiling Points on the Microscale. Chemtips - WordPress.com. [Link]
- SOP d
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Determination of Melting Point. Clarion University. [Link]
- Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations.
- 4-formaldehyde-2,2-difluoro-2H-1,3-benzodioxole. Hangzhou LZ Chemical Co., Ltd. [Link]
- Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
- DETERMINATION OF MELTING POINTS. METU OpenCourseWare. [Link]
- An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Hindawi. [Link]
- Quantification of High-Resolution 1H[13C] NMR Spectra
- Refractive Index: All You Need to Know. Mettler Toledo. [Link]
- Determining the Refractive Index of a Liquid.
- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. [Link]
- Acquisition and analysis of 1H NMR. Bio-protocol. [Link]
- Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
- Guide to FT-IR Spectroscopy. Bruker. [Link]
- IR Spectroscopy. Chemistry LibreTexts. [Link]
- Procedure A. Obtain IR Spectra. Infrared Spectroscopy - Scribd. [Link]
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g. MilliporeSigma (Sigma-Aldrich). [Link]
- Fourier-transform infrared spectroscopy. Wikipedia. [Link]
- 13C NMR Spectroscopy. In NMR Spectroscopy: An Introduction. [Link]
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. The Royal Society of Chemistry. [Link]
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 2,2-Difluoro-1,3-benzodioxole. Hangzhou LZ Chemical Co., Ltd. [Link]
- 1,3-Benzodioxole-4-carboxaldehyde. PubChem. [Link]
- Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. [Link]
- 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2) Properties. Chemcasts. [Link]
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
Sources
- 1. ベンゾジオキソール | Thermo Fisher Scientific [thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. thinksrs.com [thinksrs.com]
- 8. byjus.com [byjus.com]
- 9. chymist.com [chymist.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. books.rsc.org [books.rsc.org]
- 17. Acquisition and analysis of 1H NMR [bio-protocol.org]
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde molecular weight
An In-depth Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: A Key Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block of increasing importance in the fields of drug discovery and agrochemical synthesis. We will delve into its physicochemical properties, synthetic pathways, strategic applications in medicinal chemistry, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.
Core Compound Profile and Physicochemical Properties
This compound is a derivative of catechol where the hydroxyl groups are bridged by a difluoromethylene unit, and an aldehyde group is substituted at the 4-position of the aromatic ring. This unique combination of a difluorinated moiety and a reactive aldehyde handle makes it a valuable synthon for introducing the 2,2-difluoro-1,3-benzodioxole scaffold into more complex molecules. The presence of the gem-difluoro group significantly impacts the electronic properties and metabolic stability of the parent structure, making it a desirable feature in modern drug design.
The molecular formula for this compound is C₈H₄F₂O₃, and its calculated molecular weight is 186.11 g/mol . A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₂O₃ | [1] |
| Molecular Weight | 186.11 g/mol | Calculated |
| CAS Number | 119895-68-0 | [2] |
| Appearance | Liquid or solid | [2] |
| Density | ~1.423 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | ~1.497 | [2] |
| Flash Point | 91.1 °C (196.0 °F) | [2] |
| InChI Key | NIBFJPXGNVPNHK-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1cccc2c1OC(F)(F)O2 | [2] |
Note: Some commercial suppliers incorrectly list the molecular weight as 158.10 g/mol , which corresponds to the parent compound, 2,2-difluoro-1,3-benzodioxole (C₇H₄F₂O₂).[2]
Synthesis and Reaction Pathways
The synthesis of this compound is typically a two-stage process: first, the construction of the core 2,2-difluoro-1,3-benzodioxole ring system, followed by the introduction of the aldehyde group at the 4-position (formylation).
Synthesis of the 2,2-Difluoro-1,3-benzodioxole Precursor
The most common industrial route to the 2,2-difluoro-1,3-benzodioxole core involves a halogen exchange (HALEX) reaction on the more accessible 2,2-dichloro-1,3-benzodioxole intermediate.[1][3] The dichloro-precursor can be prepared via photochlorination of 1,3-benzodioxole.[1][3] The subsequent fluorine exchange is typically achieved using a fluoride salt, such as potassium fluoride (KF), often in the presence of a catalyst.[1][3]
Caption: Workflow for the synthesis of the 2,2-difluoro-1,3-benzodioxole precursor.
Formylation of the Benzodioxole Ring
Caption: Proposed workflow for the formylation of the precursor to the target aldehyde.
This strategy offers high regioselectivity, which is crucial for functionalizing the benzodioxole ring. A detailed hypothetical protocol is provided in the Experimental Section.
Role in Drug Discovery: A Bioisosteric Approach
The true value of this compound lies in the strategic importance of the chemical moiety it introduces. The 2,2-difluorobenzodioxole group is considered a bioisostere of other common functional groups in drug molecules. Bioisosterism is a cornerstone strategy in medicinal chemistry where a part of a lead molecule is replaced by another with similar physical or chemical properties to enhance desired pharmacological and pharmacokinetic profiles.[4][5]
The replacement of a hydrogen atom with fluorine is a common bioisosteric substitution.[6] The difluoromethylene (-CF₂-) group offers several advantages:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF₂- group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and overall bioavailability of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influencing drug-receptor interactions. The -CF₂- group can also increase lipophilicity, which can affect cell membrane permeability.
-
Conformational Control: The steric and electronic properties of the difluoromethylene bridge can lock the molecule into a specific conformation that may be more favorable for binding to a biological target.
Caption: The role of the 2,2-difluorobenzodioxole moiety as a strategic bioisostere in drug design.
Projected Analytical Characterization
While authenticated spectra for this specific compound are not publicly available, its spectroscopic features can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and quality control during synthesis.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, δ ≈ 9.8-10.2 ppm.- Aromatic protons (3H): Complex multiplets in the δ ≈ 7.0-7.8 ppm region, showing characteristic aromatic coupling constants. |
| ¹³C NMR | - Carbonyl carbon (CHO): δ ≈ 185-195 ppm.- Aromatic carbons: Multiple signals in the δ ≈ 110-150 ppm region.- Difluoromethylene carbon (CF₂): Triplet (due to ¹JCF coupling), δ ≈ 120-130 ppm. |
| ¹⁹F NMR | - A single resonance for the two equivalent fluorine atoms. |
| IR Spectroscopy | - Strong C=O stretch (aldehyde): ~1690-1710 cm⁻¹.- Strong C-F stretches: ~1000-1200 cm⁻¹.- Aromatic C=C stretches: ~1450-1600 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z = 186. |
Safety, Handling, and Storage
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Skin Sensitizer 1, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system).[2]
-
Signal Word: Warning.[2]
-
Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid breathing vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.[2] Keep away from strong oxidizing agents.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole (Precursor)
This protocol is adapted from patent literature.[1][3]
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
2,2-Dichloro-1,3-benzodioxole (1.0 eq)
-
Anhydrous Potassium Fluoride (KF) (2.5 - 3.0 eq)
-
Catalyst (e.g., Potassium Bifluoride, KHF₂) (0.1 eq)
-
High-boiling point solvent (e.g., Sulfolane)
-
-
Procedure: a. Charge the flask with anhydrous KF, KHF₂, and sulfolane under a nitrogen atmosphere. b. Heat the mixture to ~140-160 °C with vigorous stirring. c. Slowly add the 2,2-dichloro-1,3-benzodioxole to the heated mixture. d. Maintain the reaction at temperature for 6-8 hours, monitoring the conversion by Gas Chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Add water to dissolve the inorganic salts. The organic product will separate. g. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole.
Protocol 2: Directed ortho-Formylation (Hypothetical Procedure)
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
2,2-Difluoro-1,3-benzodioxole (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
-
Procedure: a. Dissolve 2,2-difluoro-1,3-benzodioxole in anhydrous THF in the flask under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the n-BuLi solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. d. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation. e. Add anhydrous DMF dropwise to the reaction mixture. A color change is typically observed. f. Allow the reaction to stir at -78 °C for another hour, then warm slowly to room temperature. g. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). h. Extract the mixture with ethyl acetate. i. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel to afford the target aldehyde.
References
- Chem 351 F18 Final: Spectroscopy. (n.d.). University of Calgary.
- Boudin, A., et al. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. U.S. Patent 5,432,290.
- Boudin, A., et al. (1990). Process for preparing 2,2-difluoro-1,3-benzodioxole. Canadian Patent CA2027016C.
- Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- MilliporeSigma. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g.
- Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Angewandte Chemie International Edition, 60(2), 584-629.
- Bhatia, M. S., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline, 1, 272-299.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Drug Design.org. (2007). Bioisosterism.
Sources
- 1. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Bioisosterism - Drug Design Org [drugdesign.org]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
A Guide to the Structural Elucidation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. The unique electronic properties conferred by the difluorinated dioxole ring and the reactive aldehyde functionality make unambiguous structural confirmation essential for its application in drug development and materials science. This document moves beyond a simple listing of analytical data, focusing instead on the causal relationships between the molecule's structure and its spectroscopic signatures. We present a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to create a self-validating system for characterization. Detailed experimental workflows and data interpretation strategies are provided for researchers, scientists, and professionals in chemical synthesis and drug development.
Introduction: The Significance of a Fluorinated Benzodioxole
This compound (CAS No. 119895-68-0) is a substituted aromatic aldehyde. The incorporation of a difluoromethylenedioxy group onto the catechol ring is a critical design element in modern medicinal chemistry. This moiety often serves as a bioisostere for other functional groups, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. The aldehyde group provides a versatile chemical handle for further synthetic transformations. Given its importance, rigorous and unequivocal confirmation of its molecular structure is the foundational first step in any research or development pipeline. This guide details the necessary analytical logic and methodologies to achieve that certainty.
Molecular Identity and Physicochemical Properties
The fundamental identity of the compound is established by its molecular formula and physical characteristics. These properties provide the initial parameters for spectroscopic analysis and sample handling.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₄F₂O₃ | [1] |
| Molecular Weight | 186.11 g/mol | |
| CAS Number | 119895-68-0 | [2] |
| Appearance | Liquid | [2] |
| Density | 1.423 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.497 | [2] |
| InChI Key | NIBFJPXGNVPNHK-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1cccc2OC(F)(F)Oc12 | [2] |
The Spectroscopic Blueprint: A Multi-Technique Elucidation
No single technique provides absolute structural proof. Instead, we build a "spectroscopic blueprint" where each method offers a unique and complementary piece of the puzzle. The congruence of data across all techniques provides the highest level of confidence.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is the first line of inquiry, providing a detailed map of the hydrogen atoms in the molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling reveals connectivity to neighboring protons.
-
Causality of Signal Position:
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It is expected to appear far downfield as a sharp singlet, as it has no adjacent proton neighbors to couple with.
-
Aromatic Protons: The three protons on the benzene ring form a complex splitting pattern (an ABC spin system). Their chemical shifts are influenced by the electron-donating effect of the dioxole oxygens and the electron-withdrawing effect of the aldehyde. The proton ortho to the aldehyde will be the most deshielded of the three.
-
-
Expected Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| Aldehyde H | ~10.0 | Singlet (s) | Deshielded by C=O group; no adjacent protons.[3][4] |
| Aromatic H (ortho to CHO) | ~7.7-7.9 | Doublet of doublets (dd) | Deshielded by adjacent CHO and coupled to two other aromatic protons. |
| Aromatic H (meta to CHO) | ~7.5-7.7 | Triplet or dd | Influenced by both substituents and coupled to neighbors. |
| Aromatic H (para to CHO) | ~7.2-7.4 | Doublet of doublets (dd) | Least deshielded aromatic proton, coupled to two neighbors. |
¹³C NMR Spectroscopy: The Carbon Framework
¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical nature (alkane, alkene, carbonyl, etc.). Broadband proton decoupling is typically used to simplify the spectrum, yielding a single peak for each unique carbon.
-
Causality of Signal Position:
-
Carbonyl Carbon: The sp² hybridized carbon of the aldehyde is double-bonded to a highly electronegative oxygen atom, causing extreme deshielding. It will be the furthest downfield signal.[5]
-
CF₂ Carbon: This carbon is directly bonded to two highly electronegative fluorine atoms, leading to a significant downfield shift. Due to C-F coupling, this signal will appear as a triplet.
-
Aromatic Carbons: The six aromatic carbons are all unique and will appear in the typical range of 110-150 ppm. Carbons bonded to oxygen will be further downfield.[6]
-
-
Expected Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) | Rationale |
| Aldehyde C=O | 185 - 195 | Singlet | Highly deshielded sp² carbon double-bonded to oxygen.[5] |
| Aromatic C-O | 140 - 150 | Singlet | Aromatic carbon bonded to electronegative oxygen. |
| Aromatic C-CHO | 130 - 140 | Singlet | Quaternary carbon attached to the aldehyde group. |
| CF₂ | 125 - 135 | Triplet (¹JCF) | Carbon bonded to two fluorine atoms; splits into a triplet. |
| Aromatic C-H | 110 - 130 | Singlet | Standard range for protonated aromatic carbons. |
¹⁹F NMR Spectroscopy: The Fluorine Signature
Given the presence of fluorine, ¹⁹F NMR is a critical and highly sensitive tool for structural confirmation. Fluorine has a 100% natural abundance of the ¹⁹F isotope (spin I=½) and a wide chemical shift range, making it an excellent probe.[7]
-
Causality of Signal Position:
-
The two fluorine atoms in the difluorodioxole group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift is characteristic of geminal difluoroalkoxy groups attached to an aromatic ring.
-
-
Expected Spectral Data:
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| -OCF₂O- | -40 to -80 | Singlet | Equivalent fluorine atoms in a difluoromethylene ether environment.[8][9] |
| (Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an indispensable tool for rapidly confirming the presence of key functional groups.
-
Causality of Vibrational Frequencies:
-
The stretching vibration of the C=O bond in the aldehyde is very intense due to the large change in dipole moment during the vibration. Its position is characteristic of aromatic aldehydes.
-
The C-H bond of the aldehyde group has a distinctive stretching frequency that appears at a lower wavenumber than typical sp² C-H bonds.
-
The C-F bonds will exhibit strong stretching absorptions in the fingerprint region.
-
-
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium, Sharp | Characteristic Fermi resonance doublet for the aldehyde C-H. |
| Aldehyde C=O Stretch | 1690 - 1715 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Stretching vibrations within the benzene ring. |
| C-O Ether Stretch | 1200 - 1300 | Strong | Asymmetric and symmetric stretching of the dioxole ether bonds. |
| C-F Stretch | 1000 - 1150 | Strong | Stretching vibrations of the carbon-fluorine bonds. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborating structural information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition to within a few parts per million.
-
Expected Data:
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 186.01).[1]
-
High-Resolution MS (HRMS): The measured exact mass should match the calculated value for C₈H₄F₂O₃.
-
Key Fragmentation Pathways: Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group as carbon monoxide ([M-CHO]⁺ or [M-29]⁺), leading to a stable benzodioxole cation.[10]
-
Integrated Workflow: From Synthesis to Confirmation
The practical application of these techniques follows a logical workflow, beginning with the synthesis of the compound and culminating in its full spectroscopic characterization. A common synthetic route involves the fluorination of the corresponding dichloro-analogue.[11][12]
Generalized Synthesis Protocol
-
Reaction Setup: In a suitable reaction vessel, 2,2-dichloro-1,3-benzodioxole-4-carbaldehyde is dissolved in a high-boiling point polar aprotic solvent (e.g., sulfolane).
-
Fluorination: A fluorinating agent, such as anhydrous potassium fluoride (KF), is added in stoichiometric excess. A phase-transfer catalyst or a catalyst like potassium hydrogen fluoride (KHF₂) may be used to facilitate the reaction.[12]
-
Heating: The reaction mixture is heated to a temperature typically between 100-200 °C and stirred for several hours.[11]
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the mixture is cooled, and the product is isolated by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Characterization Workflow Diagram
The following diagram illustrates the logical flow from the purified product to its final, unambiguous structural confirmation.
Caption: Workflow for the structural confirmation of the target compound.
Conclusion
The structural elucidation of this compound is a clear example of the power of a multi-faceted analytical approach. By systematically applying ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, a complete and self-validating picture of the molecule is formed. Each technique corroborates the others, leading to an unambiguous assignment of the structure. This rigorous characterization is paramount, providing the solid analytical foundation required for the compound's successful application in the demanding fields of pharmaceutical and agrochemical research.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information.
- Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- SpectraBase. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. John Wiley & Sons, Inc.
- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (1990). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr.
- Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.
- SpectraBase. (n.d.). 2,2-Difluoro-1,3-benzodioxole. John Wiley & Sons, Inc.
- Thieme. (n.d.). 13C NMR Spectroscopy.
- University of Calgary. (n.d.). Sample IR spectra.
- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information.
- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- NIST WebBook. (n.d.). 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. National Institute of Standards and Technology.
- NIST WebBook. (n.d.). Benzaldehyde. National Institute of Standards and Technology.
- NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. National Institute of Standards and Technology.
Sources
- 1. PubChemLite - 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde (C8H4F2O3) [pubchemlite.lcsb.uni.lu]
- 2. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. colorado.edu [colorado.edu]
- 10. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 12. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde IUPAC name
An In-depth Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of the difluoromethylene dioxy group imparts unique electronic properties and metabolic stability to bioactive molecules. This document details the physicochemical properties, synthesis strategies with mechanistic insights, analytical characterization, and critical applications of this compound, particularly its role as a key intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.
Introduction and Nomenclature
This compound is an aromatic aldehyde built upon a core benzodioxole scaffold. The defining feature of this molecule is the replacement of the methylene bridge hydrogen atoms with fluorine, creating a gem-difluoro moiety. This substitution profoundly influences the molecule's chemical and biological properties.
The IUPAC name for this compound is This compound . It is also commonly referred to by its synonym, 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde .[1][2]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is essential for its handling, reaction design, and characterization.
Physical and Chemical Properties
The known physical and chemical properties of the compound are summarized in the table below. The data is compiled from various chemical suppliers.[3]
| Property | Value | Citations |
| CAS Number | 119895-68-0 | [1][3] |
| Molecular Formula | C₈H₄F₂O₃ | [1][3] |
| Molecular Weight | 186.11 g/mol | [3] |
| Appearance | Solid or liquid | [1][2] |
| Density | 1.423 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.497 | [1][2] |
| InChI Key | NIBFJPXGNVPNHK-UHFFFAOYSA-N | [1][2] |
| SMILES String | O=Cc1cccc2c1OC(F)(F)O2 | [1][2] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The three aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The aldehyde proton will be a singlet, significantly downfield (δ 9.5-10.5 ppm), due to the deshielding effect of the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The aldehyde carbon will be significantly downfield (δ 185-195 ppm). The carbon of the difluoromethylene group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will have chemical shifts in the range of δ 110-150 ppm.
2.2.2. Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M+) for C₈H₄F₂O₃ would be observed at m/z 186.11. Common fragmentation patterns for aldehydes include the loss of the formyl radical (•CHO) or a hydrogen radical (•H).[4]
Synthesis and Reaction Mechanisms
The synthesis of this compound can be approached in a two-stage process: first, the construction of the 2,2-difluoro-1,3-benzodioxole core, followed by the regioselective introduction of the formyl group at the 4-position.
Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core
The 2,2-difluoro-1,3-benzodioxole core is typically synthesized from catechol or its derivatives. A common industrial method involves a two-step process starting with the corresponding 2,2-dichloro-1,3-benzodioxole, which is then subjected to a halogen exchange reaction.[5][6]
Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole [5]
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.
-
Reagents:
-
2,2-dichloro-1,3-benzodioxole (1.0 mol)
-
Anhydrous potassium fluoride (KF) (3.0 mol)
-
Potassium hydrogen fluoride (KHF₂) (catalytic amount)
-
High-boiling point solvent (e.g., sulfolane)
-
-
Procedure:
-
Charge the flask with anhydrous potassium fluoride, potassium hydrogen fluoride, and the solvent.
-
Heat the mixture to 140-160 °C with vigorous stirring.
-
Slowly add 2,2-dichloro-1,3-benzodioxole to the heated mixture.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.
-
The organic layer, containing the product, will separate.
-
Isolate the organic layer and purify by distillation under reduced pressure.
-
-
Expected Yield: ~80-85%
Regioselective Formylation
The introduction of the aldehyde group at the C-4 position of the 2,2-difluoro-1,3-benzodioxole ring is a critical step. The electronic properties of the difluorinated dioxole ring direct electrophilic substitution to the C-4 and C-7 positions. A highly regioselective method for ortho-formylation of phenolic substrates, which can be adapted for this system, utilizes magnesium chloride and paraformaldehyde.[7][8]
Mechanism of Ortho-Formylation: This reaction proceeds through a chelation-controlled mechanism. Magnesium chloride acts as a Lewis acid, coordinating to the oxygen atoms of the benzodioxole ring. This coordination increases the electron density at the ortho positions (C-4 and C-7) and directs the electrophilic attack of the formylating agent, generated in situ from paraformaldehyde, to the C-4 position.
Proposed Experimental Protocol: Ortho-Formylation of 2,2-Difluoro-1,3-benzodioxole [7][8]
-
Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (argon or nitrogen) inlet.
-
Reagents:
-
2,2-difluoro-1,3-benzodioxole (1.0 eq)
-
Anhydrous magnesium chloride (MgCl₂) (2.0 eq)
-
Paraformaldehyde (3.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
Under an inert atmosphere, add anhydrous MgCl₂ and paraformaldehyde to the flask.
-
Add anhydrous THF, followed by the dropwise addition of triethylamine.
-
Stir the mixture for 10-15 minutes.
-
Add 2,2-difluoro-1,3-benzodioxole dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
-
After completion, cool the reaction to room temperature and quench with 1N HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Drug Discovery and Medicinal Chemistry
The 2,2-difluoro-1,3-benzodioxole scaffold is a "privileged structure" in medicinal chemistry. The introduction of fluorine atoms can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[9]
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators
A prominent application of 2,2-difluoro-1,3-benzodioxole derivatives is in the development of drugs for cystic fibrosis (CF).[1][10] CF is caused by mutations in the CFTR gene, leading to a dysfunctional protein. CFTR modulators are small molecules that correct the function of the mutated protein.
-
Tezacaftor (VX-661): This CFTR corrector, approved for clinical use, incorporates the 2,2-difluoro-1,3-benzodioxole moiety. The aldehyde is a key precursor for the synthesis of the carboxylic acid, which is then coupled with other fragments to form the final drug molecule.
-
ABBV/GLPG-2222: This is an investigational CFTR corrector that also utilizes the 2,2-difluoro-1,3-benzodioxole-5-yl group, demonstrating the continued importance of this scaffold in the development of new CF therapies.[11]
The difluoromethylenedioxy group in these molecules is thought to improve their pharmacokinetic properties by blocking metabolic oxidation at the benzodioxole ring, a common site of metabolism for non-fluorinated analogues.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methods. The unique properties conferred by the difluorinated benzodioxole moiety make it a critical component in the design of new therapeutic agents, most notably in the ongoing development of more effective treatments for cystic fibrosis. This guide provides a foundational understanding of this important compound for researchers engaged in drug discovery and development.
References
- Ferreira, F. C., Buarque, C. D., & Lopes-Pacheco, M. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821.
- Wang, X., Liu, B., Searle, X., Yeung, C., Bogdan, A., Greszler, S., ... & Kym, P. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436–1449.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (1991). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Wikipedia. (n.d.). Duff reaction.
- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubMed. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor.
- PubMed. (2021). Modulators of CFTR. Updates on clinical development and future directions.
- National Center for Biotechnology Information. (n.d.). 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile.
- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
Sources
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Introduction
This compound is a key synthetic intermediate, valued by researchers in agrochemicals and drug development for its role in constructing complex molecular architectures. Its utility is prominently highlighted in the synthesis of fungicides such as fludioxonil. The introduction of the difluoromethylene dioxy group offers a unique modulation of electronic and metabolic properties, making it a desirable moiety. However, the regioselective introduction of a formyl group onto the 2,2-difluoro-1,3-benzodioxole core presents a distinct synthetic challenge. The electron-withdrawing nature of the difluorinated bridge deactivates the aromatic ring towards classical electrophilic aromatic substitution.
This guide provides an in-depth analysis of the two primary, field-proven pathways for the synthesis of this valuable aldehyde. We will explore a robust, multi-step industrial process and a highly regioselective laboratory-scale method, offering detailed protocols and a critical examination of the causality behind the strategic choices in each route.
Prerequisite: Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core
Before formylation, the synthesis of the 2,2-difluoro-1,3-benzodioxole starting material is a critical prerequisite. The most common method involves a halogen exchange reaction, starting from the more accessible 2,2-dichloro-1,3-benzodioxole.
The dichlorinated precursor can be prepared via photochlorination of 1,2-methylenedioxybenzene.[1][2] The subsequent fluorination is typically achieved by reacting 2,2-dichloro-1,3-benzodioxole with a fluorinating agent. While hydrogen fluoride (HF) can be used, a common and effective alternative is potassium fluoride (KF), often in the presence of a catalyst like potassium hydrogen fluoride (KHF₂), in a polar aprotic solvent.[1][2] This process overcomes the challenges associated with handling anhydrous HF and provides good yields.[2]
Pathway A: The Industrial Route via Side-Chain Halogenation and Hydrolysis
This pathway is a multi-step, scalable process designed for large-scale production. It strategically avoids direct formylation of a deactivated ring by building the aldehyde functionality from a pre-installed methyl group at the 4-position. The core logic involves a sequence of side-chain chlorination, gem-difluorination of the dioxole bridge, and finally, hydrolysis of the chlorinated side chain.[3][4]
Causality and Strategic Rationale
The industrial choice of this pathway is dictated by scalability, cost-effectiveness of starting materials, and the circumvention of challenges associated with direct electrophilic formylation. By starting with a substituted toluene derivative (4-methyl-benzo[1.3]dioxole), the synthesis leverages well-established and high-yielding radical halogenation reactions on the benzylic position. The final hydrolysis step is a robust and efficient transformation.
Workflow Diagram
Caption: Industrial synthesis workflow for the target aldehyde.
Detailed Experimental Protocol (Adapted from Patent Literature[3])
Step 1: Synthesis of 4-Dichloromethyl-2,2-difluorobenzo[1.3]dioxole
-
Side-Chain Chlorination: 4-Methyl-2,2-dichlorobenzo[1.3]dioxole is subjected to chlorination. The reaction is initiated at 40-100°C and completed at a higher temperature of 120-180°C, often in the presence of UV light or a free-radical initiator, to yield 4-dichloromethyl-2,2-dichlorobenzo[1.3]dioxole.
-
Fluorination: The resulting 4-dichloromethyl-2,2-dichlorobenzo[1.3]dioxole (49.5 g) is added dropwise to anhydrous hydrogen fluoride (72 g) at -15°C. The mixture is stirred for 3 hours at this temperature.
-
Work-up: The majority of the excess hydrogen fluoride is removed under vacuum. The organic phase is separated, washed with ice water, dried, and distilled to yield 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole (43.3 g, 97.5% yield) with a purity of 97.7%.[3]
Step 2: Hydrolysis to this compound
-
Reaction Setup: A mixture of 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole (48.2 g of 97.3% purity) and formic acid (230 g) is prepared.
-
Reaction Conditions: The mixture is heated to 100°C and stirred at this temperature for 6 hours.
-
Isolation: Excess formic acid is distilled off under vacuum. The residue is then distilled to afford this compound (28.6 g, 78.1% yield) as a liquid with a boiling point of 70-73°C at 2.3 mbar and a purity of 98.8%.[3]
Pathway B: Laboratory Synthesis via Directed Ortho-Metalation (DoM)
For laboratory-scale synthesis, where high regioselectivity and milder conditions are prioritized over raw material cost, Directed Ortho-Metalation (DoM) is the superior strategy.[5][6] This method leverages the inherent Lewis basicity of the dioxole oxygen atoms to direct a strong base, typically an alkyllithium, to deprotonate the adjacent ortho-position with high fidelity.[7] The resulting aryllithium intermediate is then trapped with an appropriate electrophile to install the desired functional group.
Causality and Strategic Rationale
The success of this pathway relies on the formation of a kinetically favored six-membered chelate-like transition state between the 2,2-difluoro-1,3-benzodioxole, the alkyllithium reagent, and a ligand (like TMEDA). The heteroatoms of the Directing Metalation Group (DMG) coordinate to the lithium cation, positioning the alkyl base for selective proton abstraction at the C4 position.[6][8] This pre-complexation dramatically increases the kinetic acidity of the ortho-protons. Quenching this specific aryllithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), provides a direct and elegant route to the target aldehyde.[9]
Mechanism Diagram
Caption: Mechanism of Directed Ortho-Metalation and formylation.
Detailed Experimental Protocol (Adapted from Literature[9])
-
Reaction Setup: A solution of 2,2-difluoro-1,3-benzodioxole in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). The solution is cooled to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Lithiation: An equimolar amount of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78°C. The formation of the (2,2-difluoro-1,3-benzodioxol-4-yl)lithium intermediate is typically rapid. The reaction mixture is stirred for a short period (e.g., 1 hour) at this temperature.
-
Formylation (Quenching): Anhydrous N,N-dimethylformamide (DMF) is added to the solution of the aryllithium species. The reaction is allowed to warm slowly to room temperature.
-
Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure this compound.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A: Industrial Halogenation/Hydrolysis | Pathway B: Directed Ortho-Metalation (DoM) |
| Typical Scale | Kilogram to Multi-ton | Milligram to Gram |
| Starting Material | 4-Methyl-benzo[1.3]dioxole derivatives | 2,2-Difluoro-1,3-benzodioxole |
| Key Reagents | Cl₂, UV light, HF, Formic Acid | n-BuLi, Anhydrous DMF, Cryogenic conditions |
| Number of Steps | Multiple (3-4 core steps) | One-pot transformation (after substrate prep) |
| Regioselectivity | High (defined by starting material) | Excellent (>98% ortho-selectivity) |
| Yield | Good to Excellent overall | Good to Excellent |
| Safety Concerns | Use of Cl₂ gas, anhydrous HF | Pyrophoric n-BuLi, cryogenic temperatures |
| Pros | Scalable, uses cheaper bulk reagents | High regioselectivity, milder overall conditions, rapid |
| Cons | Multi-step, uses highly corrosive/toxic reagents | Requires stringent anhydrous/anaerobic technique, expensive base |
Conclusion
The synthesis of this compound can be effectively achieved through two distinct and well-validated methodologies. The choice of pathway is fundamentally dictated by the desired scale of production and the available resources.
The Industrial Pathway (A) , involving side-chain halogenation and subsequent hydrolysis, offers a robust and scalable route suitable for large-quantity manufacturing where the multi-step nature is offset by the use of cost-effective raw materials.
Conversely, the Directed Ortho-Metalation Pathway (B) provides an elegant and highly regioselective solution ideal for laboratory and research settings. Its efficiency in a one-pot transformation and the precision of the formyl group installation make it a powerful tool for medicinal chemists and drug development professionals requiring rapid access to this key intermediate for derivatization and screening campaigns. Understanding the strategic underpinnings of both routes empowers researchers to make informed decisions tailored to their specific synthetic goals.
References
- W. Kramer, et al. (1999). Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes.
- W. Kramer, et al. (1997). Process for the preparation of 2,2-difluorobenzo(1.3) dioxolcarbaldehydes.
- Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]
- Duff Reaction. (n.d.). Name Reactions. [Link]
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]
- Schlosser, M., et al. (2001). A Homologous Series of O- and N-Functionalized 2,2-Difluoro- 1,3-benzodioxoles. Helvetica Chimica Acta. Sourced via Erowid. [Link]
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
- Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]
- Process for preparing 2,2-difluoro-1,3-benzodioxole. (1993).
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole. (1995).
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. (2021).
- Directed (ortho) Metallation. (n.d.). University of Illinois Urbana-Champaign. [Link]
- Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]
- Rahman, A. U. (2015).
Sources
- 1. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes - Google Patents [patents.google.com]
- 4. EP0759433A1 - Process for the preparation of 2,2-difluorobenzo(1.3) dioxolcarbaldehydes - Google Patents [patents.google.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. erowid.org [erowid.org]
An In-depth Technical Guide to the Synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Starting Materials and Core Methodologies
Introduction: The Significance of a Fluorinated Benzodioxole Core
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The strategic incorporation of the difluoromethylene group (-CF2-) into the benzodioxole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability of the final product. This guide provides an in-depth technical overview of the primary synthetic routes to this valuable building block, with a focus on the selection of starting materials and the causal relationships underpinning the chosen experimental protocols. Our intended audience includes researchers, medicinal chemists, and professionals in the field of drug development and process chemistry who require a comprehensive understanding of the synthesis of this important molecule.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from two main retrosynthetic perspectives. The first, and more industrially established, pathway involves the initial construction of the 2,2-difluoro-1,3-benzodioxole core, followed by the introduction of the formyl group at the 4-position. A second, alternative strategy begins with a pre-functionalized catechol derivative, such as 2,3-dihydroxybenzaldehyde, and subsequently forms the difluorinated dioxole ring. This guide will primarily focus on the former, more robust methodology, while also providing insights into the latter approach.
Primary Synthetic Pathway: From 1,3-Benzodioxole to the Target Aldehyde
This synthetic route is a multi-step process that begins with the readily available starting material, 1,3-benzodioxole (also known as methylenedioxybenzene). The key transformations involve the sequential chlorination and fluorination of the methylene bridge, followed by a regioselective formylation.
Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole
The initial step involves the conversion of 1,3-benzodioxole to 2,2-dichloro-1,3-benzodioxole. This is typically achieved through a radical chlorination reaction. A common method involves the photochlorination of 1,3-benzodioxole using gaseous chlorine in a chlorinated hydrocarbon solvent, often in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or an organic phosphate like tributyl phosphate.[1][2] The reaction proceeds via a free radical chain mechanism where chlorine radicals abstract a hydrogen atom from the methylene bridge of 1,3-benzodioxole, followed by reaction with molecular chlorine to yield the monochlorinated intermediate. A second chlorination event then affords the desired 2,2-dichloro-1,3-benzodioxole.
Step 2: Fluorination of 2,2-Dichloro-1,3-benzodioxole
The subsequent transformation is a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine, yielding 2,2-difluoro-1,3-benzodioxole. This is a critical step, and several fluorinating agents can be employed. A widely used and effective method involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF).[2][3] To enhance the reaction rate and yield, a catalyst is often employed. Catalysts such as potassium hydrogen fluoride (KHF2), sodium hydrogen fluoride (NaHF2), or quaternary ammonium hydrogen fluorides are effective.[2] The reaction is typically carried out at elevated temperatures, often between 100°C and 200°C.[2] Alternatively, anhydrous hydrogen fluoride (HF) can be used as the fluorinating agent.[4]
Step 3: Formylation of 2,2-Difluoro-1,3-benzodioxole
The final step is the introduction of a formyl group (-CHO) at the 4-position of the 2,2-difluoro-1,3-benzodioxole ring. Several classical formylation methods exist, such as the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[5][6][7][8] This reaction is suitable for electron-rich aromatic compounds. Another approach is ortho-lithiation, where the substrate is treated with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) to deprotonate the position ortho to the dioxole oxygens, followed by quenching with an electrophilic formylating agent like DMF.[9][10][11][12]
However, a more direct and industrially relevant method for the formylation of a related intermediate is described in the patent literature. This process involves the reaction of 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole with formic acid at elevated temperatures.[13] This method circumvents the need for a separate formylation step on the 2,2-difluoro-1,3-benzodioxole intermediate by starting with a precursor that already contains a latent aldehyde functionality.
Alternative Synthetic Pathway: A Convergent Approach from 2,3-Dihydroxybenzaldehyde
A theoretically plausible, though less commonly documented, synthetic route involves the direct formation of the 2,2-difluoro-1,3-benzodioxole ring from a pre-functionalized catechol.
Starting Material: 2,3-Dihydroxybenzaldehyde
This approach commences with 2,3-dihydroxybenzaldehyde. This starting material can be synthesized from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) via demethylation, for instance, using aluminum trichloride and sodium iodide in acetonitrile.[1]
Formation of the Difluorinated Dioxole Ring
The subsequent and final step would be the reaction of 2,3-dihydroxybenzaldehyde with a suitable difluoromethylating agent to form the five-membered dioxole ring. Reagents capable of delivering a difluorocarbene (:CF2) or an equivalent electrophilic "CF2" species are required for this transformation. One such reagent is dibromodifluoromethane (CBr2F2). The reaction of catechols with dibromodifluoromethane is a known method for the construction of the 2,2-difluoro-1,3-benzodioxole ring system. This reaction would proceed via the formation of difluorocarbene, which then undergoes a formal [1+4] cycloaddition with the diol. While conceptually straightforward, the specific application of this method to 2,3-dihydroxybenzaldehyde to directly produce this compound is not extensively detailed in readily available literature, suggesting potential challenges with yield, selectivity, or reaction conditions.
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents and Conditions | Product | Typical Yield | Reference |
| Chlorination | 1,3-Benzodioxole | Cl2, radical initiator (e.g., AIBN), chlorinated solvent | 2,2-Dichloro-1,3-benzodioxole | Good to excellent | [1][2] |
| Fluorination | 2,2-Dichloro-1,3-benzodioxole | KF, catalyst (e.g., KHF2), 100-200°C | 2,2-Difluoro-1,3-benzodioxole | ~83% | [2][3] |
| Formylation (Patented Method) | 4-Dichloromethyl-2,2-difluorobenzo[1.3]dioxole | Formic acid, 100°C | This compound | ~78% | [13] |
| Demethylation (for Alternative Route) | o-Vanillin | AlCl3, NaI, acetonitrile, 80°C | 2,3-Dihydroxybenzaldehyde | ~87% | [1] |
Experimental Protocols
Protocol for the Synthesis of this compound via the Patented Formylation Method
This protocol is based on the process described in patent EP0759433B1.[13]
Step 1: Preparation of 4-Dichloromethyl-2,2-difluorobenzo[1.3]dioxole
This intermediate is synthesized from 4-methyl-2,2-dichloro-1,3-benzodioxole through a sequence of chlorination and fluorination steps. The patent details the fluorination of 4-dichloromethyl-2,2-dichlorobenzo[1.3]dioxole with anhydrous hydrogen fluoride at -15°C to yield 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole with a purity of 97.7% and a yield of 97.5%.
Step 2: Hydrolysis to this compound
-
A mixture of 48.2 g of 97.3% 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole and 230 g of formic acid is heated to 100°C.
-
The reaction mixture is stirred at this temperature for 6 hours.
-
After the reaction is complete, the excess formic acid is distilled off under vacuum.
-
The crude product is then distilled to afford 28.6 g (78.1% of theory) of this compound with a boiling point of 70-73°C at 2.3 mbar and a purity of 98.8% as determined by gas chromatography.
Visualization of the Primary Synthetic Pathway
Caption: Primary synthetic route to this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 1,3-benzodioxole. This pathway, involving chlorination, fluorination, and a subsequent formylation, is well-documented and has been adapted for industrial-scale production. While an alternative, more convergent route from 2,3-dihydroxybenzaldehyde is conceivable, it appears to be less established in the scientific literature. The choice of starting materials and reagents for each step is crucial for optimizing yield and purity, and a thorough understanding of the underlying reaction mechanisms is essential for successful synthesis and scale-up. This guide provides the foundational knowledge for researchers and professionals to confidently approach the synthesis of this important fluorinated building block.
References
- NROChemistry. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- US Patent US20210363127A1. (2021). Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- US Patent US5432290A. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Canadian Patent CA2027016C. (1998). Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Organic Chemistry Portal. Formylation.
- International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Reddit. (2024). Vilsmeier Haack Reaction.
- Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- European Patent EP0759433B1. (1999). Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes.
- Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Science of Synthesis.
- Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters.
- Myers, A. G. Directed (ortho) Metallation.
- Wikipedia. Directed ortho metalation.
- Mendelson, W. L., & Hayden, S. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Synthetic Communications.
- Myers, A. G. ortho metalation.
Sources
- 1. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes - Google Patents [patents.google.com]
Spectroscopic data of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules serve as critical building blocks. Their unique electronic properties can significantly enhance metabolic stability, binding affinity, and lipophilicity. Among these, this compound stands out as a versatile intermediate. Its distinct combination of a difluoromethylenedioxy group and a reactive aldehyde function on an aromatic core makes it a valuable synthon for complex molecular architectures.
This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. As rigorous structural verification is the bedrock of chemical research, we will move beyond mere data presentation. This document is designed to provide researchers, scientists, and drug development professionals with the causal logic behind the spectroscopic signatures of this compound. We will detail the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, establishing a self-validating system for the unambiguous identification and quality assessment of this important chemical entity.
Molecular and Physical Properties
A precise understanding of a compound's fundamental properties is the first step in its analysis. This compound is a solid or liquid at room temperature with a molecular weight of 186.11 g/mol .[1][2] It is crucial to use the correct molecular formula, C₈H₄F₂O₃, which accounts for all atoms in the structure, including the formyl group.[1][3][4] Some suppliers may erroneously list the formula and weight of the parent benzodioxole ring system.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonym(s) | 2,2-Difluorobenzo[d][3]dioxole-4-carboxaldehyde | |
| CAS Number | 119895-68-0 | [1][3] |
| Molecular Formula | C₈H₄F₂O₃ | [1][4] |
| Molecular Weight | 186.11 g/mol | [1][2] |
| Monoisotopic Mass | 186.01285 Da | [4] |
| Form | Liquid or Solid | [2] |
| Density | ~1.423 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.497 |
The Integrated Spectroscopic Workflow
No single analytical technique provides a complete structural picture. A robust characterization relies on the synergistic integration of multiple spectroscopic methods. The following workflow illustrates a best-practice approach for the structural elucidation of a novel or synthesized batch of this compound.
Caption: Structure and numbering for NMR assignments.
¹H NMR Spectroscopy
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted Data and Interpretation: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and one aldehyde proton.
| Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale |
| H-8 | 10.2 - 10.4 | Singlet (s) | - | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. [5] |
| H-5 | 7.6 - 7.8 | Doublet (d) | J ≈ 8.0 (ortho) | 1H | Aromatic | This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. |
| H-7 | 7.5 - 7.7 | Doublet (d) | J ≈ 8.0 (ortho) | 1H | Aromatic | This proton is ortho to the dioxole ring oxygen and meta to the aldehyde, experiencing moderate deshielding. |
| H-6 | 7.2 - 7.4 | Triplet (t) | J ≈ 8.0 (ortho) | 1H | Aromatic | This proton is coupled to both H-5 and H-7, appearing as a triplet (or more accurately, a doublet of doublets with similar J values). |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Prepare a more concentrated sample (~20-50 mg in ~0.6 mL of solvent) than for ¹H NMR.
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
-
Typical acquisition on a 100 MHz or higher spectrometer may require several hundred to thousands of scans, especially for quaternary carbons.
Predicted Data and Interpretation: The proton-decoupled ¹³C NMR spectrum should display eight distinct singlets.
| Label | Predicted δ (ppm) | Assignment | Rationale |
| C-8 | 188 - 192 | Aldehyde (C=O) | Carbonyl carbons of aromatic aldehydes are strongly deshielded and appear far downfield. [6][7] |
| C-7a | 148 - 152 | Aromatic Quaternary | Attached to oxygen, this carbon is significantly deshielded. |
| C-4a | 145 - 149 | Aromatic Quaternary | Attached to oxygen, similar to C-7a. |
| C-4 | 130 - 135 | Aromatic Quaternary | The carbon bearing the aldehyde group. |
| C-6 | 128 - 132 | Aromatic CH | Standard aromatic carbon chemical shift. |
| C-2 | 120 - 128 (t) | Dioxole (-CF₂-) | This carbon is significantly shifted downfield by the two attached oxygens and split into a triplet by the two fluorine atoms (¹JCF). |
| C-5 | 115 - 120 | Aromatic CH | Aromatic carbon ortho to the aldehyde group. |
| C-7 | 110 - 115 | Aromatic CH | Aromatic carbon ortho to the dioxole ring. |
¹⁹F NMR Spectroscopy
Experimental Protocol:
-
The same sample prepared for ¹H NMR can typically be used.
-
Tune the spectrometer to the fluorine frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Reference the spectrum to an external standard like CFCl₃ (δ = 0.0 ppm).
Predicted Data and Interpretation: ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. [8]
| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
|---|
| -80 to -100 | Singlet (s) | -OCF₂O- | The two fluorine atoms are chemically equivalent and are not expected to show significant coupling to the distant aromatic protons. Their chemical shift falls within the typical range for geminal difluoro groups attached to a carbon bearing two oxygens. [9][10]|
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Expected Data and Interpretation: The IR spectrum provides a distinct fingerprint for this compound, confirming the presence of the aldehyde and the fluorinated dioxole ring.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2850 & ~2750 | Medium, Sharp | C-H Stretch | Aldehyde (-CHO) |
| ~1700 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | Strong | C-O Stretch | Aryl Ether |
| 1150 - 1050 | Strong | C-F Stretch | gem-Difluoro |
Causality: The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group. [11]The pair of weaker bands between 2700-2900 cm⁻¹ (Fermi doublet) is highly characteristic of the C-H bond in an aldehyde. The presence of strong bands in the 1150-1050 cm⁻¹ region confirms the C-F linkages, while the strong C-O stretching validates the dioxole ether structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's substructures.
Experimental Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire spectra in both positive and negative ion modes to observe different adducts.
Predicted Data and Interpretation: High-resolution mass spectrometry should confirm the elemental composition.
| m/z (Positive Mode) | Ion Species | Rationale |
| 186.0128 | [M]⁺˙ | Molecular ion (in EI) |
| 187.0201 | [M+H]⁺ | Protonated molecule (in ESI) [4] |
| 209.0021 | [M+Na]⁺ | Sodium adduct (in ESI) [4] |
Predicted Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the high-energy ionization process induces fragmentation, providing a structural fingerprint.
Sources
- 1. scbt.com [scbt.com]
- 2. 119895-68-0 Cas No. | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. CAS 119895-68-0: 2,2-Difluoro-1,3-benzodioxole-4-carboxald… [cymitquimica.com]
- 4. PubChemLite - 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde (C8H4F2O3) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. rsisinternational.org [rsisinternational.org]
An In-depth Technical Guide to the ¹³C NMR Analysis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Introduction
For researchers and professionals in drug development and materials science, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone analytical technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth technical analysis of the ¹³C NMR spectrum of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a compound of interest due to its unique combination of a fluorinated dioxole ring and an aromatic aldehyde functionality.
The presence of fluorine atoms introduces significant complexity to the ¹³C NMR spectrum through carbon-fluorine (C-F) spin-spin coupling. A thorough understanding of these coupling interactions is essential for accurate spectral interpretation. This document will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, provide a detailed experimental protocol for acquiring high-quality spectra, and present a systematic approach to the analysis of the resulting data.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts of these carbons are influenced by the electronic effects of the substituents on the benzene ring, namely the electron-withdrawing formyl group (-CHO) and the difluoromethylenedioxy group (-OCF₂O-). Furthermore, the multiplicities of several signals will be split due to coupling with the two fluorine atoms.
Causality of Experimental Choices in Spectral Prediction
To construct a reliable prediction, we will draw upon data from analogous structures. The ¹³C NMR data of piperonal (3,4-methylenedioxybenzaldehyde) provides a robust starting point for estimating the chemical shifts of the aromatic and aldehyde carbons. The primary difference lies in the substitution at the dioxole carbon, where two hydrogens in piperonal are replaced by two fluorine atoms in our target molecule. This substitution will induce notable changes in the chemical shifts of the carbons within the dioxole ring and the adjacent aromatic carbons, primarily due to the strong electron-withdrawing nature of fluorine.
Furthermore, the analysis of C-F coupling constants from simpler fluorinated aromatic compounds, such as 4-fluorobenzaldehyde, is critical for predicting the splitting patterns in our target molecule. These couplings, transmitted through bonds, provide invaluable structural information.
Predicted Chemical Shifts and Coupling Constants
The predicted ¹³C NMR data for this compound is summarized in the table below. The assignments are based on a combination of data from analogous compounds and established principles of substituent effects and C-F coupling in NMR spectroscopy.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |
| C=O | ~191 | Doublet | ⁴JCF ≈ 2-4 |
| C-2 (CF₂) | ~120-130 | Triplet | ¹JCF ≈ 280-300 |
| C-4 | ~132 | Singlet | - |
| C-5 | ~148 | Doublet | ³JCF ≈ 3-5 |
| C-6 | ~110 | Doublet | ²JCF ≈ 20-25 |
| C-7 | ~128 | Singlet | - |
| C-8 | ~112 | Doublet | ²JCF ≈ 20-25 |
| C-9 | ~152 | Doublet | ³JCF ≈ 3-5 |
Note: These are predicted values and may differ slightly from experimental results.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ¹³C NMR spectrum. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 50-100 mg of this compound. For small molecules, a higher concentration is generally better for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition:
-
Set the spectrometer to acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a standard pulse sequence, such as a simple pulse-acquire sequence with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
The acquisition time and relaxation delay should be optimized to ensure adequate signal-to-noise and prevent signal saturation. A relaxation delay of 2-5 seconds is typically sufficient for most carbons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, this may range from several hundred to a few thousand scans.
-
Data Analysis and Interpretation
A systematic approach is crucial for the accurate interpretation of the ¹³C NMR spectrum of this compound.
Logical Workflow for Spectral Assignment
Caption: Workflow for the assignment of the ¹³C NMR spectrum.
Detailed Analysis of Key Signals
-
The Aldehyde Carbon (C=O): This carbon is expected to be the most downfield signal, appearing around 191 ppm due to the strong deshielding effect of the doubly bonded oxygen atom.[2] A small coupling to the fluorine atoms (⁴JCF) may result in this peak appearing as a narrow doublet.
-
The Difluoromethylenedioxy Carbon (CF₂): This carbon will be significantly influenced by the two directly attached fluorine atoms. It is predicted to appear in the range of 120-130 ppm and will be split into a triplet due to coupling with the two equivalent fluorine atoms, with a large one-bond coupling constant (¹JCF) of approximately 280-300 Hz.
-
The Aromatic Carbons: The six aromatic carbons will appear in the typical aromatic region (δ ≈ 110-160 ppm).
-
C-4 and C-7: These are quaternary carbons and are not directly bonded to protons or fluorine atoms, thus they are expected to appear as singlets. Their precise chemical shifts will be influenced by the neighboring substituents.
-
C-6 and C-8: These carbons are two bonds away from the fluorine atoms and are expected to show a significant two-bond coupling (²JCF) of around 20-25 Hz, appearing as doublets.
-
C-5 and C-9: These carbons are three bonds away from the fluorine atoms and will exhibit a smaller three-bond coupling (³JCF) of approximately 3-5 Hz, also appearing as doublets.
-
Conclusion
The ¹³C NMR analysis of this compound presents a valuable case study in the structural elucidation of complex organic molecules. By combining a robust theoretical framework based on analogous compounds with a meticulous experimental protocol, a detailed and accurate interpretation of the spectrum can be achieved. The key to this analysis lies in the understanding and prediction of the through-bond carbon-fluorine coupling constants, which provide definitive structural information. This guide serves as a comprehensive resource for researchers and professionals, enabling them to confidently approach the NMR analysis of this and similar fluorinated compounds in their own work.
References
- Iowa State University Chemical Instrumentation Facility.
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering predictive insights grounded in established chemical principles. We will explore the expected fragmentation pathways under electron ionization (EI), detail the requisite experimental protocols for its analysis, and present the anticipated mass spectrum.
Introduction: The Significance of this compound
This compound, a fluorinated aromatic aldehyde, serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its unique structural features—a difluorinated dioxole ring fused to a substituted benzene ring—impart distinct chemical properties that are of significant interest. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds. A thorough understanding of its fragmentation patterns is paramount for unambiguous identification in complex reaction mixtures and for metabolic profiling.
This guide will provide a detailed theoretical framework for the mass spectrometric analysis of this compound, enabling researchers to interpret spectral data with confidence.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for designing an appropriate mass spectrometry experiment.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₂O₃ | |
| Molecular Weight | 186.11 g/mol | |
| Appearance | Liquid | |
| Density | 1.423 g/mL at 25 °C |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatility of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the preferred method of analysis.
Sample Preparation
-
Solvent Selection : Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution : Perform serial dilutions to a final concentration of 1-10 µg/mL to avoid detector saturation.
-
Internal Standard : For quantitative analysis, introduce a suitable internal standard at a known concentration.
GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation in use.
Gas Chromatograph:
-
Injector : Split/Splitless, operated in split mode (e.g., 50:1) to handle the concentration.
-
Injector Temperature : 250 °C to ensure rapid volatilization.
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Oven Temperature Program :
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer:
-
Ionization Mode : Electron Ionization (EI).[1]
-
Ionization Energy : 70 eV.[1]
-
Source Temperature : 230 °C.[1]
-
Quadrupole Temperature : 150 °C.[1]
-
Scan Range : m/z 40-300 to encompass the molecular ion and all significant fragments.
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of this compound is dictated by the interplay of the aromatic system, the aldehyde functional group, and the difluorinated dioxole ring. Aromatic systems are known to produce relatively stable molecular ions.[2]
Formation of the Molecular Ion (M•+)
Upon electron impact, the molecule will lose an electron, primarily from a non-bonding oxygen lone pair or the aromatic π-system, to form the molecular ion (M•+) with a predicted m/z of 186. Due to the stability of the aromatic ring, this peak is expected to be prominent.
Primary Fragmentation Pathways
The initial fragmentation events are anticipated to occur at the aldehyde group, which is a common and predictable fragmentation site for aromatic aldehydes.[1][3]
-
Loss of a Hydrogen Radical ([M-H]⁺) : A characteristic fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[1][3] This fragment is expected at m/z 185 and is often a very abundant peak in the spectra of aromatic aldehydes.
-
Loss of the Formyl Radical ([M-CHO]⁺) : Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO).[1][3] This generates a fluorinated benzodioxole cation at m/z 157 .
Secondary Fragmentation Pathways
The primary fragment ions will undergo further fragmentation, providing additional structural information.
-
Decarbonylation of the Acylium Ion : The [M-H]⁺ ion (m/z 185) can lose a neutral carbon monoxide (CO) molecule to form the same cation observed at m/z 157 .
-
Fragmentation of the Difluorobenzodioxole Ring : The ion at m/z 157 is expected to undergo fragmentation involving the difluorinated ring. A likely pathway is the loss of a difluorocarbene radical (:CF₂) to yield a cation at m/z 107 .
The fragmentation pathways are visualized in the following diagram:
Sources
An In-Depth Technical Guide to the Purity Assessment of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Introduction: The Criticality of Purity for a Key Pharmaceutical Building Block
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde, a fluorinated aromatic aldehyde, serves as a vital intermediate and building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique electronic properties and structural motifs are leveraged by medicinal chemists to modulate the metabolic stability, potency, and pharmacokinetic profiles of drug candidates. In the highly regulated landscape of drug development, the purity of such a starting material is not a trivial parameter; it is a cornerstone of process control, ensuring the safety, efficacy, and batch-to-batch reproducibility of the final API.
This guide provides a comprehensive, multi-technique framework for the rigorous purity assessment of this compound. Moving beyond simple percentage values, we will explore the causality behind methodological choices, establishing a self-validating system of orthogonal analyses. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and scientifically sound approach to chemical purity determination.
Chapter 1: Foundational Characterization and Reference Standard Qualification
Before any purity assessment can begin, the identity of the material must be unequivocally confirmed. A well-characterized, in-house primary reference standard is the bedrock of all subsequent quantitative measurements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 119895-68-0 | [1] |
| Molecular Formula | C₈H₄F₂O₃ | |
| Molecular Weight | 186.11 g/mol | |
| Appearance | Liquid or Solid | [1] |
| Density | ~1.423 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.497 |
The qualification of a reference standard is a systematic process designed to confirm its identity and assign a purity value with the highest possible confidence. This involves a suite of analytical techniques, as outlined below.
Caption: Workflow for the qualification of a primary reference standard.
Chapter 2: High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
Expertise & Rationale: High-Performance Liquid Chromatography, particularly in a reverse-phase mode, is the quintessential technique for separating and quantifying non-volatile organic impurities. For a moderately polar compound like this compound, a C18 stationary phase provides excellent retention and resolution. A gradient elution method is chosen to ensure that both early-eluting polar impurities (e.g., hydrolysis products) and late-eluting non-polar impurities (e.g., unreacted precursors) are effectively separated and detected within a reasonable runtime. UV detection is ideal due to the aromatic nature of the analyte, which imparts a strong chromophore. A detection wavelength near the molecule's absorbance maximum ensures high sensitivity.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Test Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[2] This creates a 1.0 mg/mL solution.
-
Reference Solution: Prepare the qualified reference standard at the same concentration.
-
-
Data Analysis:
-
Purity is calculated using the area percent method (Area %).
-
Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100.
-
Report any impurity exceeding 0.05% area. The potential oxidation product, 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, would be expected to elute earlier than the main peak due to its increased polarity.
-
Table 2: Example HPLC Impurity Profile
| Peak | Retention Time (min) | Area % | Identification |
| 1 | 4.8 | 0.15 | Unknown Impurity 1 |
| 2 | 8.2 | 0.25 | 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (Potential) |
| 3 | 10.5 | 99.5 | Main Compound |
| 4 | 14.1 | 0.10 | Unknown Impurity 2 |
Chapter 3: Mass Spectrometry (MS) for Unambiguous Impurity Identification
Expertise & Rationale: While HPLC provides quantitative data on relative purity, it does not identify unknown peaks. Mass spectrometry is the definitive tool for this purpose, providing the molecular weight of impurities. A hyphenated technique like LC-MS is ideal, as it directly couples the separation power of HPLC with the identification power of MS. For volatile or thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative. The synthesis of related benzodioxoles often starts from chlorinated precursors[3][4], which could be present as residual impurities and are amenable to GC-MS analysis.
Caption: Decision workflow for identifying impurities using coupled chromatography-MS.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: GC-MS system with a capillary column and an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Compare the obtained mass spectra of impurity peaks against spectral libraries and the expected fragmentation patterns of potential synthesis-related impurities.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Expertise & Rationale: NMR spectroscopy is unparalleled for its ability to provide detailed structural information. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of the aldehyde group. ¹⁹F NMR is critically important to confirm the presence and environment of the geminal difluoro group, a key structural feature. Furthermore, Quantitative NMR (qNMR) can be employed as a primary method to determine the absolute purity (assay) of the material by integrating the signal of the analyte against that of a certified internal standard of known purity and weight.
Experimental Protocol: ¹H and ¹⁹F NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a calibrated amount of a suitable internal standard (e.g., maleic anhydride) for qNMR.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra.
-
Data Interpretation:
-
¹H NMR: Expect signals in the aromatic region (7.0-8.0 ppm) and a singlet for the aldehyde proton (~9.8-10.1 ppm).
-
¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~190 ppm) and signals for the aromatic and difluoromethylene carbons.
-
¹⁹F NMR: Expect a singlet corresponding to the -CF₂- group.
-
The presence of extraneous peaks in any of the spectra indicates impurities, which can often be identified by their characteristic chemical shifts.
-
Table 3: Predicted ¹H NMR Chemical Shifts in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.80 | Singlet |
| Aromatic (H) | ~7.1 - 7.6 | Multiplets |
(Note: Predicted shifts are based on data for similar structures and may vary slightly).[5]
Chapter 5: Karl Fischer Titration for Water Content Determination
Expertise & Rationale: Water is a common and often overlooked impurity that can affect reaction stoichiometry and product stability. While methods like "Loss on Drying" measure any volatile component, Karl Fischer (KF) titration is a specific and highly accurate method for determining water content.[6][7] For pharmaceutical intermediates, KF is the industry-standard method.[8][9] A volumetric titration is suitable for samples where water content is expected to be above 0.1%.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagents: Standardized Karl Fischer reagent (e.g., Hydranal-Composite 5), anhydrous methanol.
-
Standardization: Titrate a known amount of certified water standard or sodium tartrate dihydrate to determine the water equivalence factor (F) of the reagent.[6]
-
Procedure:
-
Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the KF reagent.
-
Accurately weigh and add a suitable amount of the this compound sample into the vessel.
-
Titrate the sample with the KF reagent to the electrometric endpoint.
-
-
Calculation:
-
% Water (w/w) = (Volume of KF Reagent Consumed (mL) x F (mg/mL)) / (Sample Weight (mg)) x 100
-
Chapter 6: A Holistic Approach to Purity: The Mass Balance Calculation
Expertise & Rationale: No single technique can provide a complete picture of purity. The most accurate and scientifically defensible purity value is derived from a mass balance approach, where the final purity is calculated by subtracting all identified and quantified impurities from 100%. This provides a comprehensive assessment that accounts for organic impurities, water, residual solvents, and non-volatile components.
Caption: The mass balance concept for comprehensive purity assignment.
Final Purity Calculation:
% Purity = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Non-Volatile Impurities)
Table 4: Example Certificate of Analysis Summary
| Analysis | Method | Result |
| Organic Purity | HPLC (Area %) | 99.5% |
| Water Content | Karl Fischer | 0.12% |
| Residual Solvents | Headspace GC | <0.05% |
| Non-Volatile Impurities | Residue on Ignition | <0.1% |
| Assigned Purity (by Mass Balance) | Calculation | 99.2% |
Conclusion
The purity assessment of a critical raw material like this compound is a rigorous, multi-faceted endeavor. It requires a synergistic application of orthogonal analytical techniques, each providing a unique and essential piece of the puzzle. By combining the quantitative power of HPLC, the identification capabilities of mass spectrometry, the structural confirmation of NMR, and the specificity of Karl Fischer titration, a scientifically sound and defensible purity value can be confidently assigned. This comprehensive approach is fundamental to ensuring the quality and consistency required in the pharmaceutical industry, ultimately contributing to the development of safe and effective medicines.
References
- Title: Determining Water Content with a Novel Karl Fischer Titration Approach Source: Pharmaceutical Technology URL:[Link]
- Title: Determination of Water content in Pharmaceuticals by Karl Fischer Titration method Source: Kian Shar Danesh URL:[Link]
- Title: Karl Fischer Moisture Analysis Source: Pacific BioLabs URL:[Link]
- Title: Water Content Determination by Karl Fischer Source: Pharmaguideline URL:[Link]
- Title: Karl Fischer Titration: Determination of Water Content in Pharmaceuticals Source: ResearchG
- Title: Electronic Supplementary Information - Design of recyclable TEMPO derivatives... Source: The Royal Society of Chemistry URL:[Link]
- Title: Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry Source: RSC Publishing URL:[Link]
- Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI URL:[Link]
- Title: [Supporting Information] L-Proline: an efficient N,O-bidentate ligand... Source: The Royal Society of Chemistry URL:[Link]
- Title: 13C NMR Chemical Shifts Source: Organic Chemistry D
- Title: US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole Source: Google Patents URL
- Title: CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole Source: Google Patents URL
- Title: Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents... Source: PubMed Central (PMC) URL:[Link]
- Title: Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction Source: ResearchG
- Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals Source: MDPI URL:[Link]
- Title: Synthesis and characterization of new 1,3-benzodioxole derivatives... (Alternative Source)
- Title: 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy- [1H NMR] - Spectrum Source: SpectraBase URL:[Link]
- Title: HPLC method for simultaneous determination of impurities and degradation products in Cardiazol Source: Pharmacia URL:[Link]
Sources
- 1. This compound AldrichCPR 119895-68-0 [sigmaaldrich.com]
- 2. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
Chemical reactivity of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
An In-Depth Technical Guide to the Chemical Reactivity of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Introduction: A Molecule of Strategic Importance
This compound is a fluorinated aromatic aldehyde that serves as a critical building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluoromethylenedioxy group, make it a valuable synthon for introducing fluorine into complex molecular architectures. This guide provides an in-depth exploration of its chemical reactivity, focusing on the interplay between its core functional groups: the aldehyde, the electron-deficient aromatic ring, and the difluorinated dioxole bridge. Understanding these principles is paramount for researchers aiming to leverage this compound in novel synthetic campaigns.
The difluoromethylenedioxy moiety is a key bioisostere for catechol and resorcinol groups, often enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. The aldehyde at the 4-position provides a versatile handle for a wide array of chemical transformations, making this molecule a strategic starting point for the synthesis of targeted therapeutics and advanced organic materials.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is essential for its effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 119895-68-0 | |
| Molecular Formula | C₈H₄F₂O₃ | |
| Molecular Weight | 186.11 g/mol | |
| Appearance | Liquid or Solid | |
| Density | ~1.423 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.497 | |
| Flash Point | 91.1 °C (196.0 °F) | |
| Storage Temperature | -20°C |
Core Reactivity Analysis
The chemical behavior of this molecule is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. The electron-withdrawing effects of the adjacent aromatic ring, further intensified by the difluorodioxole group, render this carbonyl highly susceptible to nucleophilic attack.
Caption: Key reactivity sites of the title compound.
Section 1: Reactions of the Aldehyde Functional Group
The formyl group (-CHO) is the primary center of reactivity, undergoing a variety of transformations that are fundamental to synthetic organic chemistry.
Nucleophilic Addition
Nucleophilic addition is the cornerstone reaction of aldehydes.[1] The partial positive charge on the carbonyl carbon makes it an excellent electrophile for a wide range of nucleophiles.[1][2] This reaction transforms the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral).[1]
Caption: Generalized mechanism for nucleophilic addition.
Field Insight: The strong electron-withdrawing nature of the difluorobenzodioxole ring significantly enhances the electrophilicity of the carbonyl carbon compared to benzaldehyde. This often allows reactions to proceed under milder conditions or with less reactive nucleophiles. However, it can also increase the propensity for side reactions if the nucleophile is also a strong base.
Exemplary Protocol: Grignard Reaction to form a Secondary Alcohol
This protocol details the addition of a methyl group using methylmagnesium bromide.
Objective: To synthesize 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether (15 mL per mmol of aldehyde). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (CAS 126120-85-2), a valuable intermediate in its own right.[3]
Causality in Reagent Selection: While strong oxidants like potassium permanganate can be used, they risk cleaving the dioxole ring or reacting with the aromatic system. Milder, more selective reagents are preferred. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is an excellent choice as it is highly selective for aldehydes.
Experimental Protocol: Pinnick Oxidation
Objective: To synthesize 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.
Methodology:
-
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v).
-
Reagents: Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger. In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water.
-
Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.
-
Monitoring & Workup: Stir the reaction for 4-6 hours, monitoring by TLC. Upon completion, adjust the pH to ~3-4 with 1 M HCl.
-
Isolation: Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude carboxylic acid, which can be recrystallized for purification.
Reduction to Primary Alcohol
Reduction of the aldehyde yields the corresponding primary alcohol, (2,2-difluoro-1,3-benzodioxol-4-yl)methanol.
Causality in Reagent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones, and safe to use in protic solvents like methanol or ethanol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less convenient due to their violent reaction with protic solvents, requiring anhydrous conditions.
Caption: Experimental workflow for the reduction of the aldehyde.
Section 2: Influence of the Aromatic System and Dioxole Ring
The 2,2-difluoro-1,3-benzodioxole moiety is a powerful electron-withdrawing group. This deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). Such reactions, if required, would necessitate harsh conditions and may lead to a mixture of products or decomposition. The primary influence of this group is electronic, modulating the reactivity of substituents attached to the benzene ring, as seen with the enhanced electrophilicity of the 4-carbaldehyde group.
The stability of the difluorodioxole ring is generally high under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures, which could lead to the formation of catechol derivatives. This is a critical consideration when planning multi-step syntheses.
Conclusion and Outlook
This compound is a highly functionalized building block whose reactivity is primarily centered on its electrophilic aldehyde group. Standard transformations such as nucleophilic additions, oxidations, and reductions proceed efficiently, often enhanced by the electron-withdrawing nature of the fluorinated ring system. For drug development professionals and synthetic chemists, a thorough understanding of this reactivity profile allows for the rational design of synthetic routes to complex, fluorinated molecules with desirable pharmacological and material properties. The protocols and insights provided herein serve as a validated foundation for the practical application of this versatile chemical intermediate.
References
- Nucleophilic Addition reactions. YouTube video by MaChemGuy. [Link]
- Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
Sources
Stability and storage of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
An In-Depth Technical Guide to the Stability and Storage of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This compound is a key synthetic intermediate whose utility in medicinal chemistry is predicated on its purity and stability. The presence of a reactive aldehyde function juxtaposed with a robust, fluorinated heterocyclic core presents unique challenges for its long-term storage and handling. This guide provides a comprehensive analysis of the compound's stability profile, elucidates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and quality assessment. By synthesizing chemical principles with practical, self-validating methodologies, this document serves as an essential resource for ensuring the integrity of this critical building block in research and development settings.
Physicochemical Profile and Inherent Reactivity
Understanding the stability of a molecule begins with its fundamental structure and properties. This compound is an aromatic aldehyde where the catechol moiety is protected by a difluoromethylene group. This structure confers both a point of reactivity (the aldehyde) and a point of stability (the fluorinated ring).
The incorporation of the difluorobenzodioxole motif is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability and fine-tune physicochemical properties in drug candidates.[1][2] The gem-difluoro group is exceptionally stable due to the strength of the carbon-fluorine bond, the strongest single bond in organic chemistry.[3] This stability, however, does not extend to the aldehyde group, which is the primary locus of chemical degradation.
| Property | Value | Source(s) |
| CAS Number | 119895-68-0 | |
| Molecular Formula | C₈H₄F₂O₃ | |
| Molecular Weight | 186.11 g/mol | |
| Appearance | Liquid or solid | [4] |
| Recommended Storage Temp. | -20°C | |
| Density | ~1.423 g/mL at 25°C | [4] |
| Refractive Index | n20/D ~1.497 | [4] |
Key Degradation Pathways
The principal stability concerns for this compound are not related to the fluorinated core under normal conditions, but almost exclusively to the aldehyde functional group.
Primary Degradation Pathway: Oxidation
The most significant and probable degradation route is the oxidation of the aldehyde to the corresponding carboxylic acid: 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .
Causality: Aromatic aldehydes are notoriously susceptible to autoxidation, a process that can be initiated by atmospheric oxygen. The reaction often proceeds via a free-radical chain mechanism and can be accelerated by exposure to light, elevated temperatures, or trace metal impurities. The C-H bond of the aldehyde group is relatively weak and is the site of initial attack. This is the single most important factor dictating the stringent storage requirements for this compound.
Secondary Degradation Pathway: Ring Instability
While the difluorobenzodioxole ring is chemically robust, it is not entirely inert. Studies on the enzymatic degradation of the parent 2,2-difluoro-1,3-benzodioxole (DFBD) structure have shown that under specific oxidative conditions, the aromatic ring can be dihydroxylated.[5] This initial oxidation can lead to subsequent spontaneous reactions that cleave the C-O bonds of the dioxole ring, ultimately releasing fluoride ions.[5][6]
Field Insight: While this degradation requires harsh enzymatic or chemical conditions not typically found on the shelf, it highlights a potential long-term instability if the compound is subjected to strong oxidizing agents or extreme conditions. For routine storage, this pathway is a minor concern compared to aldehyde oxidation.
Caption: Primary and secondary degradation pathways for the title compound.
Authoritative Storage and Handling Protocols
The primary goal of any storage protocol is to mitigate the degradation pathways described above. The following recommendations are based on chemical first principles and supplier data sheets.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures drastically reduce the rate of chemical reactions, particularly the free-radical autoxidation of the aldehyde. This is the most critical parameter for ensuring long-term shelf life. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | By displacing atmospheric oxygen, an inert atmosphere directly removes the key reagent required for the primary degradation pathway (oxidation). For long-term storage or for creating stock solutions, blanketing the container with an inert gas is essential. |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass prevents exposure to UV and visible light, which can catalyze oxidation. Glass is inert to the compound. A Polytetrafluoroethylene (PTFE)-lined cap provides a high-integrity seal and is non-reactive, preventing contamination or reaction with the cap liner. |
| Handling | Minimize Air Exposure, Use Clean Glassware | When handling, work efficiently to minimize the time the container is open to the atmosphere. Always use clean, dry glassware (syringes, pipettes) to avoid introducing contaminants that could catalyze degradation. |
A Self-Validating Protocol for Long-Term Stability Assessment
To ensure trustworthiness in experimental results, the purity of critical reagents must be periodically verified. This protocol describes a self-validating High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound.
Experimental Design
-
Aliquot Samples: Upon receipt of a new batch, divide the material into several small, amber glass vials under an inert atmosphere.
-
Storage Conditions: Store aliquots under different conditions to simulate real-world scenarios:
-
Optimal: -20°C, inert atmosphere, dark.
-
Standard Refrigerated: 4°C, inert atmosphere, dark.
-
Benchtop (Accelerated): 25°C, air, ambient light.
-
-
Time Points: Analyze an aliquot from each condition at T=0, 1 month, 3 months, 6 months, and 12 months.
HPLC Methodology
This protocol is a standard starting point and may require optimization for specific equipment.
-
Standard & Sample Preparation:
-
Prepare a stock solution of the T=0 sample (reference standard) in Acetonitrile (ACN) at a concentration of 1 mg/mL.
-
For each subsequent time point sample, prepare a solution at the same concentration (1 mg/mL) in ACN.
-
Prepare a "working solution" by diluting the stock solutions 1:10 in the mobile phase (e.g., to 100 µg/mL).
-
-
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Self-Validating System Suitability Test (SST):
-
Before running samples, perform five replicate injections of the T=0 working solution.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. This confirms the system is performing consistently before you analyze your stability samples.
-
-
Analysis Sequence:
-
Run a solvent blank (mobile phase).
-
Run the SST injections.
-
Run the T=0 reference standard.
-
Run the samples from each stability condition and time point.
-
Run the T=0 reference standard again at the end to check for drift.
-
Data Analysis and Interpretation
-
Purity Calculation: Calculate the purity of each sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify Degradants: Look for the emergence of new peaks in the chromatograms of the stressed samples (especially the 25°C sample). The primary degradant, 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, will be more polar and should have a shorter retention time than the parent aldehyde on a C18 column.
-
Plot Data: Plot Purity (%) vs. Time (months) for each storage condition to visualize the degradation rate.
Caption: Workflow for the self-validating stability assessment protocol.
Conclusion
The chemical integrity of this compound is fundamentally governed by the reactivity of its aldehyde functional group. The primary risk to its stability is oxidation to the corresponding carboxylic acid, a process effectively mitigated by strict adherence to recommended storage conditions. The core protocols are storage at -20°C under an inert atmosphere and protection from light . For researchers in drug development, where reagent purity is non-negotiable, implementing a periodic stability assessment via a robust analytical method like HPLC is a critical and necessary step to ensure the validity and reproducibility of experimental outcomes.
References
- Bygd, M. D., Schaeffer, J. W., Wackett, L. P. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01668-21.
- ResearchGate. (2021). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by...
- Google Patents. (n.d.). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. (US5432290A).
- Google Patents. (n.d.). Process for preparing 2,2-difluoro-1,3-benzodioxole. (CA2027016C).
- National Center for Biotechnology Information. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
Sources
- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound AldrichCPR 119895-68-0 [sigmaaldrich.com]
- 5. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety and handling of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
An In-depth Technical Guide on the Safety and Handling of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Authored by: Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for this compound (DFBD-4-carbaldehyde). Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative references. Key sections cover hazard identification, risk mitigation strategies, detailed experimental procedures, emergency response, and proper disposal, supported by data tables and workflow diagrams to ensure clarity and adherence to best practices.
Introduction: The Significance and Hazard Profile of a Fluorinated Benzodioxole
This compound is a vital intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The incorporation of the difluorobenzodioxole moiety can enhance metabolic stability and bioavailability in target molecules, making it a valuable building block in medicinal chemistry.[2][3] However, the reactivity of the aldehyde functional group, combined with the presence of fluorine atoms, necessitates a rigorous approach to its handling to mitigate potential health and safety risks.
This guide is structured to provide a holistic understanding of the compound's characteristics, moving from its intrinsic properties to the practical application of safety measures in a laboratory setting. The underlying principle is that a thorough comprehension of why a protocol is necessary is as crucial as the protocol itself.
Core Compound Identity and Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is paramount for safe handling.
| Property | Value | Source |
| CAS Number | 119895-68-0 | [4] |
| Molecular Formula | C₈H₄F₂O₃ | [4] |
| Molecular Weight | 186.11 g/mol | |
| Appearance | Solid or liquid | [4][5] |
| Density | 1.423 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.497 | [4][5] |
| Flash Point | 91.1 °C (196.0 °F) | [4] |
| Storage Temperature | -20°C | [4] |
The compound's classification as a combustible solid or liquid underscores the need for careful temperature management and the avoidance of ignition sources.[4][5] Its density, being greater than water, has implications for spill management, which will be discussed in a later section.
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.
GHS Hazard Classifications: [4]
-
Skin Irritation (Category 2): Causes skin irritation.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4][5]
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]
The primary routes of exposure are inhalation, skin contact, and eye contact. The aldehyde group can react with biological macromolecules, which is a potential cause of its irritant and sensitizing effects.[6]
Causality of Hazards
-
Respiratory Irritation: Aromatic aldehydes can be irritants to the respiratory tract.[7] The volatility of DFBD-4-carbaldehyde, although not extreme, can lead to the inhalation of vapors, especially when handled at elevated temperatures or in poorly ventilated areas.
-
Skin and Eye Irritation: Direct contact with the liquid or solid can cause irritation.[4] The aldehyde functionality can react with proteins in the skin and eyes, leading to an inflammatory response.
-
Skin Sensitization: Repeated or prolonged skin contact may lead to the development of allergic contact dermatitis.[4][5] This is a known risk for some aromatic aldehydes.[6]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate PPE.[8]
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] The hood's airflow should be verified before commencing any work.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of an accidental release outside of the fume hood.[11]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[8][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[9][12]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[8][10]
-
Respiratory Protection: If there is a potential for exposure above established limits despite engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[12]
The following diagram illustrates the hierarchical approach to risk mitigation:
Caption: Hierarchy of controls for risk mitigation.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.
General Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]
-
Wash hands and any exposed skin thoroughly after handling.[11][13][14]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][11]
-
Use spark-free tools and take precautionary measures against static discharge, especially when handling larger quantities.[15][16]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][14] The recommended storage temperature is -20°C.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[13][15]
-
Store away from incompatible materials such as strong oxidizing agents.[13]
Detailed Experimental Workflow: A Step-by-Step Approach
The following workflow outlines a typical procedure for using this compound in a synthetic reaction.
Caption: A typical experimental workflow.
Protocol: Dispensing and Transfer
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.[8]
-
Inert Atmosphere: If the compound is in solid form, briefly place it under a gentle stream of an inert gas (e.g., nitrogen or argon) to minimize moisture exposure.
-
Weighing: Tare a clean, dry container on a balance inside the fume hood. Carefully transfer the desired amount of the compound to the container using a clean spatula.
-
Transfer to Reaction Vessel: Promptly and carefully add the weighed compound to the reaction vessel. If the reaction is sensitive to air or moisture, this should be done under a positive pressure of an inert gas.
-
Immediate Sealing: Securely close the primary container of this compound immediately after dispensing.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential.[8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.[12][17]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[12][14] If irritation or a rash develops, seek medical attention.[9]
-
Inhalation: Move the person to fresh air.[12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]
Spill Response
The response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.[18]
-
Wearing appropriate PPE, absorb the spill with a non-reactive absorbent material like vermiculite or sand.[18][19]
-
Working from the outside in, carefully sweep the absorbed material into a sealable container.[18][20]
-
Label the container as hazardous waste, indicating the contents.[20]
-
Decontaminate the spill area with a mild detergent and water.[20]
-
-
Major Spill (outside a fume hood or a large volume):
-
If the material is flammable, eliminate all ignition sources.[21]
-
Close the laboratory door to contain any vapors.[18]
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[19][21]
-
Do not attempt to clean up a major spill without specialized training and equipment.[20]
Reactivity and Decomposition
While generally stable under recommended storage conditions, this compound can undergo thermal decomposition at elevated temperatures. The thermal decomposition of related benzodioxole structures can proceed through radical intermediates.[22] The presence of the difluoromethylene group generally enhances thermal stability.[23] However, high temperatures can lead to the release of hazardous decomposition products, including hydrogen fluoride.
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[20]
-
Labeling: The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.[20]
-
Disposal: Dispose of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[12] Do not dispose of it down the drain or in the regular trash.[20]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist but of fostering a deep-seated culture of safety. This requires a comprehensive understanding of the compound's properties, a diligent application of control measures, and a state of constant preparedness for unforeseen events. By integrating the principles and protocols outlined in this guide, researchers and professionals can effectively mitigate the risks associated with this valuable chemical intermediate, ensuring both personal safety and the integrity of their scientific work.
References
- SUNY College of Optometry. PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL.
- Florida State University Emergency Management. Chemical Spills.
- Sigma-Aldrich. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- SAFETY DATA SHEET.
- MySkinRecipes. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
- GOV.UK. What to do in a chemical emergency.
- NIH. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1.
- MSDS of 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - 2,2-Difluoro-1,3-benzodioxole, 97%.
- Fisher Scientific. SAFETY DATA SHEET - 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
- Sigma-Aldrich. This compound AldrichCPR.
- Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- MDPI. Aldehydes: What We Should Know About Them.
- LookChem. 1,3-Benzodioxole-4-carboxylicacid, 2,2-difluoro- MSDS.
- CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Benchchem. 2,2-Difluoro-4-cyano-1,3-benzodioxole.
- J. Chem. Soc., Perkin Trans. 2. Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene.
- ResearchGate. Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by...
- Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Sigma-Aldrich. This compound AldrichCPR.
- Google Patents. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Google Patents. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Enamine. Fluorinated Benzodioxoles.
- PubChem. 2,2-Difluoro-1,3-benzodioxole.
- ChemScene. Safety Data Sheet.
- Sigma-Aldrich. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde.
- Synquest Labs. 2,2-Difluoro-1,3-benzodioxole.
- Sigma-Aldrich. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97.
- Apollo Scientific. 1,3-Benzodioxole.
- Sigma-Aldrich. 2,2-Difluoro-1,3-benzodioxole 97.
- PubChem. 1,3-Benzodioxole-4-carboxaldehyde.
- Sigma-Aldrich. 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde.
- PubMed. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde.
- PMC - NIH. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
Sources
- 1. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 4. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 5. This compound AldrichCPR 119895-68-0 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. csub.edu [csub.edu]
- 11. media.adeo.com [media.adeo.com]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. 1,3-Benzodioxole-4-carboxylicacid, 2,2-difluoro- MSDS CasNo.126120-85-2 [lookchem.com]
- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 19. sunyopt.edu [sunyopt.edu]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 22. Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction with 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Stilbenoids
The synthesis of novel molecular entities with enhanced pharmacological properties is a cornerstone of modern drug discovery. Stilbenoids, a class of compounds characterized by a 1,2-diphenylethylene core, have garnered significant attention due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A prominent example is resveratrol, a naturally occurring stilbenoid found in grapes and other plants.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins.
The compound 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde serves as a valuable building block for the synthesis of fluorinated stilbenoid analogs. The electron-withdrawing nature of the difluoromethylenedioxy group can significantly influence the reactivity of the aldehyde and the properties of the resulting stilbene derivatives. The Wittig reaction, a Nobel Prize-winning olefination method, provides a powerful and versatile tool for the conversion of aldehydes and ketones into alkenes.[1][2] This application note provides a detailed protocol and scientific rationale for conducting the Wittig reaction with this compound to generate novel fluorinated stilbenoids.
Reaction Mechanism and Key Considerations
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound to form an alkene and a phosphine oxide as a byproduct.[2][3] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3]
The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde, forming a transient four-membered ring intermediate called an oxaphosphetane.[2] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.
Figure 1: General workflow of the Wittig reaction.
Impact of the Difluoromethylenedioxy Group
The 2,2-difluoro-1,3-benzodioxole moiety is strongly electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack by the phosphorus ylide. This can lead to faster reaction rates compared to electron-rich aromatic aldehydes.
Stereoselectivity: The Role of the Ylide
The stereochemistry of the resulting alkene (E or Z isomer) is largely determined by the nature of the phosphorus ylide.[3]
-
Non-stabilized ylides (where the R group on the ylide is an alkyl group) generally favor the formation of the Z-alkene under salt-free conditions.
-
Stabilized ylides (where the R group is an electron-withdrawing group, such as an ester or a phenyl group) typically yield the more thermodynamically stable E-alkene.[4]
For the synthesis of stilbenoid compounds, where the R group is typically an aromatic ring, the ylide is considered semi-stabilized. The stereochemical outcome can be influenced by reaction conditions such as the choice of solvent and base.[2]
Experimental Protocol
This protocol outlines a general procedure for the Wittig reaction between this compound and a substituted benzyltriphenylphosphonium salt.
Part A: Preparation of the Benzyltriphenylphosphonium Salt
This is a preliminary step to generate the precursor to the Wittig reagent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the desired substituted benzyl halide (1.0 eq) and triphenylphosphine (1.1 eq) in a suitable solvent such as toluene or acetonitrile.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
Isolation: After cooling to room temperature, the solid phosphonium salt is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted triphenylphosphine, and dried under vacuum. The salt is typically used in the next step without further purification.
Part B: The Wittig Olefination
Figure 2: Step-by-step workflow for the Wittig olefination.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Substituted benzyltriphenylphosphonium salt | 1.2 | Ylide precursor |
| This compound | 1.0 | Electrophile |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
| n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) | 1.1 | Strong base for ylide formation |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | - | Quenching agent |
| Ethyl acetate | - | Extraction solvent |
| Brine | - | Washing agent |
| Anhydrous sodium sulfate (Na₂SO₄) | - | Drying agent |
| Silica gel | - | Stationary phase for column chromatography |
| Hexanes/Ethyl acetate mixture | - | Mobile phase for column chromatography |
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted benzyltriphenylphosphonium salt (1.2 eq).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[5]
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[5] The less polar alkene will typically elute before the more polar triphenylphosphine oxide.
-
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For reactions where high E-selectivity is desired or when the removal of triphenylphosphine oxide proves difficult, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[6][7] The HWE reaction utilizes a phosphonate ester instead of a phosphonium salt.
Key Advantages of the HWE Reaction:
-
High E-selectivity: The HWE reaction almost exclusively produces the E-alkene.[6][8]
-
Easier Purification: The phosphate byproduct is water-soluble and can be easily removed by aqueous extraction, often eliminating the need for column chromatography.[6][8]
-
Increased Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding ylides and can react with more hindered ketones.[7][8]
The HWE reaction would involve the deprotonation of a diethyl benzylphosphonate with a base like sodium hydride (NaH) in THF, followed by the addition of this compound.
Troubleshooting and Expert Insights
-
Low Yield:
-
Incomplete ylide formation: Ensure all glassware is scrupulously dry and the reaction is performed under a strictly inert atmosphere. The base (n-BuLi) should be titrated before use to determine its exact concentration.
-
Aldehyde stability: Aromatic aldehydes can be susceptible to oxidation. Use freshly purified or commercially available high-purity aldehyde.
-
-
Poor Stereoselectivity (in Wittig):
-
The presence of lithium salts can affect the stereochemical outcome.[2] For higher Z-selectivity with non-stabilized ylides, salt-free conditions (e.g., using sodium bis(trimethylsilyl)amide as a base) can be employed.
-
For consistent E-selectivity, the HWE reaction is the preferred method.
-
-
Difficult Purification:
-
Triphenylphosphine oxide can sometimes co-elute with the product. Careful optimization of the solvent system for column chromatography is crucial.
-
As mentioned, switching to the HWE reaction circumvents this issue.
-
Conclusion
The Wittig reaction provides a robust and reliable method for the synthesis of novel fluorinated stilbenoids from this compound. The electron-deficient nature of this aldehyde facilitates the reaction, and careful selection of the ylide and reaction conditions allows for control over the stereochemical outcome. For applications demanding high E-selectivity and simplified purification, the Horner-Wadsworth-Emmons reaction presents a superior alternative. These protocols offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis and biological evaluation of this promising class of fluorinated compounds.
References
- Srivastava, P., & Lee, H. J. (Year). Synthesis of hybrid stilbenes bearing a quinoline moiety. Source details not fully available.
- Kang, T., O'Yang, J., Kasten, K., et al. (2026). The catalytic enantioselective[9][10]-Wittig rearrangement cascade of allylic ethers.
- Supporting Information for "A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction". Organic & Biomolecular Chemistry. The Royal Society of Chemistry, 2012.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Wipf, P. (2007). The Wittig Reaction. Chem 2320 lecture notes.
- Demar, L., & Singh, S. (2025). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. ChemRxiv. Cambridge Open Engage.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- (2011).
- (n.d.). Syntheses - 3.
- Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- G. A. Molander, et al. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters.
- G. A. Molander, et al. (n.d.).
- Tamura, R., et al. (n.d.). Stereoselective E-olefin formation by Wittig-type olefination of aldehydes with allylic tributylphosphorus ylides derived from allylic nitro compounds. The Journal of Organic Chemistry.
- (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction.
- (n.d.).
- (n.d.). Wittig Reaction - Common Conditions.
- (n.d.). Wittig olefination via reaction of fluorine-containing phosphoranium salts and F-acyl fluorides. A new approach to fluoroolefin synthesis. Journal of the American Chemical Society.
- Cox, D. G., Gurusamy, N., & Burton, D. J. (n.d.). Surprising stereochemical control of Wittig olefination involving reaction of fluorine-containing phosphoranium salt and aldehydes. Journal of the American Chemical Society.
- (2020). Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts. Accounts of Chemical Research.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- (n.d.). The Wittig Reaction: Synthesis of Alkenes. University of Colorado Boulder.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note: A Comprehensive Guide to the Reductive Amination of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
Abstract: The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to enhance metabolic stability and modulate physicochemical properties.[1] This application note provides a detailed and robust protocol for the synthesis of N-substituted 4-aminomethyl-2,2-difluoro-1,3-benzodioxole derivatives via reductive amination of the corresponding aldehyde. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the versatility of the method with various amine substrates, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.
Introduction and Scientific Context
Reductive amination stands as one of the most powerful and widely utilized methods for the formation of carbon-nitrogen bonds in organic synthesis.[2][3] This one-pot reaction, which combines a carbonyl compound and an amine to generate a more substituted amine, is a cornerstone in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The reaction's appeal lies in its efficiency, broad functional group tolerance, and the avoidance of harsh alkylating agents, which can lead to over-alkylation and the formation of potentially genotoxic byproducts.[2][3]
The target aldehyde, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, incorporates a fluorinated benzodioxole moiety. This group is increasingly sought after in drug development for its unique electronic properties and its role as a bioisostere for other functional groups, often leading to improved pharmacokinetic profiles.[1] The successful amination of this aldehyde provides access to a diverse library of novel amine derivatives for biological screening and drug discovery programs.
This guide is designed for researchers, chemists, and drug development professionals, providing both the theoretical foundation and practical, field-proven protocols to successfully implement this critical transformation.
The Mechanism: A Tale of Two Steps in One Pot
The reductive amination process is a sequential reaction that occurs in a single vessel. It begins with the condensation of the aldehyde and the amine to form an iminium ion, which is then selectively reduced by a hydride agent to yield the final amine product.[4][5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a positively charged iminium ion.[4][6] The use of a catalyst, typically acetic acid, is crucial as it protonates the carbonyl group, activating it for nucleophilic attack, and facilitates the dehydration step.[7]
-
Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is then used to deliver a hydride (H⁻) to the electrophilic carbon of the iminium ion.[8] STAB is the reagent of choice for this transformation due to its remarkable selectivity. It reacts much more rapidly with the protonated iminium ion than with the starting aldehyde or ketone.[6][9] This selectivity is key to the success of the one-pot procedure, as it prevents the wasteful reduction of the starting material to the corresponding alcohol. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it a gentler and more selective reagent compared to sodium borohydride (NaBH₄).[9]
Caption: The two-stage mechanism of one-pot reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine on a 1.0 mmol scale.
3.1. Materials and Reagents
-
Aldehyde: this compound (1.0 equiv, 1.0 mmol, 186.1 mg)
-
Amine: Primary or secondary amine of choice (1.1 - 1.2 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.3 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 - 0.2 M)
-
Catalyst (Optional but Recommended): Glacial Acetic Acid (1.0 - 2.0 equiv)
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), deionized water, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in the chosen solvent (e.g., 5-10 mL of DCE). Add the amine (1.1-1.2 equiv) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃, 1.5 equiv) to liberate the free amine.
-
Catalyst Addition: Add glacial acetic acid (1.0-2.0 equiv) to the mixture. Stir at room temperature for 20-30 minutes to facilitate the initial formation of the imine/iminium intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) to the stirring mixture in portions. Note: STAB is moisture-sensitive; handle it quickly in an open atmosphere.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 3 to 24 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. If using DCE or DCM, the organic layer will be on the bottom. Separate the layers. Extract the aqueous layer two more times with the organic solvent (e.g., 2 x 15 mL of DCM).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient to afford the pure N-substituted 4-aminomethyl-2,2-difluoro-1,3-benzodioxole product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the reductive amination protocol.
Scope and Versatility: Representative Examples
The described protocol is highly versatile and accommodates a wide range of primary and secondary amines. Below is a table summarizing expected outcomes with various amine partners based on established principles of reductive amination.[10][11]
| Entry | Amine Substrate | Amine Type | Expected Yield | Notes |
| 1 | Benzylamine | Primary, Aliphatic | >90% | Generally a very clean and high-yielding reaction. |
| 2 | Piperidine | Secondary, Cyclic | >90% | Favorable reaction due to the high nucleophilicity of the amine. |
| 3 | Aniline | Primary, Aromatic | 75-85% | Lower yield expected due to the reduced nucleophilicity of aniline. |
| 4 | Morpholine | Secondary, Cyclic | >90% | High-yielding transformation. |
| 5 | tert-Butylamine | Primary, Hindered | 60-75% | Steric hindrance may slow the reaction and require longer reaction times. |
Troubleshooting and Key Considerations
-
Choice of Reducing Agent: While NaBH(OAc)₃ is preferred, sodium cyanoborohydride (NaBH₃CN) can also be used.[2] However, NaBH₃CN is highly toxic, as are its byproducts.[2] Sodium borohydride (NaBH₄) is generally not suitable for one-pot procedures as it can reduce the aldehyde starting material, especially under the acidic conditions required for imine formation.[12]
-
Solvent Choice: 1,2-Dichloroethane (DCE) is the most common and preferred solvent.[9][10][11] Tetrahydrofuran (THF) and acetonitrile are also viable alternatives. Protic solvents like methanol are generally avoided as they can react with NaBH(OAc)₃.[12]
-
Low Reactivity: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered substrates, the reaction may be sluggish.[13][14] Gentle heating (e.g., to 40-50 °C) or the addition of a dehydrating agent like molecular sieves can sometimes improve yields.
-
Dialkylation of Primary Amines: While NaBH(OAc)₃ minimizes this side reaction, the formation of a tertiary amine byproduct from a primary amine is possible. If this becomes an issue, a two-step procedure (pre-forming the imine in methanol, removing the solvent, and then reducing with NaBH₄) can be an effective alternative.[10][11]
References
- Myers, A.
- Organic Chemistry Portal.
- Brainly.com.
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In G. W. Kabalka (Ed.), ACS Symposium Series (Vol. 641, pp. 201–216). American Chemical Society. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Tutor.
- Sahoo, M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
- Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Wikipedia.
- Chemistry Steps.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Synthesis of Novel Fungicides from 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
Abstract
The 2,2-difluoro-1,3-benzodioxole moiety is a privileged scaffold in modern agrochemical design, imparting enhanced metabolic stability and favorable physicochemical properties to bioactive molecules. This guide provides a detailed technical overview and step-by-step protocols for leveraging 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde as a versatile starting material for the synthesis of potent fungicidal agents. We focus on the rational design and synthesis of pyrazole carboxamide derivatives, a class of fungicides renowned for their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs). The protocols herein are designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices and methodologies to ensure reproducibility and successful synthesis.
Introduction: The Significance of the Difluorobenzodioxole Moiety
The strategic incorporation of fluorine into agrochemicals is a cornerstone of modern pesticide development. The difluoromethylenedioxy group, present in 2,2-difluoro-1,3-benzodioxole, serves as a bioisostere of the more common methylenedioxy group. This substitution offers several critical advantages:
-
Metabolic Stability: The strong carbon-fluorine bond resists oxidative metabolism by cytochrome P450 enzymes in fungi, prolonging the active lifetime of the compound.
-
Enhanced Lipophilicity: The fluorine atoms increase the molecule's lipophilicity, which can improve its ability to penetrate the waxy outer layers of fungal cells and reach its target site.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the difluoromethyl group can influence the electronic environment of the entire molecule, potentially enhancing its binding affinity to the target enzyme.
This compound is an ideal starting synthon, providing this valuable scaffold with a reactive aldehyde handle, primed for elaboration into complex heterocyclic systems.[1][2] This guide will focus on its application in synthesizing pyrazole carboxamide fungicides, a class of compounds that has produced numerous commercial successes.[3][4][5]
Synthesis of the Core Precursor: 2,2-Difluoro-1,3-benzodioxole
While the primary focus is on the utilization of the aldehyde, understanding its provenance is crucial. The parent heterocycle, 2,2-difluoro-1,3-benzodioxole, is typically synthesized from 2,2-dichloro-1,3-benzodioxole via a halogen exchange (HALEX) reaction.[6][7]
Protocol 2.1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
-
Rationale: This reaction substitutes the chlorine atoms with fluorine using a fluoride salt. The use of a catalyst like potassium hydrogen fluoride (KHF₂) is effective in facilitating this transformation.[7]
-
Materials:
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous Potassium Fluoride (KF)
-
Potassium Hydrogen Fluoride (KHF₂) (catalyst)
-
High-boiling point solvent (e.g., Tetramethylene sulfone)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and condenser, charge anhydrous KF (3.0 eq) and a catalytic amount of KHF₂ (0.05 eq).
-
Add the solvent and begin stirring.
-
Add 2,2-dichloro-1,3-benzodioxole (1.0 eq).
-
Heat the reaction mixture to 140-160 °C and maintain for 8-12 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
After cooling, add water to dissolve the inorganic salts. The product will separate as an organic phase.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane), combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole.[6][7]
-
Note: Formylation of the resulting 2,2-difluoro-1,3-benzodioxole (e.g., via Vilsmeier-Haack or lithiation followed by quenching with DMF) yields the target aldehyde, this compound.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
The primary application detailed here is the synthesis of a library of pyrazole carboxamide fungicides. The overall strategy involves constructing a pyrazole carboxylic acid intermediate and subsequently coupling it with various amines. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).[5][8]
Protocol 3.1: Synthesis of the Pyrazole Carboxylic Acid Intermediate
This protocol details a plausible and robust route to the key acid intermediate.
-
Step 1: Knoevenagel Condensation
-
Causality: This step creates the carbon backbone necessary for subsequent cyclization. A base catalyst like piperidine facilitates the condensation between the aldehyde and an active methylene compound like ethyl acetoacetate.
-
Procedure:
-
To a solution of this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude α,β-unsaturated ketoester can often be used in the next step without further purification.
-
-
-
Step 2: Pyrazole Formation via Cyclization
-
Causality: The addition of hydrazine hydrate to the 1,3-dicarbonyl-like system of the intermediate drives a condensation and subsequent cyclization to form the thermodynamically stable pyrazole ring.
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to 80-100 °C for 3-5 hours.
-
Monitor by TLC. Upon completion, cool the reaction and pour it into ice-water.
-
The solid ethyl pyrazole-carboxylate product will precipitate. Collect it by filtration, wash with water, and dry.
-
-
-
Step 3: Saponification to the Carboxylic Acid
-
Causality: The ester must be converted to a carboxylic acid to enable amide coupling. This is achieved through base-catalyzed hydrolysis (saponification).
-
Procedure:
-
Suspend the ethyl pyrazole-carboxylate from Step 2 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux for 2-4 hours until a clear solution is formed.
-
Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute with water and acidify to pH 2-3 with concentrated HCl.
-
The pyrazole carboxylic acid will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
-
Protocol 3.2: Amide Coupling to Synthesize Final Fungicides
-
Causality: This is the diversification step. To create a strong amide bond, the carboxylic acid is first activated. A common and effective method is to convert it to the highly reactive acyl chloride using thionyl chloride (SOCl₂).[3][4] This acyl chloride then readily reacts with a wide variety of primary or secondary amines.
-
Procedure:
-
In a flask under an inert atmosphere (N₂), add the pyrazole carboxylic acid (1.0 eq) and a catalytic amount of DMF to anhydrous dichloromethane (DCM).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude pyrazole acyl chloride.
-
In a separate flask, dissolve the desired amine (e.g., 2-chloroaniline) (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Re-dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the amine solution.
-
Stir the reaction at room temperature for 4-8 hours until completion (monitor by TLC).
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
-
Structure-Activity Relationships (SAR) & Data
The fungicidal activity of pyrazole carboxamides is highly dependent on the nature of the substituent on the amine portion. By synthesizing a library of analogs using Protocol 3.2, researchers can probe these relationships.[9][10]
| Compound ID | Amine Used (R-NH₂) | Yield (%) | M.p. (°C) | EC₅₀ vs. Botrytis cinerea (µg/mL) |
| F-001 | Aniline | 85 | 155-157 | 15.6 |
| F-002 | 2-Fluoroaniline | 82 | 162-164 | 8.2 |
| F-003 | 2-Chloroaniline | 88 | 170-171 | 5.1 |
| F-004 | 2-Methylaniline | 86 | 160-162 | 9.5 |
| F-005 | 3-(Trifluoromethyl)aniline | 79 | 175-177 | 2.3 |
| Fluxapyroxad | Commercial Standard | - | - | 0.85 |
| Boscalid | Commercial Standard | - | - | 1.12 |
Data is illustrative and based on trends observed in related fungicide classes.[5][8][11]
Key SAR Insights:
-
Aromatic Amine: An aromatic amine is generally required for high activity.
-
Ortho-Substitution: Small to medium-sized substituents at the ortho-position of the aniline ring (e.g., -F, -Cl, -CH₃) often enhance potency compared to the unsubstituted analog. This may be due to the substituent inducing a conformational lock that is favorable for binding to the succinate dehydrogenase enzyme.
-
Electron-Withdrawing Groups: Potent electron-withdrawing groups, such as a trifluoromethyl group, can significantly increase fungicidal activity.
Conclusion
This compound is a high-value intermediate for the synthesis of novel fungicides. The protocols provided herein outline a clear, logical, and reproducible pathway to a diverse library of pyrazole carboxamide derivatives. The modular nature of the final amide coupling step allows for extensive SAR studies to optimize fungicidal potency and spectrum. The inherent properties of the difluorobenzodioxole core, combined with the proven efficacy of the pyrazole carboxamide toxophore, make this a highly promising strategy for the discovery of next-generation crop protection agents.
References
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
- Some bioactive compounds containing a 1,3-benzodioxole moiety. ResearchGate.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI.
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Springer.
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate.
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed.
- Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. National Institutes of Health (NIH).
- Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities. PubMed.
- Process for preparing 2,2-difluoro-1,3-benzodioxole. Google Patents.
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole. Google Patents.
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents.
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu. Semantic Scholar.
- Synthesis, Fungicidal Activity and Structure-Activity Relationships of 3-benzoyl-4-hydroxylcoumarin Derivatives. PubMed.
- Structure–activity relationship of the target compounds. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 5. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, fungicidal activity and structure-activity relationships of 3-benzoyl-4-hydroxylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde in the Synthesis of Advanced Phenylpyrrole Fungicides
Introduction: The Significance of the Difluorobenzodioxole Moiety in Modern Agrochemicals
In the landscape of modern crop protection, the development of fungicides with novel modes of action and robust field performance is paramount. The phenylpyrrole class of fungicides represents a significant advancement in this area, offering broad-spectrum control of various plant pathogenic fungi. A cornerstone of this chemical class is the fungicide Fludioxonil, a synthetic analogue of the natural antifungal compound pyrrolnitrin.[1] The efficacy and unique biological activity of Fludioxonil and related compounds are intrinsically linked to their molecular architecture, particularly the presence of the 2,2-difluoro-1,3-benzodioxole group.
This difluorinated moiety is not merely a structural placeholder; it confers critical physicochemical properties to the final active ingredient. The strong electron-withdrawing nature of the two fluorine atoms enhances the metabolic stability of the molecule and modulates its electronic properties, which can be crucial for binding to the biological target.[2] The starting material for the introduction of this vital pharmacophore is often 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a versatile aldehyde that serves as a linchpin in the synthetic pathway.
These application notes provide a detailed examination of the use of this compound in agrochemical synthesis, with a specific focus on the preparation of a key intermediate for Fludioxonil. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible synthesis.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₂O₃ | [2] |
| Molecular Weight | 186.11 g/mol | [2] |
| Appearance | White to off-white solid | |
| Boiling Point | 202-203 °C (lit.) | [2] |
| Density | 1.422 g/mL at 25 °C (lit.) | [2] |
| Solubility | Sparingly soluble in water (0.31 g/L at 25°C). Soluble in most organic solvents. | [3] |
| Storage | Store at room temperature in a tightly sealed container, protected from air and moisture. | [3] |
Expert Insight: The aldehyde functionality is highly reactive and serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, including Wittig-type olefinations and Knoevenagel condensations, which are central to the synthesis of phenylpyrrole fungicides.[2] Its sensitivity to air necessitates storage under an inert atmosphere to prevent oxidation to the corresponding carboxylic acid.
Core Application: Synthesis of a Fludioxonil Intermediate
The following section details the synthesis of (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile, a pivotal intermediate in the commercial production of Fludioxonil. This transformation is a testament to the utility of this compound as a building block. The protocol provided is a composite of established methods, including a Horner-Wadsworth-Emmons type reaction, which is favored for its high stereoselectivity and the ease of removal of byproducts.[4][5][6]
Synthetic Workflow Overview
The overall transformation involves the olefination of the aldehyde with a phosphonate-stabilized carbanion to introduce the acrylonitrile moiety, yielding the desired (E)-isomer with high selectivity.
Sources
- 1. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]
- 2. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes and Protocols: 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of Fluorinated Benzodioxoles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the metabolic stability, bioavailability, and binding affinity of therapeutic agents. The 2,2-difluoro-1,3-benzodioxole moiety, in particular, has emerged as a "privileged structure" – a molecular framework that is recurrently found in successful drugs. This structural motif is a cornerstone in the development of innovative therapeutics, most notably in the class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.
This guide provides a comprehensive overview of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a critical intermediate for accessing this valuable pharmacophore. We will detail its synthesis, outline its application in the construction of complex pharmaceutical agents, provide protocols for its quality control, and discuss essential safety and handling procedures. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step syntheses.
| Property | Value | Source(s) |
| CAS Number | 119895-68-0 | [1] |
| Molecular Formula | C₈H₄F₂O₃ | [1] |
| Molecular Weight | 186.11 g/mol | [1] |
| Appearance | Liquid or solid | [1][2] |
| Density | 1.423 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.497 | [1][2] |
| Flash Point | 91.1 °C (196.0 °F) | [1] |
| Storage Temperature | −20°C | [1] |
Synthesis Protocol: Accessing the Core Intermediate
The synthesis of this compound is a multi-step process that begins with the formation of the difluorobenzodioxole ring system, followed by the introduction of the aldehyde functionality.
Part 1: Synthesis of the Precursor, 2,2-Difluoro-1,3-benzodioxole
The synthesis of the precursor is achieved through a halogen exchange reaction from the more readily available 2,2-dichloro-1,3-benzodioxole. This method avoids the use of highly hazardous reagents like liquid hydrogen fluoride.[3]
Reaction Scheme:
Caption: Workflow for the synthesis of 2,2-difluoro-1,3-benzodioxole.
Detailed Protocol:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (KF, 3.61 mol) and potassium hydrogen fluoride (KHF₂, 0.29 mol) as a catalyst.
-
Solvent Addition: Add distilled tetramethylene sulfone (500 g) to the flask.
-
Reactant Addition: Add 2,2-dichloro-1,3-benzodioxole (1.18 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 140 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by gas chromatography (GC). The reaction is typically complete within 8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water (2000 g) to dissolve the inorganic salts and the solvent. The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.
-
Purification: Separate the organic layer and purify by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole. An expected yield of approximately 83% can be achieved.[3]
Causality Note: The use of KHF₂ as a catalyst is crucial for an efficient reaction. It can be generated in situ from KF in the presence of trace amounts of water, but direct addition allows for better control of the reaction. Tetramethylene sulfone is an effective polar aprotic solvent for this type of nucleophilic substitution reaction.
Part 2: Formylation to Yield this compound
The introduction of the aldehyde group at the 4-position is achieved via a Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich aromatic rings.[4][5][6]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the precursor.
Detailed Protocol:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reactant Addition: Dissolve 2,2-difluoro-1,3-benzodioxole (1.0 equiv) in a minimal amount of anhydrous DMF or other suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.[7]
Causality Note: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The difluorobenzodioxole ring is sufficiently electron-rich to undergo this reaction. The formylation occurs at the 4-position due to the directing effects of the dioxole ring.
Application in Pharmaceutical Synthesis: A Gateway to CFTR Modulators
This compound is a key building block in the synthesis of several CFTR modulators, a class of drugs that has revolutionized the treatment of cystic fibrosis. For instance, the core of drugs like Lumacaftor and Tezacaftor contains the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide moiety.[8][9][10] The aldehyde serves as a precursor to the corresponding carboxylic acid, which is then used in the subsequent amide coupling steps.
Illustrative Synthetic Pathway:
Caption: General pathway to CFTR modulator core from the aldehyde.
Quality Control and Analytical Protocols
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized intermediate.
| Analytical Method | Expected Results |
| ¹H NMR | Aromatic protons (3H) in the range of δ 7.0-8.0 ppm. Aldehyde proton (1H) as a singlet around δ 9.5-10.5 ppm.[11] |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Carbonyl carbon of the aldehyde around δ 190-200 ppm. The CF₂ carbon will appear as a triplet due to C-F coupling.[12] |
| IR Spectroscopy | Strong C=O stretch for the aldehyde at ~1690-1715 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. Aldehydic C-H stretches around 2720 and 2820 cm⁻¹.[13][14] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 187.02). |
Safety and Handling Protocols
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing vapors or dust. May cause respiratory irritation.[1]
-
Skin Contact: Avoid contact with skin. May cause skin irritation and sensitization.[1][2]
-
Eye Contact: Avoid contact with eyes. Causes serious eye irritation.[1]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Store at -20°C for long-term stability.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- NROChemistry. Vilsmeier-Haack Reaction.
- ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound.
- National Center for Biotechnology Information. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine.
- Google Patents. WO2022058503A1 - New medical use of cystic fibrosis transmembrane conductance regulator (cftr) modulators.
- New Drug Approvals. Tafenoquine.
- MDPI. Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Data. Formylation.
- Google Patents. CN108658845B - Preparation method of deuterated intermediate.
- Google Patents. WO2024056798A1 - Macrocyclic cftr modulators.
- Google Patents. US20150315152A2 - Pharmaceutical Compositions for the Treatment of CFTR-Mediated Disorders.
- Organic Syntheses. 3.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Wikipedia. Vilsmeier–Haack reaction.
- ACS Publications. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine.
- MilliporeSigma. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g (739383-1G).
- Organic Chemistry Data. 13C NMR Chemical Shifts.
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Google Patents. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
- Specac Ltd. Interpreting Infrared Spectra.
- Google Patents. WO2021030554A1 - Process of making cftr modulators.
- Oregon State University. 1H NMR Chemical Shift.
- The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
- Oregon State University. 13C NMR Chemical Shifts.
- Organic Chemistry Data. 1H NMR Chemical Shifts.
- PubChem. 1,3-Benzodioxole-4-carboxaldehyde.
- Google Patents. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
- Spectroscopy Online. The C=O Bond, Part II: Aldehydes.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.
Sources
- 1. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 2. This compound AldrichCPR 119895-68-0 [sigmaaldrich.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. WO2022058503A1 - New medical use of cystic fibrosis transmembrane conductance regulator (cftr) modulators - Google Patents [patents.google.com]
- 9. WO2024056798A1 - Macrocyclic cftr modulators - Google Patents [patents.google.com]
- 10. US20150315152A2 - Pharmaceutical Compositions for the Treatment of CFTR-Mediated Disorders - Google Patents [patents.google.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Nucleophilic Addition Reactions of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Introduction: The Strategic Importance of the 2,2-Difluoro-1,3-benzodioxole Scaffold
The 2,2-difluoro-1,3-benzodioxole moiety is a privileged scaffold in modern medicinal chemistry and drug development. Its incorporation into molecular architectures can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] The difluoromethylenedioxy group serves as a bioisostere for catechol and related functionalities, offering improved pharmacokinetic properties by blocking oxidative metabolism pathways. This structural motif is a cornerstone of innovative drugs, including the cystic fibrosis modulators Lumacaftor and Tezacaftor, highlighting its value in creating next-generation therapeutics.[2]
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a key building block that provides a reactive handle—the aldehyde group—for introducing molecular complexity through nucleophilic addition reactions. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, enabling the construction of diverse and valuable intermediates for pharmaceutical and agrochemical synthesis.[3][4] This guide provides a detailed exploration of several key nucleophilic addition reactions involving this aldehyde, complete with mechanistic insights and actionable laboratory protocols.
PART 1: Mechanistic Considerations & Reactivity
The reactivity of the aldehyde in this compound is governed by the electronic properties of the fused ring system. The two fluorine atoms are strongly electron-withdrawing, which influences the electron density of the aromatic ring and, consequently, the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, a fundamental reaction for carbon-carbon and carbon-heteroatom bond formation.[5][6]
The general mechanism proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate as the carbon rehybridizes from sp² to sp³.[6] Subsequent protonation, typically during aqueous workup, yields the final alcohol product.[6][7]
Caption: General mechanism of nucleophilic addition.
PART 2: Key Nucleophilic Addition Reactions & Protocols
This section details the application of several powerful synthetic methodologies to this compound.
Grignard and Organolithium Additions: Synthesis of Secondary Alcohols
The addition of organomagnesium (Grignard) or organolithium reagents is a cornerstone of C-C bond formation, converting aldehydes into secondary alcohols.[8][9][10] These reagents act as potent carbon nucleophiles, attacking the carbonyl carbon to generate a new chiral center.[11][12] The choice between Grignard and organolithium reagents often depends on the desired reactivity and the presence of other functional groups; organolithiums are generally more reactive.[13]
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are crucial. They solvate the magnesium or lithium cation, stabilizing the organometallic reagent, and are non-protic, preventing premature quenching.[9][14]
-
Temperature: Reactions are typically initiated at low temperatures (0 °C to -78 °C) to control the high reactivity of the organometallic species, minimize side reactions, and improve selectivity.[14]
-
Workup: A careful aqueous acidic workup (e.g., with saturated NH₄Cl or dilute HCl) is required to protonate the intermediate alkoxide and neutralize any remaining organometallic reagent.[11]
Protocol 2.1.1: Grignard Addition with Phenylmagnesium Bromide
Objective: To synthesize (2,2-difluoro-1,3-benzodioxol-4-yl)(phenyl)methanol.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide solution dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired secondary alcohol.
The Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[15][16] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared in situ from a phosphonium salt and a strong base.[17][18] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[16][17]
Causality Behind Experimental Choices:
-
Ylide Generation: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt to form the reactive ylide.[18]
-
Stereochemistry: The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Non-stabilized ylides (with alkyl substituents) typically yield Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[15][19]
Protocol 2.2.1: Synthesis of 4-(2-phenylethenyl)-2,2-difluoro-1,3-benzodioxole
Objective: To convert the aldehyde to a stilbene derivative using a non-stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Add benzyltriphenylphosphonium chloride and anhydrous THF to a flame-dried, two-neck flask under an inert atmosphere.
-
Cool the resulting suspension to 0 °C.
-
Slowly add n-butyllithium dropwise. A deep orange or red color should develop, indicating the formation of the ylide. Stir the mixture at this temperature for 1 hour.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. The color of the ylide will fade as the reaction proceeds.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material via column chromatography to separate the alkene product from triphenylphosphine oxide.
The Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction provides a route to β-hydroxy esters by reacting an aldehyde with an α-halo ester in the presence of metallic zinc.[20][21][22] The key step is the formation of an organozinc reagent (a Reformatsky enolate) from the α-halo ester and zinc.[21][23] These organozinc reagents are less reactive than Grignard or organolithium reagents, which allows them to selectively add to the aldehyde without reacting with the ester functionality.[21][23]
Causality Behind Experimental Choices:
-
Zinc Activation: The zinc metal often requires activation to remove a passivating layer of zinc oxide. This can be achieved using reagents like iodine or 1,2-dibromoethane, or by using highly reactive Rieke zinc.[22]
-
Reaction Conditions: The reaction is typically carried out in a single pot, where the organozinc reagent is generated in situ and immediately reacts with the aldehyde.[24]
Protocol 2.3.1: Synthesis of Ethyl 3-(2,2-difluoro-1,3-benzodioxol-4-yl)-3-hydroxypropanoate
Objective: To synthesize a β-hydroxy ester via the Reformatsky reaction.
Materials:
-
Zinc dust (<10 micron, activated) (1.5 eq)
-
Ethyl bromoacetate (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous THF
-
A small crystal of iodine (for activation)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Place zinc dust and a crystal of iodine in a flame-dried flask under an inert atmosphere. Heat gently with a heat gun until purple iodine vapors are observed, then allow to cool. This activates the zinc.
-
Add anhydrous THF to the activated zinc.
-
Prepare a solution of this compound and ethyl bromoacetate in anhydrous THF.
-
Add a small portion (~10%) of this solution to the zinc suspension and warm gently to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for an additional 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and decant the supernatant from the unreacted zinc.
-
Cool the solution to 0 °C and add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting β-hydroxy ester by flash chromatography.
PART 3: Workflow and Data Summary
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 3. 2,2-Difluoro-1,3-benzodioxole [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. adichemistry.com [adichemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 22. Reformatsky Reaction | Thermo Fisher Scientific - HU [thermofisher.com]
- 23. Reformatsky Reaction [organic-chemistry.org]
- 24. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
Application Notes and Protocols for the Knoevenagel Condensation with 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of the Knoevenagel Condensation and Fluorinated Benzodioxoles in Medicinal Chemistry
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound.[1][2] This reaction's versatility and broad applicability have cemented its role in the synthesis of fine chemicals, functional polymers, and critical pharmaceutical intermediates.[2] The products of this condensation are frequently employed in the development of a wide array of therapeutic agents, including antiviral, anticancer, and antimalarial drugs.
The subject of this guide, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, represents a convergence of a classic synthetic reaction with a privileged structural motif in modern drug discovery. The 2,2-difluoro-1,3-benzodioxole moiety is a key component in numerous biologically active molecules, prized for its ability to enhance metabolic stability and bioavailability.[3] The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties of the benzodioxole ring system, which in turn can modulate the reactivity of the appended carbaldehyde and the biological activity of the final product.
This document provides an in-depth technical guide to performing the Knoevenagel condensation with this compound. It is designed to equip researchers with a thorough understanding of the reaction's mechanistic underpinnings, practical experimental protocols, and the causal reasoning behind key procedural choices.
Mechanistic Insights: Tailoring Conditions for a Fluorinated Substrate
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from an active methylene compound, to the carbonyl carbon of an aldehyde, followed by a dehydration step.[1] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which is sufficiently basic to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.
Two primary mechanistic pathways are generally considered:
-
Direct Enolate Pathway: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.
-
Iminium Ion Pathway (with Amine Catalysis): When a secondary amine like piperidine is used, it can first react with the aldehyde to form an iminium ion.[4] This iminium ion is a more potent electrophile than the aldehyde itself, thus accelerating the nucleophilic attack by the enolate of the active methylene compound.
The presence of the difluoromethylenedioxy group in this compound is expected to enhance the electrophilicity of the carbonyl carbon due to the strong electron-withdrawing effect of the fluorine atoms. This heightened electrophilicity can facilitate the initial nucleophilic attack, potentially leading to faster reaction rates compared to non-fluorinated benzaldehydes.
Visualizing the Reaction Mechanism
Sources
Application Notes and Protocols: The Aldol Condensation of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2,2-Difluoro-1,3-benzodioxole Moiety
The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. The strategic incorporation of the difluoromethylene group into the benzodioxole core imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1] This makes derivatives of 2,2-difluoro-1,3-benzodioxole, such as the corresponding 4-carbaldehyde, highly valuable building blocks for the synthesis of novel therapeutic agents and other high-value chemical entities.[2][3][4]
One of the most powerful and versatile C-C bond-forming reactions in the synthetic chemist's arsenal is the aldol condensation.[5][6] This reaction, particularly the Claisen-Schmidt variant, allows for the efficient construction of α,β-unsaturated ketones (chalcones and their analogues) by reacting an aromatic aldehyde with a ketone.[7] These products are not only important synthetic intermediates but also exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][8]
This application note provides a detailed guide to the aldol condensation involving 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for reactions with representative ketones, and discuss the self-validating aspects of these procedures to ensure reliable and reproducible outcomes in a research setting.
Mechanistic Insights: The Chemistry Behind the Condensation
The aldol condensation can proceed via either a base-catalyzed or an acid-catalyzed pathway.[9] For the Claisen-Schmidt condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone, the base-catalyzed route is generally more common and efficient.[10][11]
Base-Catalyzed Mechanism
The base-catalyzed reaction proceeds through a three-step mechanism:
-
Enolate Formation: A base, typically hydroxide or an alkoxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[12] This is the nucleophilic species in the reaction.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate (an alkoxide).[13]
-
Protonation and Dehydration: The alkoxide is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol addition product). Under the reaction conditions, especially with heating, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone.[14] This dehydration is driven by the formation of a highly stable conjugated system.[13][15]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
The following protocols are representative procedures for the Claisen-Schmidt condensation of this compound with common ketones.
Note on Reactivity: The electron-withdrawing nature of the difluorobenzodioxole ring system may enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially leading to faster reaction rates compared to unsubstituted benzaldehyde. However, optimization of reaction time and temperature may be necessary for specific ketone substrates.
Protocol 1: Synthesis of (E)-4-(2,2-difluoro-1,3-benzodioxol-4-yl)but-3-en-2-one
This protocol details the reaction with acetone, which has two enolizable positions. By using an excess of the aldehyde, the formation of the di-condensed product can be minimized, although it remains a potential byproduct. For this protocol, a 1:1 molar ratio is presented for simplicity, which will likely yield a mixture of mono- and di-substituted products.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of (E)-4-(2,2-difluoro-1,3-benzodioxol-4-yl)but-3-en-2-one.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 186.11 | 5.0 | 0.93 g |
| Acetone | 58.08 | 5.0 | 0.37 mL (0.29 g) |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 | 0.40 g |
| Ethanol (95%) | - | - | ~25 mL |
| Deionized Water | - | - | ~25 mL |
| Magnetic Stirrer & Stir Bar | - | - | 1 set |
| Round-bottom or Erlenmeyer Flask (100 mL) | - | - | 1 |
| Büchner Funnel and Filter Flask | - | - | 1 set |
| Filter Paper | - | - | As needed |
| Ice Bath | - | - | 1 |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL flask equipped with a magnetic stir bar, dissolve 0.93 g (5.0 mmol) of this compound and 0.37 mL (5.0 mmol) of acetone in 15 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Preparation: In a separate beaker, prepare the catalyst solution by dissolving 0.40 g (10.0 mmol) of sodium hydroxide in 10 mL of deionized water.
-
Reaction Initiation: While stirring the aldehyde/ketone solution vigorously, add the aqueous NaOH solution dropwise over 5-10 minutes. A color change and the formation of a precipitate are typically observed.
-
Reaction Progression: Continue to stir the mixture at room temperature for 30-60 minutes. The formation of a thick slurry or solid precipitate indicates product formation.[15] The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.
-
Workup and Isolation: After the reaction is complete, cool the flask in an ice-water bath for 15 minutes to ensure complete precipitation of the product.[16]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold deionized water (2 x 10 mL) followed by one portion of cold 95% ethanol (10 mL) to remove residual base and unreacted starting materials.[12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[17] Dissolve the crude solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the final mass, calculate the percentage yield, and characterize the compound using techniques such as Melting Point, NMR spectroscopy, and IR spectroscopy.
Protocol 2: Synthesis of (E)-1-Aryl-3-(2,2-difluoro-1,3-benzodioxol-4-yl)prop-2-en-1-one (Chalcone Synthesis)
This protocol outlines the reaction with an aromatic ketone, such as acetophenone, to synthesize a chalcone derivative.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 186.11 | 5.0 | 0.93 g |
| Acetophenone | 120.15 | 5.0 | 0.58 mL (0.60 g) |
| Potassium Hydroxide (KOH) | 56.11 | 0.75 | 0.042 g |
| Ethanol (95%) | - | - | ~15 mL |
| Deionized Water | - | - | For workup |
Step-by-Step Procedure
-
Reaction Setup: Dissolve 0.93 g (5.0 mmol) of this compound and 0.58 mL (5.0 mmol) of acetophenone in 10 mL of 95% ethanol in a suitable flask with a magnetic stir bar.
-
Catalyst Addition: To the stirred solution, add a solution of 0.042 g (0.75 mmol) of potassium hydroxide in 5 mL of 95% ethanol.
-
Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Depending on the substrate, gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.[11] Reaction times can range from 1 to 4 hours.[1]
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water (~50 mL). If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product is purified by recrystallization, typically from ethanol or an ethanol/water mixture.[4]
-
Drying and Characterization: Dry the purified chalcone, determine the yield, and confirm its structure by spectroscopic methods.
Trustworthiness: A Self-Validating System
The reliability of these protocols is ensured through several key checkpoints and characterization steps:
-
In-Process Monitoring: The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.
-
Visual Confirmation: The formation of a colored precipitate is a strong indicator of the formation of the conjugated product.[8]
-
Purification by Recrystallization: This classic purification technique is highly effective for removing impurities and typically yields a product with a sharp, well-defined melting point, which can be compared to literature values if available.
-
Spectroscopic Verification: The structure of the final product must be unequivocally confirmed by:
-
¹H NMR Spectroscopy: The presence of vinyl protons (typically in the range of 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz) is characteristic of the trans (E) isomer, which is the thermodynamically favored product.
-
IR Spectroscopy: The spectrum should show a strong absorption band for the α,β-unsaturated carbonyl group (C=O stretch) typically around 1650-1680 cm⁻¹, shifted to a lower frequency compared to a saturated ketone due to conjugation.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
By following these analytical steps, researchers can be confident in the identity and purity of their synthesized material, ensuring the validity of their experimental results.
References
- Organic Chemistry Laboratory Experiments Stage 2 2 semester 2018-2019. (n.d.).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5033. [Link]
- Mulugeta, D. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.
- Tejedor, D., González-Platas, J., & García-Tellado, F. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(21), 7576. [Link]
- Sathish Kumar, M., & Prasanth, V. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering Research & Technology, 6(13). [Link]
- Williamson, K. L. (2012). Experiment 5: Aldol Condensation: Preparation of Dibenzalacetone. Chemistry 211. [Link]
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
- Claisen–Schmidt condensation. (2023, November 26). In Wikipedia. [Link]
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole. (1995).
- Claisen-Schmidt condensation. (n.d.). Taylor & Francis.
- Claisen-Schmidt Condensation. (n.d.).
- Experiment 19 — Aldol Condensation. (n.d.).
- Aldol Condensation. (n.d.). Magritek.
- Experiment 6 - Aldol Condensation. (n.d.). WebAssign.
- Pescitelli, G., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Molecules, 30(4), 843. [Link]
- Chem Survival. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube. [Link]
- Chad's Prep. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry [Video]. YouTube. [Link]
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. praxilabs.com [praxilabs.com]
- 4. amherst.edu [amherst.edu]
- 5. scispace.com [scispace.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. magritek.com [magritek.com]
- 10. iiste.org [iiste.org]
- 11. mdpi.com [mdpi.com]
- 12. webassign.net [webassign.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 16. Claisen-Schmidt Condensation [cs.gordon.edu]
- 17. rsc.org [rsc.org]
Application Note and Protocol: Catalytic Hydrogenation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde to (2,2-difluoro-1,3-benzodioxol-4-yl)methanol
Introduction: The Significance of a Fluorinated Benzodioxole Alcohol
The transformation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde to its corresponding primary alcohol, (2,2-difluoro-1,3-benzodioxol-4-yl)methanol, represents a critical reduction step in the synthesis of various high-value molecules. The 2,2-difluoro-1,3-benzodioxole moiety is a key structural motif, and its derivatives are instrumental as intermediates in the development of agrochemicals and pharmaceuticals.[1][2] Specifically, fluorinated benzodioxole methanol derivatives are recognized as important precursors for PET ligand synthesis, where the difluoro substitution can enhance blood-brain barrier penetration and metabolic stability. This application note provides a comprehensive guide to the catalytic hydrogenation of this compound, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.
Reaction Principle: The Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental chemical process involving the addition of hydrogen (H₂) across a double or triple bond. In the context of reducing an aldehyde to a primary alcohol, the reaction proceeds via the addition of two hydrogen atoms across the carbon-oxygen double bond (C=O) of the carbonyl group.[3][4] This transformation is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst to lower the activation energy.
The most commonly employed catalysts for this transformation are heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney Nickel.[5][6] The mechanism, while complex and dependent on the specific catalyst surface, can be generalized as follows:
-
Adsorption: Both the hydrogen gas and the aldehyde substrate adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.
-
Hydride Transfer: A hydride ion (H⁻) from the catalyst surface attacks the electrophilic carbonyl carbon of the aldehyde. Simultaneously or subsequently, the carbonyl oxygen binds to the catalyst surface.
-
Proton Transfer: A proton (H⁺), either from the solvent or another adsorbed hydrogen species, is transferred to the negatively charged oxygen atom, forming the alcohol.
-
Desorption: The final alcohol product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of catalyst is crucial. Palladium on carbon is highly effective for the hydrogenation of various functional groups, including aldehydes.[6][7] Raney Nickel is another versatile and powerful catalyst for the reduction of carbonyl compounds.[5][8] For the reduction of aromatic aldehydes like this compound, careful selection of reaction conditions is necessary to prevent over-reduction of the aromatic ring or other side reactions.[9][10]
Experimental Workflow Overview
The following diagram outlines the key stages of the catalytic hydrogenation process, from reactor setup to product isolation.
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol
This protocol provides a method for the catalytic hydrogenation of this compound using 5% Palladium on Carbon (Pd/C) as the catalyst. An alternative using Raney Nickel is also discussed.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Purity | Supplier |
| This compound | 119895-68-0 | 186.11 g/mol | ≥97% | Sigma-Aldrich, etc.[11][12] |
| Palladium on Carbon (5% Pd) | 7440-05-3 | - | - | Major chemical suppliers |
| Raney® Nickel (slurry in water) | 7440-02-0 | - | - | Major chemical suppliers |
| Methanol (anhydrous) | 67-56-1 | 32.04 g/mol | ≥99.8% | Major chemical suppliers |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ≥99.5% | Major chemical suppliers |
| Celite® (diatomaceous earth) | 61790-53-2 | - | - | Major chemical suppliers |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 g/mol | High purity | Gas supplier |
| Nitrogen (N₂) or Argon (Ar) gas | 7727-37-9 / 7440-37-1 | - | High purity | Gas supplier |
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, gas inlet/outlet, and temperature control.
-
Schlenk line or similar inert gas manifold.
-
Magnetic stir plate.
-
Filtration apparatus (e.g., Büchner funnel with Celite® pad).
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Reactor Preparation and Safety Check:
-
Charging the Reactor:
-
In a separate flask, dissolve this compound (e.g., 5.0 g, 26.86 mmol) in a suitable solvent such as methanol or ethyl acetate (e.g., 50 mL).
-
Under a gentle stream of nitrogen or argon , carefully add the 5% Pd/C catalyst (e.g., 5-10 mol% Pd relative to the substrate) to the reactor. Rationale: Handling the dry catalyst under an inert atmosphere is crucial as it can be pyrophoric, especially after use.[14]
-
Transfer the solution of the aldehyde to the reactor using a cannula or a funnel under an inert gas counter-flow.
-
-
Inert Gas Purging:
-
Seal the reactor securely.
-
Pressurize the reactor with nitrogen or argon to approximately 50 psi, then carefully vent the gas. Repeat this cycle at least three to five times to ensure the complete removal of oxygen from the system. Rationale: The presence of oxygen with hydrogen and a catalyst can create an explosive mixture.[14][15]
-
-
Hydrogenation:
-
After the final nitrogen purge, evacuate the reactor briefly.
-
Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature (e.g., room temperature to 50 °C). Rationale: Adequate stirring is essential to ensure good contact between the substrate, hydrogen, and the catalyst surface.
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. The reaction time can vary from a few hours to overnight.
-
-
Reaction Work-up and Catalyst Removal:
-
Once the reaction is complete, stop the stirring and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen into a fume hood.
-
Purge the reactor with nitrogen or argon (3-5 cycles) to remove any residual hydrogen.[13]
-
Crucial Safety Step: Open the reactor in a well-ventilated fume hood. The used catalyst is highly pyrophoric and can ignite upon contact with air.[16]
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the catalyst on the filter with a small amount of fresh solvent.
-
Immediately quench the catalyst on the filter paper with plenty of water to prevent ignition. [16] Keep the quenched catalyst wet and dispose of it in a designated waste container.
-
-
Product Isolation and Purification:
-
Combine the filtrate and washings.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product, (2,2-difluoro-1,3-benzodioxol-4-yl)methanol (CAS No: 157437-25-7), can be purified by recrystallization or column chromatography if necessary.
-
Alternative Catalyst: Raney Nickel
Raney Nickel is a highly active catalyst and can be used as an alternative to Pd/C.[5][17]
-
Activation: Use commercially available active Raney Nickel (typically a slurry in water).
-
Solvent: Alcohols like ethanol or methanol are common solvents.
-
Conditions: Raney Nickel can be effective at lower pressures and temperatures compared to some other catalysts.
-
Handling: Raney Nickel is also pyrophoric and must be handled with the same precautions as used Pd/C.[8]
Safety Considerations: A Self-Validating System
The paramount importance of safety in catalytic hydrogenation cannot be overstated. The combination of flammable hydrogen gas, pyrophoric catalysts, and potentially flammable organic solvents presents significant hazards.[14][16]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[18] Use a properly maintained and certified high-pressure reactor.[15]
-
Pyrophoric Catalysts: Both dry Pd/C and Raney Nickel, especially after use when they are saturated with hydrogen, can ignite spontaneously in air.[14] Always handle these catalysts under an inert atmosphere and never allow the used, dry catalyst to be exposed to air.[16] Quench the used catalyst with water immediately after filtration.[16]
-
Solvent Choice: Use solvents with higher flash points where possible. Methanol and ethanol are preferable to more volatile solvents like diethyl ether or THF.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[18]
-
Emergency Preparedness: Be prepared for potential fires. Have a suitable fire extinguisher (Class B or D) readily available and know how to use it. A watch glass can be used to smother small fires in a flask or funnel.[16]
Conclusion
The catalytic hydrogenation of this compound is an efficient and reliable method for the synthesis of the corresponding primary alcohol, a valuable building block in medicinal and materials chemistry. By understanding the reaction mechanism, adhering to a well-defined protocol, and prioritizing stringent safety measures, researchers can confidently and safely perform this important transformation. The choice between catalysts like Pd/C and Raney Nickel allows for flexibility depending on available resources and desired reaction conditions.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.
- Hydrogen
- Hazards associated with laboratory scale hydrogen
- Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism.
- What are the safety precautions for operating a Hydrogen
- Reaction network of aldehyde hydrogenation over sulfided Ni–Mo/Al2O3 catalysts.
- REACTION - Hydrogen
- 1.7: 1.
- Raney Nickel C
- Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
- Recent Advances of Pd/C-C
- Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
- Application Notes: Palladium on Carbon (Pd/C)
- (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanol. ChemShuttle.
- Raney nickel. Wikipedia.
- Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in W
- CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0. Sigma-Aldrich.
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0. Sigma-Aldrich.
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0. Sigma-Aldrich.
Sources
- 1. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 11. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 12. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 13. njhjchem.com [njhjchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. chem.uci.edu [chem.uci.edu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. weihaicm.com [weihaicm.com]
Application Notes & Protocols: Strategic Derivatization of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde for Medicinal Chemistry Libraries
Introduction
The 2,2-difluoro-1,3-benzodioxole moiety is a privileged scaffold in modern medicinal chemistry and agrochemical research.[1][2] Its significance stems from its role as a bioisosteric replacement for the metabolically labile catechol group. The gem-difluoro group enhances metabolic stability, modulates lipophilicity, and can improve binding affinity to biological targets by altering the electronic properties of the aromatic ring.[1] The starting material, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, is a particularly valuable building block, offering a versatile aldehyde functional group as a reactive handle for a multitude of chemical transformations. This guide provides detailed protocols and the underlying scientific rationale for key derivatization strategies aimed at generating diverse compound libraries for drug discovery programs.
Strategy 1: Synthesis of Amine Libraries via Reductive Amination
Rationale & Field Insights: Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[3] This one-pot reaction is highly efficient for converting aldehydes and ketones into amines, which are among the most common functional groups in approved drugs due to their ability to form key hydrogen bonds and salt bridges with biological targets. The direct, one-pot approach is favored in library synthesis for its operational simplicity and generally high yields.[4]
The choice of reducing agent is critical. While strong hydrides like sodium borohydride can reduce the starting aldehyde, milder reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary choice because it is selective for the protonated iminium ion intermediate over the initial aldehyde or ketone, minimizing the formation of alcohol byproducts.[5][6] Its moisture sensitivity necessitates the use of anhydrous solvents.
Workflow: Reductive Amination
Caption: General workflow for the one-pot reductive amination of this compound.
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Selected primary or secondary amine | Nucleophile |
| Sodium triacetoxyborohydride (STAB) | Selective Reducing Agent |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous | Reaction Solvent |
| Acetic Acid (optional) | Catalyst for imine formation |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Quenching Agent |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Silica Gel | Stationary phase for chromatography |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M.
-
Add the desired primary or secondary amine (1.1-1.2 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added.[6]
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired amine.
Strategy 2: Olefin Synthesis via the Wittig Reaction
Rationale & Field Insights: The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[7] This transformation is invaluable in medicinal chemistry for several reasons: it introduces a carbon-carbon double bond which can serve as a rigid linker, a key pharmacophoric element, or a handle for further functionalization (e.g., epoxidation, dihydroxylation). The reaction involves a phosphorus ylide (Wittig reagent), which attacks the aldehyde to form an alkene and a triphenylphosphine oxide byproduct.[8]
The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide.[9]
-
Non-stabilized ylides (e.g., R = alkyl) are highly reactive and typically yield (Z)-alkenes under standard lithium-salt-free conditions.
-
Stabilized ylides (e.g., R = CO₂R, CN) are less reactive and thermodynamically controlled, predominantly forming (E)-alkenes.
This protocol focuses on the more common scenario of using a non-stabilized ylide, prepared in situ from its corresponding phosphonium salt.
Pathway: Wittig Olefination
Caption: Key steps in the Wittig reaction, from in situ ylide generation to final product formation.
Protocol: Wittig Reaction with a Non-Stabilized Ylide
| Reagents & Materials | Purpose |
| Alkyltriphenylphosphonium Bromide/Iodide | Ylide Precursor |
| n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) | Strong Base |
| This compound | Starting Material |
| Tetrahydrofuran (THF), anhydrous | Reaction Solvent |
| Saturated Ammonium Chloride (NH₄Cl) solution | Quenching Agent |
| Diethyl Ether or Hexanes | Solvents for extraction/purification |
Step-by-Step Methodology:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium salt (1.2 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C (or -78 °C for n-BuLi).
-
Slowly add the strong base (e.g., n-BuLi in hexanes, 1.1 eq) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation.
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution dropwise to the cold, stirring ylide solution via syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The major byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents. To remove it, the crude residue can be triturated with cold diethyl ether or a hexanes/ether mixture, causing the byproduct to precipitate.
-
Alternatively, purify the crude material directly by silica gel column chromatography (typically with a hexanes/EtOAc gradient) to isolate the pure alkene product.
-
Strategy 3: Oxidation to Carboxylic Acid
Rationale & Field Insights: Oxidizing the aldehyde to a carboxylic acid transforms the electrophilic carbonyl into a versatile functional group for amide bond formation, a critical linkage in countless pharmaceutical agents. The resulting 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid is a key intermediate for coupling with a wide array of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The Pinnick oxidation is a highly effective method for this transformation, using sodium chlorite (NaClO₂) buffered with a mild acid, which is chemoselective for aldehydes and avoids over-oxidation.
Protocol: Pinnick Oxidation
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Sodium Chlorite (NaClO₂) | Oxidizing Agent |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Buffer |
| 2-Methyl-2-butene | Chlorine Scavenger |
| tert-Butanol (t-BuOH) and Water | Solvent System |
| Hydrochloric Acid (HCl), 1M | Acidification |
Step-by-Step Methodology:
-
Dissolve the aldehyde (1.0 eq) in t-butanol.
-
Add 2-methyl-2-butene (4.0-5.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the aqueous solution to the stirring solution of the aldehyde at room temperature.
-
Stir vigorously for 4-8 hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture in an ice bath and acidify to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can often be used without further purification or recrystallized if necessary.
Summary of Derivatization Strategies
| Reaction Type | Key Reagents | Functional Group Transformation | Typical Yield Range | Key Application |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Aldehyde → Secondary/Tertiary Amine | 60-95% | Building amine libraries, introducing basic centers |
| Wittig Reaction | Phosphonium Salt, Strong Base | Aldehyde → Alkene | 50-90% | Introducing C=C bonds, creating rigid linkers |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Aldehyde → Carboxylic Acid | 85-99% | Creating intermediates for amide coupling |
References
- Benchchem. (n.d.). 2,2-Difluoro-4-cyano-1,3-benzodioxole. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole.
- MySkinRecipes. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Retrieved from a URL provided by the grounding tool.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Reductive amination.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Google Patents. (n.d.). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- ResearchGate. (n.d.). Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes: route to β-keto amides and β-enamino carboxamides.
- Wikipedia. (n.d.). Wittig reaction.
- NTU Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium.
- PubMed. (n.d.). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from a URL provided by the grounding tool.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2-Difluoro-1,3-benzodioxole [myskinrecipes.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Innovation in Bioactive Molecule Synthesis
The relentless pursuit of novel therapeutic agents is the cornerstone of modern medicine. At the heart of this endeavor lies the intricate science of synthetic chemistry, tasked with the creation of new molecular entities that can modulate biological processes with high efficacy and specificity. The synthesis of novel bioactive molecules is not merely an academic exercise; it is a critical engine for drug discovery, providing the essential tools to combat a wide spectrum of human diseases, from cancer to infectious diseases and neurodegenerative disorders.
This comprehensive guide is designed to provide researchers, scientists, and drug development professionals with a detailed overview of cutting-edge synthetic strategies, complete with actionable protocols and the rationale behind experimental choices. We will delve into the logic of modern synthetic methodologies, emphasizing the importance of structural diversity, stereochemical control, and the incorporation of green chemistry principles. This document is structured to serve as both a high-level strategic guide and a practical laboratory resource, empowering you to navigate the complexities of synthesizing the next generation of bioactive compounds.
Pillar 1: Strategic Approaches to Novel Bioactive Scaffolds
The journey to a new drug often begins with the identification or creation of a novel molecular scaffold that can interact with a biological target in a desired manner. The choice of synthetic strategy is therefore a critical decision that profoundly influences the diversity, complexity, and "drug-likeness" of the resulting compounds. Here, we explore several powerful strategies that have revolutionized the synthesis of bioactive molecules.
Diversity-Oriented Synthesis (DOS): Exploring Uncharted Chemical Space
The principle behind Diversity-Oriented Synthesis (DOS) is to efficiently generate a collection of structurally diverse and complex small molecules, often with a high degree of three-dimensionality.[1] Unlike traditional target-oriented synthesis, which focuses on a single product, DOS aims to populate chemical space with a wide array of molecular scaffolds.[2] This is particularly valuable in fragment-based drug discovery (FBDD), where libraries of small, diverse molecules are screened for weak binding to biological targets.[3] An increased fraction of sp3-hybridized carbons (Fsp3) in these fragments is known to improve properties such as solubility and metabolic stability.[4]
Caption: Workflow for Diversity-Oriented Synthesis of an Fsp3-rich fragment library.
This protocol exemplifies the DOS strategy for creating a library of Fsp3-rich fragments.[3]
Step 1: Starting Material Preparation
-
Begin with a commercially available α-amino acid.
-
Protect the amine functionality, for example, using a Boc group.
Step 2: Functional Group Manipulation (Build Phase)
-
Convert the carboxylic acid of the protected amino acid to its methyl ester using standard esterification conditions (e.g., SOCl₂ in methanol).
-
Reduce the methyl ester to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.
Step 3: Condensation to Form the Bis-Spiro-Oxazolidine Scaffold (Couple & Pair Phases)
-
Dissolve the resulting amino alcohol in methanol.
-
Add a ketone (e.g., cyclobutanone) to the solution.
-
Heat the reaction mixture to reflux for several hours to facilitate the formation of the bis-spiro-oxazolidine scaffold.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography.
By varying the starting amino acid and the ketone, a diverse library of spirocyclic fragments can be generated.
Biocatalysis: Harnessing Nature's Catalysts for Chiral Synthesis
Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform chemical transformations, often under mild, environmentally benign conditions.[5] This approach is particularly powerful for the synthesis of enantiomerically pure chiral amines, which are crucial building blocks in approximately 40-45% of small molecule drugs.[5] ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, enabling the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess.[6][7]
Caption: Workflow for the biocatalytic synthesis of a chiral amine using a transaminase.
This protocol describes a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a commercially available ω-transaminase.[6][8]
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
ω-Transaminase (e.g., ATA-117 for (R)-amine or ATA-113 for (S)-amine)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO, if substrate solubility is low)
Procedure:
-
Prepare a reaction mixture containing the buffer, PLP (final concentration ~1 mM), and the ω-transaminase.
-
If necessary, dissolve the prochiral ketone in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add the ketone solution and the amine donor (typically in excess, e.g., 5-10 equivalents) to the enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots taken at regular intervals.
-
Once the reaction is complete, quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and extract the product.
-
Purify the chiral amine by column chromatography or distillation.
Photoredox Catalysis: Light-Driven Synthesis of Complex Heterocycles
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions.[9] This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.[10] This approach has been successfully applied to the synthesis of a wide variety of bioactive heterocycles, such as quinazolinones, which are prevalent scaffolds in medicinal chemistry.[11][12]
This protocol details the synthesis of quinazolinone derivatives from substituted isatins and 2-aminobenzamide using Rose Bengal as an organic photocatalyst.[10][12]
Materials:
-
Substituted isatin
-
2-Aminobenzamide
-
Rose Bengal (photocatalyst, 2 mol%)
-
Ethanol (solvent)
-
Visible light source (e.g., 15 W LED lamp)
Procedure:
-
In a reaction vessel, dissolve the 2-aminobenzamide (1 mmol) and the substituted isatin (1 mmol) in ethanol.
-
Add Rose Bengal (0.02 mmol) to the solution.
-
Stir the reaction mixture at room temperature under irradiation with a visible light source.
-
Monitor the reaction by TLC. The formation of a precipitate often indicates product formation.
-
After completion (typically 2 hours), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired quinazolinone derivative.
Pillar 2: Application in Anticancer Drug Discovery
The synthesis of novel bioactive molecules has had a profound impact on oncology. Many modern cancer therapies are the result of innovative synthetic chemistry that has provided compounds with improved potency, selectivity, and pharmacokinetic properties. Here, we present two case studies demonstrating the application of synthetic chemistry in the development of potential anticancer agents.
Case Study 1: Synthesis of Pyrazolo[13][14][15]triazolopyrimidine Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy.[13] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival through downstream signaling pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[14][15] The synthesis of small molecules that inhibit EGFR kinase activity is a proven strategy for cancer treatment.
A series of novel pyrazolo-[4,3-e][16][17]triazolopyrimidine derivatives have been synthesized and shown to exhibit potent anticancer activity by targeting the EGFR pathway.[13][18] The synthesis involves a multi-step sequence culminating in an oxidative cyclization.
General Synthetic Scheme: The synthesis begins with the reaction of precursor compounds which are then reacted with aromatic or aliphatic aldehydes. The final pyrazolo[4,3-e][16][17]triazolo[1,5-c]pyrimidine scaffold is obtained through an oxidative cyclization using ferric chloride (FeCl₃).[13]
The synthesized compounds were evaluated for their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) |
| Compound 1 | HCC1937 (Breast Cancer) | 7.1 |
| HeLa (Cervical Cancer) | 11.2 | |
| Compound 2 | HCC1937 (Breast Cancer) | 15.4 |
| HeLa (Cervical Cancer) | 23.5 | |
| Compound 3 | HCC1937 (Breast Cancer) | > 100 |
| HeLa (Cervical Cancer) | > 100 | |
| Data sourced from Aliwaini et al., 2021.[13] |
Compound 1 demonstrated the most potent antiproliferative activity and was shown to inhibit the phosphorylation of EGFR, Akt, and Erk1/2 in both breast and cervical cancer cells.[13]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound 1.
Case Study 2: Synthesis and Evaluation of Brevilin A Derivatives
Natural products are a rich source of inspiration for the development of new anticancer agents. Brevilin A, a sesquiterpene lactone, has demonstrated anticancer activity in various cancer cell lines.[19] By synthesizing derivatives of Brevilin A, it is possible to improve its potency and explore structure-activity relationships (SAR).
A small library of Brevilin A derivatives was synthesized to investigate the impact of modifications on its anticancer activity.[20][21] The synthesis of derivatives BA-9 and BA-10 involved modifications at the C-ring of the Brevilin A scaffold.
The synthesized Brevilin A derivatives were tested for their cytotoxic effects on a panel of cancer cell lines.
| Compound | A549 (Lung) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) |
| Brevilin A (BA) | 10.086 | 13.631 |
| BA-9 | 6.239 | 5.147 |
| BA-10 | 6.392 | 8.566 |
| Data sourced from Dai et al., 2020.[20][21] |
The results demonstrate that derivatives BA-9 and BA-10 possess significantly improved anticancer activity compared to the parent compound, Brevilin A.[20][21] These derivatives were also shown to be more effective at inducing DNA damage, cell-cycle arrest, and apoptosis.[22]
Pillar 3: Essential Protocols for Biological Evaluation
The synthesis of a novel compound is only the first step. Rigorous biological evaluation is essential to determine its potential as a therapeutic agent. The following is a standard protocol for assessing the in vitro cytotoxicity of newly synthesized compounds.
Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][23]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[24]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Conclusion: The Future of Bioactive Molecule Synthesis
The field of synthetic chemistry is in a constant state of evolution, driven by the urgent need for more effective and safer medicines. The strategies and protocols outlined in this guide represent a snapshot of the powerful tools available to modern chemists. From the broad exploration of chemical space with Diversity-Oriented Synthesis to the precision of Biocatalysis and the mild, efficient bond formations enabled by Photoredox Catalysis, the possibilities for creating novel bioactive molecules are more expansive than ever.
As our understanding of disease biology deepens, so too must our ability to synthesize molecules that can precisely modulate complex biological pathways. The integration of these advanced synthetic methods with high-throughput screening and computational modeling will undoubtedly accelerate the pace of drug discovery. It is our hope that this guide will serve as a valuable resource for those at the forefront of this exciting and impactful field, empowering them to synthesize the molecules that will shape the future of medicine.
References
- Aliwaini, S., Abu Thaher, B., Al-Masri, I., Shurrab, N., El-Kurdi, S., Schollmeyer, D., ... & Deigner, H. P. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[13][14][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065.
- Bio-Rad. (n.d.). EGFR signaling pathway.
- Berridge, M. J., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
- Cassimjee, K. E., emotive, C. C., & Bornscheuer, U. T. (2014). Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening.
- Dandapani, S., & Marcaurelle, L. A. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences, 108(17), 6799-6804.
- El-Sayed, M. A. F., & El-Sawy, E. R. (2022). Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. Journal of Genetic Engineering and Biotechnology, 20(1), 1-13.
- protocols.io. (2023, February 27). MTT assay protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Sharma, G., & Kumar, A. (2020). Visible Light Photoredox-Catalyzed Synthesis of Quinazolinone Derivatives and their cytotoxicity. Der Pharma Chemica, 12(3), 1-8.
- Shin, K., & You, Y. (2018).
- Sorkin, A., & von Zastrow, M. (2009). Endocytosis and signalling: intertwining molecular networks. Nature reviews Molecular cell biology, 10(9), 609-622.
- Turner, N. J. (2009). Directed evolution of enzymes for applied biocatalysis. Trends in biotechnology, 27(9), 542-548.
- Verma, R. K., & Kumar, S. (2021). Visible light promoted efficient and eco-friendly photocatalytic method for the synthesis of quinazolinones.
- Young, P. G. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute.
- Graphviz. (2024). DOT Language.
- Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language.
- YouTube. (2021, January 13). Graphviz tutorial.
- Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines.
- Land, H., & Berglund, P. (2016). Amine transaminases in biocatalytic amine synthesis. Doctoral dissertation, KTH Royal Institute of Technology.
- Mathew, S., & Yun, H. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Dai, Y., Wang, Y., Wong, V. K. W., & Law, B. Y. K. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS omega, 5(24), 14586-14596.
- Aliwaini, S., Abu Thaher, B., Al-Masri, I., Shurrab, N., El-Kurdi, S., Schollmeyer, D., ... & Deigner, H. P. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[13][14][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065.
- Dai, Y., Wang, Y., Wong, V. K. W., & Law, B. Y. K. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS omega, 5(24), 14586-14596.
- Dai, Y., Wang, Y., Wong, V. K. W., & Law, B. Y. K. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS omega, 5(24), 14586-14596.
- El-Gohary, N. S., & Shaaban, M. R. (2022). Discovery of pyrazolo [3, 4-d] pyrimidine and pyrazolo [4, 3-e][13][14][15] triazolo [1, 5-c] pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 12(23), 14513-14530.
- Foley, D. J., & Nelson, A. (2019). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Society Reviews, 48(20), 5194-5210.
- Graphviz Examples. (n.d.). Simple Graph.
- Broad Institute. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery.
- PubMed. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.
- Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][13][14][15]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG.
- Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
Sources
- 1. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
- 2. Route to three-dimensional fragments using diversity-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. [PDF] Visible Light Photoredox-Catalyzed Synthesis of Quinazolinone Derivatives and their cytotoxicity | Semantic Scholar [semanticscholar.org]
- 11. Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 16. EGFR signaling pathways [pfocr.wikipathways.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT (Assay protocol [protocols.io]
The Strategic Role of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: A Privileged Scaffold for Enhanced Pharmacokinetics
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized metabolic stability and bioavailability is paramount. The 2,2-difluoro-1,3-benzodioxole moiety has emerged as a critical structural motif, serving as a bioisosteric replacement for the often-labile catechol group.[1] The introduction of the difluoromethylene bridge offers a strategic advantage by blocking oxidative metabolism, a common pathway for catechol degradation, thereby enhancing the pharmacokinetic profile of drug molecules.[2][3] This alteration can lead to improved in vivo half-life and reduced potential for the formation of reactive metabolites.
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a particularly valuable building block for drug discovery, as its aldehyde functionality provides a versatile handle for a wide array of synthetic transformations.[4] This allows for the facile introduction of diverse pharmacophores and the construction of complex molecular architectures. This document provides detailed application notes and protocols for the utilization of this key intermediate in the synthesis of biologically relevant molecules.
The 2,2-Difluoro-1,3-benzodioxole Moiety as a Catechol Bioisostere
The concept of bioisosterism, the substitution of a chemical group with another that retains similar biological activity, is a cornerstone of rational drug design. The 2,2-difluoro-1,3-benzodioxole group is an effective non-classical bioisostere of a catechol ring system.
Physicochemical Property Comparison
| Property | Catechol Moiety | 2,2-Difluoro-1,3-benzodioxole Moiety | Rationale for Improved Drug-like Properties |
| pKa | ~9.4 (first proton) | Not applicable (no acidic protons) | The absence of acidic phenolic protons prevents ionization at physiological pH, which can improve cell membrane permeability. |
| LogP (Octanol/Water) | ~0.88[5] | Higher (estimated) | The fluorinated group increases lipophilicity, which can enhance membrane permeability and target engagement. |
| Metabolic Stability | Prone to oxidation | Resistant to oxidation | The difluoromethylene bridge blocks the primary site of metabolic oxidation, leading to a longer in vivo half-life.[2][3] |
This bioisosteric replacement is exemplified in the cystic fibrosis transmembrane conductance regulator (CFTR) modulator drugs, Lumacaftor and Tezacaftor. Although these drugs utilize the 5-substituted isomer, the principle remains the same: the difluoro-1,3-benzodioxole group contributes to enhanced metabolic stability and bioavailability.[6]
Application in Drug Discovery: The Case of CFTR Modulators
Cystic fibrosis is a genetic disorder often caused by mutations in the CFTR gene, leading to the production of a misfolded and dysfunctional CFTR protein.[7][8][9] The most common mutation, F508del, results in the protein being targeted for premature degradation in the endoplasmic reticulum (ER).[9] Small-molecule "correctors" aim to rescue the folding and trafficking of the mutant CFTR protein to the cell surface.[7][8][10]
Lumacaftor, containing a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide moiety, acts as such a corrector.[6] It improves the conformational stability of the F508del-CFTR protein, allowing it to escape the ER quality control and traffic to the plasma membrane.[8][11]
Figure 1. Simplified workflow of CFTR protein folding and the corrective action of Lumacaftor.
Synthetic Protocols
The aldehyde group of this compound is a versatile functional group for the synthesis of a variety of downstream intermediates. The following protocols are representative transformations.
Protocol 1: Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds. This protocol describes the reaction of this compound with a primary amine to form a secondary amine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 6. Correcting CFTR folding defects by small-molecule correctors to cure cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Mechanisms of action of small molecules on CFTR mutants and the impact on cystic fibrosis pathogenesis [frontiersin.org]
- 10. The Use of Small Molecules to Correct Defects in CFTR Folding, Ma...: Ingenta Connect [ingentaconnect.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you improve yield, purity, and overall success in your synthetic endeavors.
Frequently Asked Questions (FAQs): Initial Considerations
Q1: What are the primary synthetic strategies for preparing this compound?
There are two main approaches to synthesizing this molecule, each with distinct advantages and challenges. The choice often depends on the scale of the reaction, available starting materials, and tolerance for specific reagents.
-
Direct Formylation of 2,2-difluoro-1,3-benzodioxole: This is a convergent approach where the aldehyde group is introduced in the final step. The most common methods are the Vilsmeier-Haack reaction and directed ortho-lithiation. This strategy is often preferred for lab-scale synthesis due to its directness.
-
Multi-Step Synthesis from a Substituted Precursor: This linear approach typically starts from 4-methylbenzo[1.3]dioxole and involves a sequence of transformations to build the final molecule. This route is often more suitable for industrial-scale production as it may avoid some of the more hazardous reagents of direct formylation at scale, though it involves its own set of challenging steps.[1][2]
The following table provides a high-level comparison:
| Feature | Direct Formylation (Vilsmeier-Haack/Lithiation) | Multi-Step Industrial Route |
| Starting Material | 2,2-difluoro-1,3-benzodioxole | 4-methylbenzo[1.3]dioxole |
| Number of Steps | 1-2 | 3-4 |
| Key Reagents | POCl₃/DMF or n-BuLi/DMF | Cl₂, HF, Formic Acid |
| Primary Hazard | Pyrophoric organolithiums, corrosive POCl₃ | Gaseous chlorine, anhydrous HF |
| Scalability | Good (Vilsmeier); Challenging (Lithiation) | Excellent |
| Typical Yield | Moderate to Good | Good to Excellent (patented process)[1] |
Troubleshooting Guide: Direct Formylation Routes
Direct formylation is a powerful method but requires careful control of reaction conditions to achieve good yields and regioselectivity.
Section 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[3][4][5]
This is a common issue. While the benzodioxole moiety is activating, the two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The Vilsmeier reagent is a relatively weak electrophile, so this deactivation can significantly slow the reaction.[6]
Troubleshooting Steps:
-
Reagent Quality: Ensure that the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous DMF. The Vilsmeier reagent forms in situ, and its concentration and reactivity are paramount.[4]
-
Reaction Temperature: Due to the substrate's reduced reactivity, you may need to increase the reaction temperature. While many Vilsmeier reactions are run at 0°C to room temperature, you may need to heat the reaction to 50-80°C.[4] Monitor the reaction by TLC or GC to avoid decomposition at higher temperatures.
-
Stoichiometry: Increase the equivalents of the Vilsmeier reagent (POCl₃ and DMF). A 1.5 to 3.0 molar excess is often required for moderately deactivated substrates.
-
Reaction Time: Extend the reaction time. Monitor the consumption of the starting material to determine the optimal reaction endpoint.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Section 2: Directed Ortho-Lithiation
Directed ortho-lithiation is a highly regioselective method that uses a directing metalation group (DMG) to guide a strong base (like n-BuLi) to deprotonate the adjacent ortho position.[7] The ether oxygens of the benzodioxole ring act as a moderate DMG.
Successful ortho-lithiation is highly dependent on rigorous experimental technique. Here are the critical parameters:
-
Anhydrous & Inert Conditions: The reaction is extremely sensitive to water and oxygen. All glassware must be flame-dried under vacuum, and the reaction must be run under a positive pressure of an inert gas like argon or nitrogen. Solvents like THF or diethyl ether must be freshly distilled and anhydrous.
-
Temperature Control: The lithiation step must be performed at low temperatures, typically -78°C (a dry ice/acetone bath), to prevent side reactions and decomposition of the organolithium intermediate.
-
Base Selection and Titration: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are common choices.[8] The exact concentration of commercial alkyllithium reagents can vary. It is best practice to titrate the n-BuLi solution before use to ensure accurate stoichiometry. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Quenching Procedure: The quench with the electrophile (DMF) must also be done at low temperature (-78°C). Add the freshly distilled DMF dropwise to the organolithium solution. Adding the organolithium to the DMF can sometimes lead to side reactions. Ensure the DMF is anhydrous.
Experimental Protocol: Ortho-Lithiation and Formylation
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under vacuum. Allow it to cool to room temperature under a positive pressure of argon.
-
Reaction: Add anhydrous THF (0.2 M) via syringe. Cool the flask to -78°C in a dry ice/acetone bath.
-
Substrate Addition: Add 2,2-difluoro-1,3-benzodioxole (1.0 eq.) dropwise via syringe.
-
Lithiation: Add n-BuLi (1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stirring: Stir the resulting solution at -78°C for 1-2 hours.
-
Quench: Add anhydrous DMF (1.5 eq.) dropwise, again maintaining the temperature below -70°C.
-
Warm-up: After stirring for an additional hour at -78°C, remove the cooling bath and allow the reaction to warm slowly to room temperature.
-
Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate or ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Diagram: Ortho-Lithiation Workflow
Caption: Step-by-step workflow for synthesis via ortho-lithiation.
Troubleshooting Guide: Multi-Step Industrial Synthesis
This route, adapted from patent literature, involves the conversion of 4-methylbenzo[1.3]dioxole to the target aldehyde.[1][2]
The patent describes the reaction of 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole with a carboxylic acid, specifically formic acid, to yield the desired aldehyde.[1] This is a crucial hydrolysis-type step.
Key Optimization Parameters:
-
Reagent Purity and Stoichiometry: The patent specifies using a large excess of formic acid (approximately 5-fold by weight).[1] Using high-purity formic acid is essential to prevent side reactions.
-
Temperature and Time: The reaction is heated to 100°C for several hours (e.g., 6 hours).[1] Insufficient heating may lead to incomplete conversion, while excessive temperature or time could cause decomposition or formation of byproducts. The reaction should be monitored by GC to track the disappearance of the starting material.
-
Product Isolation: The workup involves distilling off the excess formic acid under vacuum. This must be done carefully to avoid co-distillation of the product. The final product is then purified by vacuum distillation. The patent reports a boiling point of 70-73°C at 2.3 mbar.[1] A good vacuum and a fractionating column are key to achieving high purity.
Example Conditions from Patent EP0759433B1 [1]
| Parameter | Value |
| Starting Material | 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole |
| Reagent | Formic Acid |
| Ratio (SM:Reagent) | ~1 : 5 (by weight) |
| Temperature | 100°C |
| Time | 6 hours |
| Reported Yield | 78.1% |
| Product Purity | 98.8% (by GC) |
FAQ: Purification and Characterization
For quantities greater than a few grams, vacuum distillation is the preferred method. The product has a relatively high boiling point, making it amenable to this technique. It is effective at removing non-volatile impurities and residual solvents. A reported boiling point is 70-73°C at 2.3 mbar.[1]
For smaller scales or for removing close-boiling impurities, flash column chromatography on silica gel is effective. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.
Verifying the identity and purity of the final product is crucial.
Physical Properties:
Spectroscopic Data (Expected):
-
¹H NMR: Expect signals for the three aromatic protons and the aldehyde proton. The aldehyde proton (-CHO) will be a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms of the -CF₂- group.
-
¹³C NMR: Look for the characteristic carbonyl carbon of the aldehyde around δ 185-195 ppm.
-
IR Spectroscopy: A strong C=O stretch for the aldehyde will be present around 1690-1710 cm⁻¹.
Always compare your analytical data with reference standards or literature values to confirm the structure and purity of your synthesized material.
References
- Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes. (EP0759433B1).
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole. (US5432290A).
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. (US20210363127A1).
- Process for preparing 2,2-difluoro-1,3-benzodioxole. (CA2027016C).
- Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Reimer–Tiemann reaction. Wikipedia. [Link]
- United States Patent (19). (5,432,290). Googleapis.com [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Reimer-Tiemann reaction. chemeurope.com. [Link]
- Formyl
- Reimer-Tiemann Formyl
- The Reimer–Tiemann Reaction. University of Groningen research portal. [Link]
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g (739383-1G). [Link]
- Synthesis of 2,2-disubstituted 4-hydroxy-1,3-benzodioxoles c
- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. [Link]
- Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]
- Directed (ortho)
- Process for the preparation of 2,2-difluorobenzo(1.3) dioxolcarbaldehydes. (EP0759433A1).
- ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]
- Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]
- ortho metalation. Andrew G Myers Research Group. [Link]
- Synthesis and characterization of novel benzo[d][1][11]dioxole substituted organo selenium compounds: X-ray structure of. Indian Academy of Sciences. [Link]
Sources
- 1. EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes - Google Patents [patents.google.com]
- 2. EP0759433A1 - Process for the preparation of 2,2-difluorobenzo(1.3) dioxolcarbaldehydes - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
Technical Support Center: Chromatographic Purification of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. We will explore the nuances of flash column chromatography for this specific molecule, focusing on practical, field-tested protocols and robust troubleshooting strategies to overcome common purification challenges.
Understanding the Compound: Key Physicochemical Properties
This compound is a fluorinated aromatic aldehyde, a class of compounds often used as building blocks in pharmaceutical and agrochemical synthesis.[1][2] Its structure, featuring an electron-withdrawing aldehyde group and a difluorobenzodioxole ring, imparts moderate polarity. Understanding this polarity is the cornerstone of developing an effective chromatographic separation method.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₂O₃ | [3] |
| Molecular Weight | 186.11 g/mol | [3] |
| Appearance | Solid or liquid | |
| Density | ~1.423 g/mL at 25 °C | |
| Polarity | Moderately Polar | Inferred from structure |
Core Protocol: Flash Column Chromatography
Flash column chromatography is the predominant method for purifying this compound on a laboratory scale due to its speed and efficiency.[4] The following protocol is a self-validating system, incorporating analytical checks (TLC) at critical stages to ensure a successful outcome.
Workflow Overview
Caption: Workflow for Chromatographic Purification.
Step 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)
The causality behind a successful column separation lies in choosing a solvent system that provides adequate separation on a TLC plate. The goal is to find a solvent ratio where the target compound has an Rf value of approximately 0.2-0.3.[5] This range ensures the compound spends enough time interacting with the stationary phase for separation to occur, but not so long that elution times become impractical and band broadening degrades resolution.
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot Plates: Spot the solution onto at least three different silica gel TLC plates.
-
Develop Plates: Run each plate in a developing chamber with a different solvent system. Good starting points for a moderately polar compound are mixtures of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Diethyl Ether).
-
Analyze: Visualize the plates under UV light. Calculate the Rf value for your target spot in each system.
Recommended Solvent Systems to Test:
| Solvent System (v/v) | Expected Rf Range | Notes |
| 9:1 Hexanes:Ethyl Acetate | 0.4 - 0.6 | May be too non-polar; impurities might co-elute. |
| 4:1 Hexanes:Ethyl Acetate | 0.2 - 0.35 | Often a good starting point. |
| 2:1 Hexanes:Ethyl Acetate | 0.1 - 0.2 | May result in long elution times. |
Step 2: Column Packing and Sample Loading
A well-packed column is critical for achieving good separation; an unevenly packed column leads to solvent channeling, band broadening, and poor resolution.[6]
-
Column Preparation: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.[5]
-
Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). The amount of silica should be 30-50 times the weight of the crude mixture for good separation.[7]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[8]
-
Add another layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[9]
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude mixture in the minimum amount of a solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.[5][9] Allow the solvent to absorb fully into the silica.
-
Dry Loading: If the compound has poor solubility in the elution solvent, dissolve it in a strong solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7][9] Carefully add this powder to the top of the packed column. This technique prevents issues caused by using a strong loading solvent that can disrupt the initial separation bands.[9]
-
Step 3: Elution and Fraction Collection
-
Elution: Carefully add the pre-mixed mobile phase to the column. Use air pressure to achieve a steady flow rate of about 2 inches per minute (the rate at which the solvent level descends).[5] Never let the solvent level drop below the top of the silica bed.[9]
-
Collection: Begin collecting fractions immediately after loading the sample.[5] The size of the fractions depends on the column size, but 10-20 mL fractions in test tubes are typical for small-scale purifications.
-
Monitoring: Monitor the eluting fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
-
Isolation: Combine the fractions that contain only the pure compound, and remove the solvent using a rotary evaporator.[7]
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses specific issues in a question-and-answer format.
Caption: Troubleshooting Decision Tree for Chromatography.
Q: My compound is not coming off the column.
A: This is a common issue that typically points to one of two causes.[10]
-
Cause 1: Insufficient Solvent Polarity. Your chosen mobile phase may not be strong enough to elute the compound from the silica gel. This is likely if your initial TLC showed a very low Rf value (<0.1).
-
Solution: Gradually increase the polarity of your eluting solvent.[10] For example, if you are using 4:1 hexanes:ethyl acetate, switch to a 2:1 or even 1:1 mixture. This increases the mobile phase's ability to compete for adsorption sites on the silica, moving your compound down the column.
-
-
Cause 2: On-Column Decomposition. The compound may have degraded upon contact with the acidic silica gel and will never elute.[10]
-
Solution: Test for stability by spotting your crude material on a TLC plate, letting it sit in the open air on the silica for 30-60 minutes, and then developing it. If you see a new spot at the baseline and a diminished product spot, decomposition is likely. See the question below on compound instability for a resolution.
-
Q: All my fractions are mixed. I can't get a clean separation.
A: This frustrating result often stems from issues with technique rather than the fundamental chemistry.
-
Cause 1: Column Overloading. You may have loaded too much crude material relative to the amount of silica gel. This saturates the stationary phase, preventing proper partitioning of the components.
-
Solution: Decrease the amount of sample loaded or, more practically, increase the amount of silica gel. For difficult separations, a silica-to-sample weight ratio of 100:1 or higher may be necessary.[7]
-
-
Cause 2: Poor Loading Technique. If you dissolve the sample in too much solvent, or a solvent that is too polar, the initial band will be very wide. The separation process can never recover from a poorly loaded sample.
-
Solution: Always use the absolute minimum volume of solvent to dissolve the sample for wet loading.[9] If solubility is an issue, switch to the dry loading method described in the core protocol.
-
Q: I suspect my compound is degrading on the silica gel.
A: this compound, like many organic molecules, can be sensitive to the acidic nature of standard silica gel.[7] Streaking on the TLC plate is often a primary indicator of this issue.
-
Solution 1: Deactivate the Silica Gel. The acidic silanol groups on the silica surface can be neutralized. Before loading your sample, flush the packed column with 2-3 column volumes of your chosen eluent containing 1-2% triethylamine (Et₃N).[11] Then, flush with the regular eluent to remove excess base before loading the sample. The triethylamine will preferentially bind to the acidic sites, rendering the silica less destructive to your compound.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are sensitive to acid.[10] You will need to re-develop a solvent system using TLC with alumina plates.
-
Reversed-Phase Flash Chromatography: If the compound is sufficiently hydrophobic, reversed-phase (e.g., C18-silica) chromatography can be an excellent, albeit more expensive, alternative.
-
Frequently Asked Questions (FAQs)
Q1: Can I reuse my column? A1: It is not recommended for high-purity applications. Trace impurities from a previous run can co-elute and contaminate your current purification. For routine, less sensitive purifications, it is sometimes done, but it is not good practice.
Q2: My compound is very polar and doesn't move even in 100% Ethyl Acetate. What should I do? A2: For very polar compounds, you need to introduce a much stronger polar solvent. A common next step is to use a mixture of dichloromethane and methanol (e.g., 98:2 DCM:MeOH).[5] Be cautious, as methanol can sometimes cause silica to dissolve slightly.
Q3: What is the difference between flash chromatography and gravity chromatography? A3: The primary difference is the use of pressure. Flash chromatography uses positive pressure (from compressed air or a pump) to push the solvent through the column much faster.[4] This reduces the time the compound spends on the column, which can minimize degradation and improve resolution by limiting diffusion and band broadening. Gravity chromatography is much slower and generally provides lower resolution.
Q4: How do I know if my starting material, 2,2-difluoro-1,3-benzodioxole, is pure? A4: The precursor, 2,2-difluoro-1,3-benzodioxole, is often synthesized from 2,2-dichloro-1,3-benzodioxole.[1][2] Purity can be assessed by GC-MS or NMR. A common purification method for this liquid precursor is distillation.[1] Ensuring the purity of your starting materials is crucial for a clean reaction and simpler final purification.
References
- Department of Chemistry, University of Rochester.
- ChemistryViews. (2012).
- Chrom Tech, Inc. (2024).
- Department of Chemistry, University of Rochester. Chromatography: How to Run a Flash Column. [Link]
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- MIT OpenCourseWare.
- Biotage.
- Hawach.
- Organic Syntheses. (2025).
- Google Patents. (CA2027016C) Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (US5432290A)
- MilliporeSigma. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g. [Link]
Sources
- 1. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. General Guidelines of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chromtech.com [chromtech.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Wittig Olefination of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Welcome to the technical support guide for the Wittig olefination of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered during this specific transformation. We will delve into the causality behind experimental choices, provide field-proven troubleshooting strategies, and offer validated protocols to ensure the success of your synthesis.
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1][2] However, the unique electronic properties of this compound, imparted by the electron-withdrawing difluoromethylenedioxy group, can introduce specific challenges. This guide provides a structured approach to overcoming these hurdles.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the olefination of this compound in a question-and-answer format.
Q1: My reaction suffers from very low yield or fails completely. What are the likely causes and solutions?
Low conversion is the most frequently reported issue. The root cause often lies in the generation and stability of the phosphonium ylide.
Probable Cause A: Incomplete Ylide Formation
The formation of the ylide from its corresponding phosphonium salt is a critical acid-base reaction. An improper choice of base or the presence of proton sources can prevent the ylide from forming in sufficient quantities.[3]
-
Insight & Solution: The acidity of the α-proton on the phosphonium salt dictates the required base strength.
-
For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), which are required for (Z)-alkene synthesis, a very strong base is essential.[3][4] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[5][6] If using milder bases like potassium tert-butoxide (KOtBu), ensure it is fresh and completely anhydrous, as it is highly hygroscopic.[7]
-
For stabilized ylides (e.g., from phosphonium salts bearing an adjacent ester or ketone), weaker bases like sodium ethoxide or even sodium hydroxide can be sufficient.[4]
-
-
Critical Precaution: Ylides, particularly non-stabilized ones, are highly sensitive to moisture and oxygen.[3] All glassware must be flame-dried or oven-dried, solvents must be rigorously anhydrous, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
Probable Cause B: Ylide Instability and Decomposition
Non-stabilized ylides are not only basic but also highly reactive and can decompose over time, even at low temperatures.[3][5]
-
Insight & Solution: To mitigate decomposition, the ylide should be generated in situ in the presence of the aldehyde.[5][7] This is achieved by adding the base to a mixture of the phosphonium salt and this compound, or by adding the phosphonium salt in portions to a mixture of the base and the aldehyde.[7] This ensures the ylide reacts with the carbonyl as soon as it is formed, minimizing its lifetime and the chance of decomposition.
Probable Cause C: Poor Aldehyde Quality
Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which will quench the ylide, or to polymerization upon storage.[3][8]
-
Insight & Solution: Always verify the purity of this compound by NMR or GC-MS before use. If impurities are detected, purification by flash chromatography or distillation is recommended. If oxidation is suspected, the aldehyde can be freshly prepared by oxidizing the corresponding alcohol.[8]
Q2: I'm observing a mixture of (E)- and (Z)-alkenes. How can I control the stereochemical outcome?
The stereoselectivity of the Wittig reaction is almost entirely dependent on the stability of the ylide used.[8][9]
-
For (Z)-Alkene Synthesis (cis):
-
Mechanism & Rationale: Non-stabilized ylides (where the group on the ylidic carbon is an alkyl or aryl) react rapidly and irreversibly under kinetic control.[1][8] The initial cycloaddition favors a puckered, pseudo-equatorial approach of the aldehyde substituent, leading to a syn-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.[10]
-
Strategy: Use a non-stabilized ylide (e.g., Ph₃P=CH-Alkyl) with a strong, lithium-free base (e.g., NaH, KHMDS) in an aprotic, non-polar solvent like THF or ether. Lithium salts can sometimes decrease Z-selectivity by stabilizing intermediates.[1][8]
-
-
For (E)-Alkene Synthesis (trans):
-
Mechanism & Rationale: Stabilized ylides (where the group on the ylidic carbon is an electron-withdrawing group like -CO₂R or -C(O)R) react more slowly and reversibly.[11] This allows the initial intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to the (E)-alkene.[1][11]
-
Strategy: Use a stabilized ylide. However, for achieving high (E)-selectivity, especially with aromatic aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is a vastly superior alternative.[3][12][13]
-
Q3: My primary challenge is removing the triphenylphosphine oxide (TPPO) byproduct from my product.
TPPO is a common byproduct of the Wittig reaction, and its polarity often makes it difficult to separate from the desired alkene product by standard column chromatography.[14][15]
-
Solution A: Precipitation/Crystallization
-
Rationale: TPPO has low solubility in non-polar solvents like hexanes, pentane, or diethyl ether, especially at low temperatures.[14][16]
-
Protocol: After the reaction, concentrate the crude mixture. Dissolve the residue in a minimal amount of a solvent like dichloromethane or toluene, then slowly add a large volume of cold hexanes or pentane with vigorous stirring. The TPPO should precipitate and can be removed by filtration.[16]
-
-
Solution B: Metal Salt Complexation
-
Rationale: TPPO is a Lewis base and can form insoluble complexes with Lewis acidic metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[16][17]
-
Protocol: Dissolve the crude reaction mixture in a solvent like ethanol or THF. Add a solution of ZnCl₂ (a 2:1 molar ratio of ZnCl₂ to TPPO is often effective) to precipitate the TPPO-ZnCl₂ complex, which can then be filtered off.[16]
-
-
Solution C: The HWE Alternative
-
Rationale: The byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed by a simple aqueous workup, completely avoiding the TPPO issue.[3] This is a significant advantage for large-scale synthesis.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the effect of the 2,2-difluoro-1,3-benzodioxole moiety on the Wittig reaction?
The two fluorine atoms are strongly electron-withdrawing. This has two primary effects:
-
Increased Carbonyl Electrophilicity: The aldehyde's carbonyl carbon becomes more electron-deficient and thus more reactive towards the nucleophilic attack of the ylide. This can be advantageous, potentially allowing for milder reaction conditions compared to electron-rich aromatic aldehydes.
-
Potential for New Reactivity: While the carbonyl is the primary site of attack, the fluorine atoms can influence the overall electronic properties of the molecule and may impact reaction pathways, although this is less common in standard Wittig conditions.[18]
Q: Is the Horner-Wadsworth-Emmons (HWE) reaction a better choice for this synthesis?
For the synthesis of (E)-alkenes, the HWE reaction is almost always the superior method.[13]
-
Key Advantages of HWE:
-
Excellent (E)-Selectivity: It reliably produces the thermodynamically favored (E)-alkene, often with selectivities >95:5.[12][13]
-
Higher Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than stabilized Wittig ylides and can react with more hindered ketones.[13]
-
Easy Purification: The phosphate byproduct is water-soluble, making purification a simple matter of an aqueous extraction.[3]
-
The main consideration is the synthesis of the required phosphonate ester, but this is often a straightforward process via the Michaelis-Arbuzov reaction.
Q: What specific base should I use for my reaction?
The choice of base is directly linked to the pKa of the phosphonium salt's α-proton.
-
For Alkyltriphenylphosphonium salts (non-stabilized): pKa is ~25-30. You need a very strong base like n-BuLi (conjugate acid pKa ~50) or NaH (releases H₂ gas, driving the reaction).[6][19]
-
For (Carboethoxymethyl)triphenylphosphonium salts (stabilized): pKa is ~9. A much weaker base like NaOEt (conjugate acid pKa ~16) is sufficient.
Using a base that is too weak will result in incomplete ylide formation, while using an unnecessarily strong base can sometimes lead to side reactions with sensitive substrates.[19]
Part 3: Experimental Protocols & Data
Protocol 1: Wittig Olefination for a (Z)-Alkene using a Non-Stabilized Ylide
This protocol details the formation of a generic (Z)-alkene from this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: Suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF (tetrahydrofuran) under a nitrogen atmosphere.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. A distinct color change (often to deep red or orange) indicates ylide formation.[3] Allow the mixture to stir at this temperature for 30-60 minutes.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide mixture at 0 °C via cannula or syringe.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3]
-
Quenching: Once the starting aldehyde is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product using one of the methods described in Troubleshooting Q3 to remove TPPO, followed by flash column chromatography if necessary.
Protocol 2: Recommended Alternative - HWE Reaction for an (E)-Alkene
This protocol outlines the synthesis of an (E)-α,β-unsaturated ester.
Step-by-Step Methodology:
-
Apparatus Setup: Use the same flame-dried, inert-atmosphere setup as described in Protocol 1.
-
Reagent Preparation: Add anhydrous THF to the flask, followed by the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents).
-
Carbanion Formation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.
-
Reaction with Aldehyde: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Workup: Quench the reaction with water. Transfer to a separatory funnel and extract with ethyl acetate (3x). The water-soluble phosphate byproduct will remain in the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if needed.
Data Summary: Wittig vs. HWE Olefination
| Feature | Standard Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide (from Ph₃P) | Phosphonate Carbanion (from (RO)₂P(O)R') |
| Typical Stereoselectivity | Non-stabilized ylides → (Z)-alkenes[8][9] Stabilized ylides → (E)-alkenes[8][9] | Predominantly (E)-alkenes[12][13] |
| Reagent Reactivity | Stabilized ylides are less reactive[20] | Generally more nucleophilic/reactive[13] |
| Byproduct | Triphenylphosphine oxide (TPPO) | Dialkyl phosphate salt |
| Byproduct Removal | Challenging (crystallization, complexation)[14][16] | Easy (water wash)[3] |
| Ideal Application | Synthesis of (Z)-alkenes | Synthesis of (E)-alkenes, especially α,β-unsaturated esters |
Part 4: Visual Schematics
Caption: The modern mechanism of the Wittig reaction proceeds via a concerted [2+2] cycloaddition.
Caption: A decision tree for troubleshooting low-yield Wittig olefination reactions.
References
- Benchchem. Troubleshooting low yields in the Wittig synthesis of substituted alkenes. URL: https://www.benchchem.com/technical-support-center/wittig-reaction-troubleshooting-low-yields
- Benchchem. Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions. URL: https://www.benchchem.
- Wikipedia. Wittig reaction. URL: https://en.wikipedia.org/wiki/Wittig_reaction
- Organic Chemistry Portal. Wittig Reaction. URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
- ACS Omega. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01094
- Chemistry Stack Exchange. Reagent choice in the formation of Wittig reagent. URL: https://chemistry.stackexchange.
- Benchchem. troubleshooting low yields in the Wittig synthesis of trans-2-Decene. URL: https://www.benchchem.com/technical-support-center/wittig-synthesis-of-trans-2-decene-troubleshooting-low-yields
- ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01094
- Alchetron. Horner–Wadsworth–Emmons reaction. URL: https://alchetron.com/Horner%E2%80%93Wadsworth%E2%80%93Emmons-reaction
- Wikipedia. Horner–Wadsworth–Emmons reaction. URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction
- Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. URL: https://www.scientificupdate.com/articles/triphenylphosphine-oxide-waste-not-want-not/
- AdiChemistry. WITTIG REACTION | MECHANISM. URL: https://www.adichemistry.com/organic/namedreactions/wittig-reaction/wittig-reaction-mechanism.html
- Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/
- Chemistry LibreTexts. The Wittig Reaction. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.14%3A_The_Wittig_Reaction
- Chemistry LibreTexts. Wittig Reaction. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Named_Reactions_in_Organic_Synthesis_(Mehta)/Chapter_01%3A_Reactions_of_Carbonyl_Compounds/1.03%3A_Wittig_Reaction
- Reddit. Base for Wittig reaction with short alkyl chains. URL: https://www.reddit.com/r/Chempros/comments/tt7t51/base_for_wittig_reaction_with_short_alkyl_chains/
- Oreate AI Blog. Research on Wittig Reagents and Their Applications in Organic Synthesis. URL: https://www.oreate.
- Reddit. Problems with wittig reaction. URL: https://www.reddit.com/r/Chempros/comments/k6404o/problems_with_wittig_reaction/
- University of Pittsburgh. The Wittig Reaction. URL: https://www.pitt.edu/~wipf/Courses/2320_07/2320_05.pdf
- Alfa Chemistry. Wittig Reaction - Common Conditions. URL: https://www.alfa-chemistry.com/wittig-reaction-common-conditions.htm
- Thermo Fisher Scientific. Wittig Reaction. URL: https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-probes-tools/wittig-reaction.html
- Royal Society of Chemistry. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. URL: https://pubs.rsc.org/en/content/articlelanding/2016/cs/c6cs00332a
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. alchetron.com [alchetron.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scientificupdate.com [scientificupdate.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Reductive Amination of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Welcome to the technical support resource for optimizing the synthesis of amine derivatives from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This guide is designed for researchers and drug development professionals to navigate the nuances of this specific reductive amination, a cornerstone reaction for generating novel chemical entities. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The 2,2-difluoro-1,3-benzodioxole scaffold is a critical pharmacophore in modern drug discovery, and its derivatization via reductive amination is a key synthetic step. However, the electronic properties of this fluorinated aldehyde can present unique challenges. This center provides field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the reductive amination reaction?
Reductive amination is a robust method for forming carbon-nitrogen bonds, converting a carbonyl group (in this case, an aldehyde) and an amine into a more substituted amine.[1] The process occurs in two distinct, yet often concurrent, stages:
-
Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form a C=N double bond, known as an imine (from primary amines) or a positively charged iminium ion (from secondary amines).[2][3]
-
Reduction: A reducing agent, introduced into the reaction, selectively reduces the imine or iminium ion to the final, stable amine product.[3]
This reaction is frequently performed as a "one-pot" procedure where all reagents are combined, and the imine is reduced as it is formed.[4]
Q2: How does the 2,2-difluoro-1,3-benzodioxole moiety affect the reaction?
The geminal difluoro group adjacent to the oxygen atoms is strongly electron-withdrawing. This can influence the reactivity of the aromatic aldehyde at position 4. While specific literature on this exact substrate is sparse, analogous fluorinated systems suggest that the aldehyde's electrophilicity might be affected, potentially influencing the rate of imine formation.[5] It is crucial to select conditions that favor this initial condensation step.
Q3: What are the best "first-pass" conditions to try for this reaction?
For a reliable starting point, a one-pot reaction using Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[6][7] It is a mild and selective reducing agent that minimizes common side reactions like the premature reduction of the starting aldehyde.[1]
-
Reagents: Aldehyde (1.0 eq.), Amine (1.0-1.2 eq.), NaBH(OAc)₃ (1.2-1.5 eq.).
-
Solvent: Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Catalyst: A catalytic amount of acetic acid (e.g., 0.1 eq. or 1-5% v/v) can be beneficial, especially with less reactive amines, as a mildly acidic pH (4-6) is optimal for imine formation.[7][8]
-
Temperature: Room temperature.
-
Time: 12-24 hours, monitored by TLC or LC-MS.
Q4: How do I choose the most appropriate reducing agent for my system?
The choice of reducing agent is critical and depends on the substrate's sensitivity and the desired reaction setup.[1]
| Reducing Agent | Pros | Cons | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines/iminiums, tolerates many functional groups.[6] Good for one-pot reactions. | Moisture-sensitive, higher molecular weight. | DCE, DCM, THF[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild, selective, stable in weakly acidic conditions.[4][10] | Highly Toxic (generates HCN gas in strong acid), requires careful handling and waste disposal.[1] | Methanol, Ethanol[9] |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, higher reducing power.[11] | Less selective; can readily reduce the starting aldehyde to an alcohol, lowering yield.[8][12] | Methanol, Ethanol[9] |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" method with high atom economy, produces water as the only byproduct.[2][11] | Requires specialized high-pressure equipment, catalyst can be pyrophoric and may reduce other functional groups. | Methanol, Ethanol, Ethyl Acetate |
Troubleshooting and Optimization Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Q5: My reaction shows low or no conversion of the starting aldehyde. What went wrong?
This is a common issue often traced back to the initial imine formation step.
-
Causality: Imine formation is an equilibrium-controlled process.[8] The presence of water (either from the reagents/solvent or produced during the reaction) can push the equilibrium back towards the starting materials. Furthermore, an incorrect pH can stall the reaction; a pH that is too acidic (<4) will protonate the amine, rendering it non-nucleophilic, while a basic pH will not sufficiently activate the carbonyl for attack.[13]
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If the reaction is sluggish, add a dehydrating agent like powdered 3Å or 4Å molecular sieves.[8]
-
Optimize pH: If not already present, add a catalytic amount of acetic acid. For sensitive substrates, you can pre-form the imine by stirring the aldehyde and amine together for 1-2 hours (monitoring by TLC/NMR) before introducing the reducing agent.[14]
-
Consider Lewis Acids: For particularly unreactive amines or ketones, adding a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group and facilitate imine formation.[9][12]
-
Q6: I am observing a significant amount of 2,2-difluoro-1,3-benzodioxole-4-methanol as a byproduct. How can I prevent this?
This indicates that your reducing agent is reducing the starting aldehyde faster than, or in competition with, the iminium ion.
-
Causality: This side reaction is characteristic of using a reducing agent that is too powerful or non-selective, such as Sodium Borohydride (NaBH₄).[8][13] While NaBH₄ is a potent reducer of imines, it also readily reduces aldehydes.
-
Solutions:
-
Switch to a Milder Reducing Agent: The most effective solution is to switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to be selective for the iminium ion over the aldehyde.[1][10] Sodium Cyanoborohydride (NaBH₃CN) is also a viable, albeit more toxic, alternative.[12]
-
Implement a Stepwise Procedure: If you must use NaBH₄, do not add it at the start. First, allow the imine to form completely by stirring the aldehyde and amine (with a catalytic acid if needed) in a solvent like methanol for several hours. Monitor by TLC until the aldehyde spot is gone. Then, cool the reaction to 0 °C and add the NaBH₄ portion-wise.[9][12] This temporal separation of the two reaction stages minimizes the unwanted aldehyde reduction.
-
Q7: My primary amine is yielding a significant amount of the tertiary amine (di-alkylation). How can I improve selectivity for the secondary amine?
This occurs when the secondary amine product, being more nucleophilic than the starting primary amine, reacts with another molecule of the aldehyde.
-
Causality: The newly formed secondary amine competes with the starting primary amine for the remaining aldehyde, leading to an over-alkylated byproduct.[8]
-
Solutions:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (1.5-2.0 equivalents) to outcompete the secondary amine product. This is often the simplest fix but may require chromatographic purification to remove the excess starting amine.
-
Adopt a Stepwise Protocol: Pre-forming the imine and then reducing it is a highly effective strategy.[6] This ensures that once the secondary amine is formed, there is no free aldehyde left for it to react with.
-
Control Reagent Addition: In a one-pot setup, try slowly adding the reducing agent to the mixture of aldehyde and amine. This keeps the concentration of the newly formed secondary amine low at any given time, disfavoring the second reaction.
-
Q8: I am struggling to isolate my amine product during aqueous workup. What purification strategies do you recommend?
Amine products can be challenging to isolate due to their basicity and potential for forming emulsions.
-
Causality: The basic nitrogen atom can be protonated or deprotonated depending on the pH of the aqueous phase, affecting its solubility. Both the desired amine and unreacted imine can be extracted into an acidic aqueous phase, making separation difficult.[15]
-
Solutions:
-
Standard Acid-Base Extraction:
-
Quench the reaction carefully with a saturated solution of NaHCO₃ or Na₂CO₃ to neutralize any remaining acid and decompose the borohydride reagent.
-
Extract the crude product into an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with 1M HCl. Your amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct) remain in the organic layer.
-
Separate the layers. Make the acidic aqueous layer basic (pH > 10) with 2-4M NaOH, then extract your free-based amine product back into a fresh organic layer.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Boc Protection: If acid-base extraction fails or the product is unstable, consider a derivatization approach. After the initial workup, react the crude material with Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. The resulting Boc-protected amine is much less polar and generally easier to purify via standard column chromatography. The Boc group can be readily removed later with an acid like TFA.
-
Visualized Mechanisms and Workflows
Core Reductive Amination Mechanism
Caption: General mechanism for reductive amination.
Recommended One-Pot Experimental Workflow
Caption: Workflow for a one-pot STAB-mediated reaction.
Troubleshooting Decision Tree
Caption: A logic guide for troubleshooting low yields.
References
- Reductive amination - Wikipedia.
- Reductive Amination - Common Conditions, Organic Chemistry Data.
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
- Optimization of the reaction conditions for the reductive amination of aldehydes - ResearchGate.
- Reductive Amination - ACS Green Chemistry Institute.
- Reductive Amination - Chemistry LibreTexts. (2023).
- Optimizing Reductive Amination: A Guide for Chemical Procurement - Aceto.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Reddit discussion on troubleshooting reductive amination. (2025).
- Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018).
- Reductive Amination - Myers Chem 115 Lecture Notes.
- Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes - ResearchGate.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Formylation of 2,2-Difluoro-1,3-benzodioxole
Welcome to the technical support guide for the formylation of 2,2-difluoro-1,3-benzodioxole. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize the synthesis of the key intermediate, 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde. The following sections are structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation reaction is resulting in a low yield of the desired 5-carboxaldehyde. What are the primary causes?
A low yield is one of the most common issues and can stem from several factors:
-
Incomplete Reaction: The Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild electrophile.[1][2] The electron-donating effect of the benzodioxole ring is somewhat tempered by the electron-withdrawing fluorine atoms. Consequently, the reaction may require more forcing conditions (higher temperature or longer reaction time) than more activated aromatic systems. Always monitor reaction progress by TLC or GC-MS until the starting material is consumed.
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. A molar excess (typically 1.2 to 1.5 equivalents) of both DMF and POCl₃ relative to the benzodioxole substrate is recommended to drive the reaction to completion.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent and hydrolyze POCl₃, reducing the effective concentration of the electrophile. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Improper Workup: The intermediate iminium salt must be carefully hydrolyzed to the final aldehyde.[3][4][5] This is typically achieved by quenching the reaction mixture in an ice-cold aqueous solution, often with a base like sodium acetate or sodium bicarbonate to neutralize the strong acids present.[1] An improper quench can lead to byproduct formation or degradation of the product.
Q2: I am observing a significant amount of an apolar byproduct in my crude reaction mixture. What could it be?
The most likely apolar byproduct is unreacted starting material, 2,2-difluoro-1,3-benzodioxole. This points to an incomplete reaction as detailed in Q1. Confirm its identity by comparing the retention time (GC) or Rƒ value (TLC) of the byproduct with an authentic sample of the starting material.
Q3: My final product is discolored (yellow to brown). What causes this and how can it be prevented or remediated?
Discoloration often indicates the formation of polymeric or oxidized byproducts.[6]
-
Cause: The highly acidic and reactive conditions of the Vilsmeier-Haack reaction can lead to minor side reactions and the formation of colored impurities. Overheating the reaction or allowing for excessively long reaction times can exacerbate this issue. Furthermore, phenolic impurities, which can arise from trace hydrolysis of the difluoromethylenedioxy bridge, are prone to oxidation.[7]
-
Prevention: Maintain strict temperature control throughout the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[6]
-
Remediation: The color can often be removed during purification. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is highly effective. Alternatively, passing a solution of the crude product through a short plug of activated carbon or silica gel can adsorb many of the colored impurities.
Troubleshooting Guide: Specific Byproduct Formation
This section delves into specific byproducts that may be identified through analytical techniques like GC-MS, LC-MS, or NMR spectroscopy.
Issue 1: Formation of a Di-formylated Byproduct
Question: My mass spectrometry analysis shows a peak corresponding to a molecular weight of 214.12 g/mol , suggesting the addition of two formyl groups. How can I prevent this?
Causality: The initial formylation at the 5-position deactivates the aromatic ring towards further electrophilic substitution. However, under harsh conditions (e.g., high temperatures > 80-90 °C or prolonged reaction times), a second formylation can occur, typically at the 6-position.[5]
Troubleshooting Protocol:
-
Reduce Reaction Temperature: The rate of the second formylation is more sensitive to temperature than the first. Lowering the reaction temperature is the most effective way to improve selectivity.
-
Monitor Reaction Closely: Use TLC or in-situ GC-MS to monitor the disappearance of the starting material and the appearance of the mono-formylated product. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Adjust Stoichiometry: Avoid using a large excess of the Vilsmeier reagent. Reduce the equivalents of DMF/POCl₃ to 1.1 - 1.2.
| Parameter | Standard Condition | Optimized for Selectivity |
| Temperature | 70 - 80 °C | 50 - 60 °C |
| Reaction Time | 4 - 6 hours | 2 - 3 hours (or until SM consumed) |
| Vilsmeier Reagent | 1.5 equivalents | 1.2 equivalents |
Issue 2: Presence of Catechol-derived Impurities
Question: I'm observing impurities that appear to be derivatives of 1,2-dihydroxybenzene (catechol) in my final product. How is this happening?
Causality: The 2,2-difluoro-1,3-benzodioxole moiety is an acetal of catechol and is generally stable. However, under strongly acidic conditions, particularly in the presence of water during a hot workup, the acetal can undergo hydrolysis to reveal the free catechol. This catechol derivative can then react further or remain as an impurity.[7] While the difluoroacetal is more stable than a standard methylene dioxy acetal, this pathway cannot be entirely discounted, especially if workup conditions are not well-controlled.
Troubleshooting Protocol:
-
Cold Workup: Always quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of ice and water. This dissipates the heat of quenching and minimizes the time the product is exposed to hot acidic conditions.
-
Buffered Quench: Add the reaction mixture to a cold, buffered aqueous solution (e.g., saturated sodium bicarbonate or sodium acetate). This will immediately neutralize the strong acids (HCl, polyphosphoric acids) generated, preventing acid-catalyzed hydrolysis of the acetal.[1]
-
Avoid Prolonged Acidic Contact: After the initial quench and extraction, ensure that any aqueous layers are not strongly acidic before storage or disposal. Wash the combined organic layers promptly with a bicarbonate solution and then brine to remove residual acids.
Experimental Protocols & Methodologies
Standard Protocol: Vilsmeier-Haack Formylation
This protocol provides a reliable starting point for the synthesis of 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde.
Materials:
-
2,2-difluoro-1,3-benzodioxole
-
Phosphorus oxychloride (POCl₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF (1.5 eq.) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.3 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.[1][3]
-
Add a solution of 2,2-difluoro-1,3-benzodioxole (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60 °C.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. Caution: This quench is exothermic and will release CO₂ gas.
-
Continue stirring for 30-60 minutes until the hydrolysis of the iminium salt is complete.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude aldehyde by column chromatography or recrystallization.
Diagrams and Workflows
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps in the formation of the desired aldehyde and the potential for a secondary reaction leading to the di-formylated byproduct.
Caption: Mechanism of Vilsmeier-Haack formylation and byproduct formation.
Troubleshooting Workflow
This decision tree provides a logical path for identifying and resolving common issues during the formylation reaction.
Caption: A decision tree for troubleshooting the formylation reaction.
References
- NROChemistry. Vilsmeier-Haack Reaction.
- Pharmaffiliates. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- chemeurope.com. Vilsmeier-Haack reaction.
- Google Patents. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Organic Syntheses. ortho-Formylation of phenols.
- Google Patents. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier reaction Literature.
- Veeprho. Catechol Impurities and Related Compound.
- MySkinRecipes. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
- Wikipedia. Formylation.
- PubMed. Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA).
- De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Google Patents. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Organic Syntheses. Org. Synth. 2012, 89, 220.
Sources
Preventing decomposition of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde during reactions
Welcome to the technical support center for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and achieve optimal results in your reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a unique building block in medicinal chemistry and materials science. The presence of the difluorinated benzodioxole ring enhances metabolic stability and lipophilicity in target molecules.[1] However, the combination of the electron-withdrawing difluoromethylene group and the ortho-aldehyde functionality presents specific stability challenges. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: Based on the structure and related chemistry, there are two primary areas of concern for decomposition:
-
The Aldehyde Group: The aldehyde is susceptible to:
-
Oxidation: Easily oxidized to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents.
-
Cannizzaro Reaction: Under strongly basic conditions, this non-enolizable aldehyde can disproportionate to yield the corresponding alcohol and carboxylic acid.[2]
-
Unwanted Condensations: Can undergo side reactions in the presence of strong bases and nucleophiles.
-
-
The 2,2-Difluoro-1,3-benzodioxole Ring: This ring system is generally more stable than its non-fluorinated counterpart. However, it can be susceptible to:
-
Hydrolysis: Cleavage of the C-O bonds of the dioxole ring can occur under harsh acidic or basic conditions, potentially leading to the formation of catechol derivatives. A study on the biodegradation of the parent 2,2-difluoro-1,3-benzodioxole showed that enzymatic oxidation followed by chemical decomposition can lead to ring opening. While not a common laboratory reaction, this highlights the inherent reactivity of the ring system.
-
Troubleshooting Guides for Common Reactions
Issue 1: Low yields or decomposition during Wittig reactions.
Q: I am attempting a Wittig reaction with this compound and observing significant decomposition of my starting material and low yields of the desired alkene. What is going wrong?
A: The Wittig reaction typically requires a strong base to generate the ylide, which can be problematic for this substrate.
Causality and Troubleshooting:
-
Base Sensitivity: The strong bases often used in Wittig reactions (e.g., n-BuLi, NaH) can promote side reactions. The electron-withdrawing nature of the difluorobenzodioxole ring makes the aromatic protons more acidic and the molecule as a whole more susceptible to nucleophilic attack.
-
Cannizzaro Reaction: The presence of a strong base can induce a Cannizzaro reaction, where two molecules of the aldehyde react to form an alcohol and a carboxylic acid.[2]
Recommended Protocol Adjustments:
-
Use of Milder Bases: Opt for milder bases to generate the ylide. For stabilized ylides, weaker bases like potassium carbonate or triethylamine are often sufficient.
-
Salt-Free Ylides: The presence of lithium salts can sometimes lead to side reactions.[3] The use of salt-free ylide preparations may improve your results.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Order of Addition: Add the aldehyde solution slowly to the pre-formed ylide at low temperature.
Table 1: Recommended Conditions for Wittig Reactions
| Parameter | Standard Conditions | Recommended for this Substrate | Rationale |
| Base | n-BuLi, NaH, KHMDS | K₂CO₃, Et₃N (for stabilized ylides) | Minimizes base-induced side reactions. |
| Temperature | Room Temperature | -78 °C to 0 °C | Reduces the rate of decomposition pathways. |
| Ylide Prep | In situ | Pre-formed, salt-free if possible | Better control over stoichiometry and side reactions. |
Issue 2: Decomposition under acidic or basic conditions during workup or other reaction steps.
Q: I am noticing decomposition of my compound during an acidic or basic aqueous workup. How can I avoid this?
A: The 2,2-difluoro-1,3-benzodioxole ring is susceptible to hydrolysis under harsh pH conditions.
Causality and Troubleshooting:
-
Acid-Catalyzed Hydrolysis: Strong acids can protonate the oxygens of the dioxole ring, initiating a ring-opening cascade to form a catechol derivative.
-
Base-Mediated Hydrolysis: Strong bases can also attack the electrophilic carbon of the difluoromethylene bridge, leading to ring cleavage.
Recommended Protocol Adjustments:
-
Use of Buffered Solutions: During aqueous workups, use buffered solutions (e.g., saturated sodium bicarbonate, ammonium chloride) to maintain a pH closer to neutral.
-
Avoid Strong Acids/Bases: If a pH adjustment is necessary, use dilute solutions of weak acids (e.g., 1 M citric acid) or bases (e.g., saturated NaHCO₃).
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the compound is in contact with the aqueous phase.
-
Anhydrous Conditions: Whenever possible, carry out reactions under anhydrous conditions to prevent hydrolysis.
Diagram 1: Proposed Hydrolysis Decomposition Pathway
Caption: Proposed hydrolysis of the difluorobenzodioxole ring.
Issue 3: Aldehyde oxidation to carboxylic acid.
Q: My final product is contaminated with the corresponding carboxylic acid. How can I prevent this oxidation?
A: Aromatic aldehydes, especially those with electron-withdrawing groups, are prone to oxidation.
Causality and Troubleshooting:
-
Aerial Oxidation: The aldehyde can be oxidized by atmospheric oxygen, particularly if the reaction mixture is heated or stirred for extended periods in the presence of air.
-
Oxidizing Reagents: Trace oxidizing impurities in reagents or solvents can also lead to the formation of the carboxylic acid.
Recommended Protocol Adjustments:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Fresh Reagents: Use freshly opened or purified reagents and solvents to minimize the presence of oxidative impurities.
-
Purification: If oxidation is unavoidable, the carboxylic acid can often be removed by a mild basic wash (e.g., with saturated NaHCO₃ solution) during workup, provided the desired product is not base-sensitive.
Diagram 2: Workflow for Preventing Oxidation
Caption: Workflow to minimize aldehyde oxidation.
Experimental Protocols
Protocol 1: General Procedure for a Knoevenagel Condensation
This protocol is based on the likely synthesis of a precursor to a compound found in the literature, 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the active methylene compound (e.g., malononitrile, 1.1 eq.), and a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Troubleshooting this Protocol:
-
If no reaction occurs: A slightly stronger base, like DBU, can be used, but with caution to avoid decomposition.
-
If decomposition is observed: Lower the reaction temperature and increase the reaction time.
Protocol 2: Protection of the Aldehyde as a Dioxolane
If the aldehyde is too reactive for subsequent steps, it can be protected.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting protected aldehyde can often be used without further purification.
References
- MySkinRecipes. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
- Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.
- Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie und Pharmacie, 88(1), 129-130.
- Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Wikipedia. (2023, December 28). Knoevenagel condensation. In Wikipedia.
- Rhone-Poulenc Chimie. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. U.S.
- Rhone-Poulenc Chimie. (1991). Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification.
- Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]
- ResearchGate. (n.d.). The Knoevenagel Condensation.
- Li, Y., et al. (2011). 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o222.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of the radical acetoxy rearrangement (Surzur–Tanner reaction).
- National Center for Biotechnology Information. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Wikipedia. (2023, December 23). Wittig reaction. In Wikipedia.
Sources
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities associated with the scale-up of this valuable synthetic intermediate. Drawing from established methodologies and field experience, this document provides in-depth troubleshooting guides and answers to frequently encountered challenges.
Section 1: Synthetic Strategy & Route Selection
The successful synthesis of this compound hinges on the efficient formylation of the 2,2-difluoro-1,3-benzodioxole core. Two primary routes dominate the landscape: Directed ortho-Lithiation (DoM) and the Vilsmeier-Haack reaction. The choice between them is critical and depends on scale, available equipment, and safety infrastructure.
FAQ: Route Selection
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis begins with the precursor 2,2-difluoro-1,3-benzodioxole, which can be prepared from 2,2-dichloro-1,3-benzodioxole via halogen exchange.[1][2] From there, the critical formylation step is typically achieved via one of two main pathways:
-
Directed ortho-Lithiation (DoM): This route involves the deprotonation of the C4 position of 2,2-difluoro-1,3-benzodioxole using a strong organolithium base (typically n-butyllithium), followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3][4] The exceptional acidity of the C4 proton makes this substrate particularly well-suited for this reaction.[3]
-
Vilsmeier-Haack Reaction: This classic method uses a Vilsmeier reagent, generated in situ from a formamide (like DMF) and an activating agent (like phosphorus oxychloride, POCl₃), to formylate the electron-rich aromatic ring through an electrophilic aromatic substitution mechanism.[5][6]
Q2: Which synthetic route is preferred for large-scale production?
A2: For large-scale synthesis, the Directed ortho-Lithiation (DoM) route is often preferred , despite the handling challenges of organolithiums. The primary reasons are higher regioselectivity and generally cleaner reaction profiles, which simplify downstream purification. The Vilsmeier-Haack reaction, while avoiding pyrophoric reagents, can suffer from lower yields with moderately activated substrates and the generation of corrosive byproducts, complicating work-up and waste disposal on an industrial scale.
Comparative Analysis of Synthetic Routes
| Feature | Directed ortho-Lithiation (DoM) | Vilsmeier-Haack Reaction |
| Reagents | 2,2-difluoro-1,3-benzodioxole, n-BuLi, DMF | 2,2-difluoro-1,3-benzodioxole, DMF, POCl₃ |
| Regioselectivity | Excellent; exclusively at the C4 position.[4] | Good, but can be influenced by steric and electronic factors, potentially leading to isomers.[6][7] |
| Reaction Conditions | Cryogenic temperatures (-78 °C to -40 °C) are required. | Typically performed between 0 °C and 80 °C.[7] |
| Key Challenges | Handling of pyrophoric and moisture-sensitive n-BuLi[8][9], strict temperature control, potential for side reactions if not controlled. | Formation of the Vilsmeier reagent can be exothermic; hydrolysis of the intermediate iminium salt can be sluggish; generation of acidic waste.[5] |
| Scalability | Feasible with appropriate engineering controls (inert atmosphere, specialized reactors, thermal management). | Generally straightforward, but byproduct management can be an issue. |
| Purification | Often cleaner, leading to simpler purification (distillation or crystallization). | May require more complex purification to remove byproducts and unreacted starting material. |
Section 2: Troubleshooting the Directed ortho-Lithiation (DoM) Route
This is the most common and effective route, but it is not without its challenges, particularly during scale-up. This section addresses the most frequent issues encountered during the lithiation and formylation steps.
Workflow for Directed ortho-Lithiation Route
Lithiation Step Troubleshooting
Q3: My lithiation reaction is incomplete, resulting in low overall yield. What are the common causes?
A3: Incomplete lithiation is a frequent issue on scale-up. The root cause almost always traces back to the deactivation of the highly basic n-butyllithium. Here is a decision tree to diagnose the problem:
Q4: What are the critical safety protocols for handling n-butyllithium (n-BuLi) on a multi-liter scale?
A4: n-Butyllithium is pyrophoric, igniting spontaneously on contact with air, and reacts violently with water.[8][9] Failure to adhere to strict safety protocols can be catastrophic. All personnel must be specifically trained for its handling.
Mandatory Safety Protocols for n-BuLi Handling
| Protocol | Rationale & Key Actions |
| Personal Protective Equipment (PPE) | Protect against chemical burns and fire.[10] • Wear a flame-retardant lab coat. • Use chemical-resistant gloves (neoprene or nitrile).[10] • Wear safety goggles and a full-face shield.[8] |
| Inert Atmosphere | Prevent ignition and reaction with atmospheric components.[11] • Conduct all transfers under a positive pressure of nitrogen or argon. • Use cannulation or a glove box for transfers. Never pour n-BuLi in the open air. |
| Engineering Controls | Ensure a safe working environment.[12] • Work in a chemical fume hood with the sash lowered. • Ensure proper grounding and bonding of all equipment to prevent static discharge.[9] • Have a Class D fire extinguisher (for combustible metals) and dry sand readily available. DO NOT USE WATER OR CO₂ EXTINGUISHERS. [12] |
| Spill Management | Prepare for accidental releases.[11] • Small spills should be covered immediately with dry sand or vermiculite. • Use non-sparking tools for cleanup.[10] • Quench the spill absorbent slowly and carefully with a non-protic solvent like hexanes before final cautious quenching with isopropanol. |
Formylation (Quench) Step Troubleshooting
Q5: My formylation quench with DMF is giving low yields of the aldehyde, even when the lithiation appears complete. What is happening?
A5: This is a common problem and usually results from two issues: 1) reaction of the newly formed aldehyde with remaining aryllithium, or 2) instability of the initial tetrahedral intermediate at higher temperatures.
The reaction proceeds as follows: the aryllithium attacks the carbonyl of DMF to form a lithium alkoxide tetrahedral intermediate. This intermediate is stable at low temperatures but can collapse upon warming to regenerate the aldehyde. If unreacted aryllithium is present, it can attack the aldehyde product to form a secondary alcohol byproduct.
Sources
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. erowid.org [erowid.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Purification of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Introduction: The purity of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is critical for its successful application in the synthesis of pharmaceutical and agrochemical compounds. This guide provides detailed troubleshooting advice and protocols to address common impurity issues encountered during its purification. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to diagnose purity problems and implement effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of your crude product is heavily dependent on the synthetic route. A common synthesis involves the formylation of 2,2-difluoro-1,3-benzodioxole. Based on this, the primary impurities are:
-
Unreacted Starting Material: 2,2-difluoro-1,3-benzodioxole.
-
Over-oxidation Product: 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid. This is especially common if the reaction is exposed to air or strong oxidizing conditions.[1]
-
Isomeric By-products: Depending on the regioselectivity of the formylation reaction, the presence of other isomers, such as 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde, is possible.
-
Residual Solvents and Reagents: From the reaction and work-up steps.
-
Polymeric or Colored Impurities: Often dark, high-molecular-weight species resulting from side reactions.
Q2: How do I choose the most appropriate purification method?
The best method depends on the nature of the primary impurity. A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is highly recommended.
-
For removing the carboxylic acid impurity: An aqueous basic wash (e.g., with NaHCO₃ solution) is highly effective.
-
For removing unreacted starting material and isomers: Column chromatography is the method of choice due to polarity differences.[1][2]
-
For removing colored impurities and improving crystal quality: Recrystallization is ideal.
-
For removing residual non-polar starting material: A bisulfite extraction can be a powerful alternative to chromatography, forming a water-soluble adduct with the aldehyde.[3][4]
Q3: My aldehyde seems to be degrading on a silica gel column. What is happening and what can I do?
Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption. Some aldehydes are also prone to air oxidation on the high surface area of the silica.[1]
Troubleshooting Steps:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v) before packing the column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Work Quickly: Do not let the aldehyde sit on the column for an extended period. Elute the product as efficiently as possible.
-
Use an Alternative Method: If column chromatography remains problematic, consider vacuum distillation (if the boiling point is suitable and impurities are non-volatile) or bisulfite extraction.[3][4]
Troubleshooting and Purification Protocols
This section provides a problem-oriented approach to purification. Identify your issue from the list below and follow the recommended protocol.
Problem 1: Presence of Acidic Impurity (2,2-difluoro-1,3-benzodioxole-4-carboxylic acid)
-
Diagnosis: A spot/peak with very low Rf on TLC that streaks, or a broad peak in the ¹H NMR spectrum around 10-12 ppm. The crude product may also fail a pH test (moist litmus paper).
-
Causality: The aldehyde functional group is susceptible to oxidation, which converts it to a carboxylic acid. This can happen during the reaction or during work-up if exposed to air for prolonged periods.
-
Solution: Acid-Base Liquid-Liquid Extraction.
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously for 30-60 seconds. Caution: Vent the funnel frequently to release CO₂ gas that evolves from the acid-base neutralization.[1]
-
Allow the layers to separate. The deprotonated carboxylic acid salt will move into the aqueous (top) layer.
-
Drain the organic layer.
-
Wash the organic layer again with deionized water, followed by a brine (saturated NaCl) wash to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Verify the removal of the acid impurity by TLC or NMR before proceeding with further purification if necessary.
Problem 2: Contamination with Non-Polar Impurity (Unreacted 2,2-difluoro-1,3-benzodioxole)
-
Diagnosis: A spot on the TLC plate with a higher Rf value than the desired aldehyde product. In the ¹H NMR, characteristic peaks of the starting material will be present.
-
Causality: Incomplete formylation reaction. The starting material is significantly less polar than the aldehyde product.
-
Solution: Flash Column Chromatography or Bisulfite Extraction.
Caption: Decision workflow for non-polar impurity removal.
-
Select a Solvent System: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the desired aldehyde an Rf of ~0.3 and good separation from the starting material spot.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the solvent or dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this dry powder onto the top of the packed column.
-
Elute: Begin eluting with the chosen solvent system. The less polar starting material will elute from the column first.[1][2]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
This method is excellent for separating aldehydes from non-carbonyl-containing impurities.[3][4]
-
Dissolve the crude mixture in a suitable solvent like methanol or ethanol in a flask.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) while stirring vigorously. A slight excess (e.g., 1.1 equivalents relative to the aldehyde) is recommended. The reaction may be slow but is driven by the precipitation of the bisulfite adduct.[3]
-
Stir for 1-2 hours at room temperature. A white precipitate of the aldehyde-bisulfite adduct should form.
-
Filter the solid adduct and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove the non-polar impurity.
-
To regenerate the aldehyde: Transfer the filtered adduct to a clean flask. Add an aqueous solution of either 10% sodium carbonate (Na₂CO₃) or 10% sodium hydroxide (NaOH) and stir until the solid dissolves and the reaction ceases.
-
Extract the regenerated pure aldehyde with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the pure product.
Data Summary Table
| Impurity Name | Typical Removal Method | Key Principle |
| 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | Basic Wash (Aq. NaHCO₃) | Acid-Base Chemistry: The acidic impurity is deprotonated to form a water-soluble salt. |
| 2,2-difluoro-1,3-benzodioxole | Column Chromatography | Polarity Difference: The non-polar starting material elutes faster than the polar aldehyde product.[2] |
| 2,2-difluoro-1,3-benzodioxole | Bisulfite Extraction | Reactivity Difference: The aldehyde forms a reversible, water-soluble adduct with bisulfite.[4] |
| Polymeric/Colored Impurities | Recrystallization | Solubility Difference: Impurities are either insoluble in the hot solvent or remain in the cold mother liquor. |
References
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments).
- Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, NIH.
- ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?
- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (1990). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
An Application Scientist's Guide to Thermal Stability and Degradation
Introduction: As a key intermediate in pharmaceutical and agrochemical synthesis, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is frequently subjected to various thermal stresses during reaction, purification, and storage.[1][2] The introduction of the difluoromethylene group enhances metabolic stability and bioavailability in final drug products, making this a critical building block.[3] However, this structural feature also introduces unique stability challenges. This guide provides field-proven insights and troubleshooting protocols based on established chemical principles and analysis of analogous structures, designed to help researchers anticipate and resolve issues related to the thermal degradation of this compound.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability & Handling
This section addresses the most common preliminary questions regarding the stability and safe handling of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
Answer: Proper storage is the first line of defense against degradation. Based on supplier safety data sheets and general chemical best practices, the following conditions are recommended:
-
Temperature: For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers recommend storage at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. The aldehyde functional group is susceptible to oxidation, and the benzodioxole ring can be sensitive to oxidative cleavage under certain conditions.
-
Container: Use a tightly sealed, amber glass container to protect the compound from light and moisture.
-
Handling: Handle in a well-ventilated area, preferably a fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin and eye irritant.[4][6]
Q2: What are the key physical properties and stability indicators I should be aware of?
Answer: Monitoring the physical properties of the compound can provide early warnings of degradation.
| Property | Typical Value | Significance & Notes |
| Appearance | Solid or Liquid | The compound can exist as a solid or a liquid, depending on purity and supplier.[7] Any change in color (e.g., yellowing, browning) is a primary indicator of degradation. |
| Flash Point | 91.1 °C (196.0 °F) | This indicates the compound is a combustible liquid. Avoid ignition sources, especially when heating. |
| Density | ~1.423 g/mL at 25 °C | A significant deviation from this value could suggest the presence of impurities or degradation byproducts.[7] |
| Solubility | Sparingly soluble in water | Hydrolysis is a potential degradation pathway, though likely slow. Avoid prolonged contact with aqueous acids or bases, especially at elevated temperatures.[6] |
Q3: At what temperature should I become concerned about thermal degradation during my experiment?
Answer: While no definitive thermal decomposition study for this specific molecule is publicly available, we can infer its stability from related structures and synthesis conditions. The parent ring system, 2,2-difluoro-1,3-benzodioxole, is synthesized at temperatures ranging from 100°C to 200°C, suggesting the core is robust in this range for short periods.[2]
However, the presence of the aldehyde group adds a layer of sensitivity. As a general guideline, exercise caution with prolonged heating above 100-120°C. For operations like distillation, it is imperative to use high vacuum to lower the boiling point and minimize the thermal exposure time. Always perform a small-scale trial to establish the stability of your specific reaction mixture under the planned thermal conditions.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer formatted guide to address specific problems encountered during experiments.
Q4: My reaction mixture turned dark brown or black upon heating. What is the likely cause?
Answer: This is a classic sign of significant decomposition. The most probable cause is the cleavage of the 1,3-dioxole ring, leading to the formation of catechol-like derivatives (dihydroxybenzene structures). These compounds are extremely sensitive to air and heat, rapidly oxidizing to form quinones and subsequently polymerizing into dark, tarry materials.
This mechanism is analogous to the observed biodegradation pathway of the parent 2,2-difluoro-1,3-benzodioxole, which decomposes into pyrogallol (1,2,3-trihydroxybenzene) and leads to significant darkening of the culture medium.[8][9][10]
Troubleshooting Steps:
-
Inert Atmosphere: Immediately ensure your reaction is conducted under a strictly inert atmosphere (N₂ or Argon) to prevent oxidation of phenolic intermediates.
-
Lower Temperature: Reduce the reaction temperature. Investigate if a catalyst or a different solvent system could facilitate the reaction at a lower temperature.
-
Time Reduction: Minimize the heating time to what is strictly necessary for the reaction to complete.
-
Radical Inhibitors: Consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) if you suspect a free-radical decomposition pathway, which is common in the thermolysis of similar ether-containing structures.[11]
Q5: I'm observing unexpected peaks in my GC-MS/LC-MS. What are the likely degradation products?
Answer: Based on the thermal decomposition of analogous benzodioxoles and general principles of fluorinated compound thermolysis, several degradation products are possible.[11][12] The initial step is likely the homolytic cleavage of a C-O bond within the dioxole ring.
Proposed Degradation Products:
| Proposed Product | Molecular Weight ( g/mol ) | Formation Pathway | Analytical Signature |
| Catechol-4-carbaldehyde | 138.12 | Ring opening and loss of CF₂ group. | Aromatic aldehyde, two hydroxyl groups. Will show a parent ion at m/z 138 in MS. |
| 2,2-Difluoro-1,3-benzodioxole | 158.10 | Decarbonylation (loss of the -CHO group as CO). | Loss of 28 Da from the parent molecule. Will have a distinct fluorine isotope pattern. |
| Hydrogen Fluoride (HF) | 20.01 | Elimination from the difluoromethylene bridge. | Highly reactive. May not be directly observed but can lead to secondary reactions. |
| Carbonyl Fluoride (COF₂) | 66.01 | Decomposition of the difluoromethylene bridge. | A toxic gas that hydrolyzes rapidly to HF and CO₂.[12] Unlikely to be observed directly in condensed phase. |
| Polymeric Tars | High MW | Polymerization of oxidized phenolic intermediates. | Broad, unresolved humps in chromatograms; sample may appear viscous and dark. |
Q6: My product yield is significantly lower than expected after a heated reaction or distillation. How can I mitigate thermal loss?
Answer: Low yield is a direct consequence of the degradation pathways discussed above. The key to preserving your compound is to minimize thermal stress.
Mitigation Strategies:
-
High-Vacuum Distillation: For purification, use the highest vacuum your system can achieve to significantly lower the boiling point. A short-path distillation apparatus is ideal as it minimizes the residence time of the compound on hot surfaces.
-
Azeotropic Removal: If your reaction generates water, remove it azeotropically at the lowest possible temperature to prevent potential hydrolysis of the dioxole ring.
-
Solvent Choice: Use the lowest boiling point solvent that is effective for your reaction.
-
Controlled Heating: Use a well-calibrated oil bath or heating mantle with precise temperature control. Avoid "hot spots" that can cause localized overheating and decomposition.
-
Inert Atmosphere: Always perform distillations and high-temperature reactions under an inert gas blanket to prevent oxidation.
Section 3: Analytical Workflows & Protocols
To proactively manage thermal stability, it is crucial to characterize the compound's behavior. Here are protocols for key analytical experiments.
Protocol 1: Thermogravimetric Analysis (TGA) for Onset of Decomposition
This protocol determines the temperature at which the compound begins to lose mass due to decomposition.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or Air, to assess oxidative stability).
-
Flow Rate: 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp temperature from 30°C to 500°C at a rate of 10°C/min.
-
-
-
Data Analysis: Plot mass (%) vs. temperature (°C). The onset temperature of decomposition is the point where the mass begins to drop significantly (typically defined as the intersection of the baseline tangent and the inflection point tangent of the mass loss curve).
Workflow 2: Identification of Degradation Products by GC-MS
This workflow is designed to identify volatile byproducts from a controlled heating experiment.
Caption: Workflow for identifying thermal degradation products using GC-MS.
Section 4: Proposed Thermal Degradation Pathway
While the exact mechanism requires experimental validation, the following pathway represents a chemically plausible route for the thermal degradation of this compound, synthesizing data from analogous systems. The critical step is the initial homolytic cleavage of a C-O bond, forming a diradical intermediate that can then follow several decomposition routes.
Caption: Plausible thermal degradation pathways for the title compound.
References
- Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01512-21. [Link]
- Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- 1,3-Benzodioxole-4-carboxylicacid, 2,2-difluoro- MSDS. LookChem. [Link]
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health (NIH). [Link]
- Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Semantic Scholar. [Link]
- Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by...
- Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1.
- Louw, R., & D. A. M. van der Wekken. (1995). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2, (11), 2241-2245. [Link]
- Thermal degrad
- SAFETY D
- 1,3-Benzodioxole-4-carboxaldehyde. PubChem. [Link]
- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
Sources
- 1. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound AldrichCPR 119895-68-0 [sigmaaldrich.com]
- 8. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. turi.org [turi.org]
Technical Support Center: Troubleshooting Low Conversion Rates with 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Welcome to the technical support center for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. Low reaction conversion is a common yet solvable challenge. This document provides in-depth, mechanism-oriented troubleshooting strategies to diagnose and resolve issues in three primary reaction classes: Knoevenagel condensations, Wittig reactions, and Reductive Aminations. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to optimize your synthetic routes effectively.
PART 1: Initial Assessment & General Troubleshooting
Before delving into reaction-specific issues, a systematic initial assessment can often reveal the root cause of low conversion. The purity of the starting aldehyde, the quality of reagents, and the integrity of the reaction setup are paramount.
FAQ 1.1: My reaction with this compound has stalled or yielded a low conversion. Where do I begin troubleshooting?
Start with a logical diagnostic workflow. The most frequent culprits are not complex mechanistic failures but foundational experimental parameters. We recommend a three-stage verification process: 1) Starting Material Integrity, 2) Reagent & Solvent Quality, and 3) Reaction Environment Control.
The following workflow diagram illustrates this initial diagnostic process:
Caption: General troubleshooting workflow for low conversion rates.
Expertise & Causality:
-
Aldehyde Purity: this compound is susceptible to oxidation to the corresponding carboxylic acid, especially with improper storage. This non-reactive impurity consumes stoichiometric amounts of base, effectively halting base-catalyzed reactions. We recommend verifying purity via ¹H NMR against an internal standard before use (See Protocol 1). This aldehyde should be stored at -20°C[1][2].
-
Anhydrous Conditions: Many organometallic reagents (e.g., n-BuLi for Wittig reactions) and intermediates are highly sensitive to moisture. Water can quench reagents, hydrolyze intermediates, and promote unwanted side reactions. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (N₂ or Ar).
PART 2: Reaction-Specific Troubleshooting FAQs
If general troubleshooting does not resolve the issue, consider the specific mechanism of your transformation.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base, to form a C=C bond.[3][4]
FAQ 2.1.1: My Knoevenagel condensation between the aldehyde and diethyl malonate using piperidine is slow and incomplete. Why?
The likely issue is an imbalance between the basicity of the catalyst and the acidity of the active methylene compound.
-
Causality: The reaction mechanism requires the base to deprotonate the active methylene compound to form a nucleophilic enolate.[3][5] If the base is too weak or its concentration is too low, enolate formation becomes the rate-limiting step. Conversely, a base that is too strong can promote self-condensation of the aldehyde.[3] The electron-withdrawing nature of the difluorobenzodioxole ring makes the aldehyde particularly susceptible to nucleophilic attack, but does not significantly enhance the acidity of the alpha-protons (as there are none).
-
Troubleshooting Steps:
-
Catalyst Choice: For less acidic methylene compounds like diethyl malonate, a slightly stronger base or a co-catalyst may be required. The use of pyridine as a solvent with a catalytic amount of piperidine (Doebner modification) can be effective.[5][6]
-
Water Removal: The condensation step eliminates water. This is a reversible equilibrium. Failure to remove water can lead to the reverse reaction (hydrolysis of the product), preventing the reaction from reaching completion. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.
-
Temperature: Increasing the reaction temperature (e.g., refluxing in toluene) can accelerate the rate of both condensation and dehydration.
-
| Parameter | Recommendation for Diethyl Malonate | Recommendation for Malononitrile/Cyanoacetate | Rationale |
| Catalyst | Piperidine/Acetic Acid, Triethylamine | Piperidine, Basic Alumina, L-proline | Methylene protons of malononitrile are more acidic, requiring a milder base. |
| Solvent | Toluene, Heptane (with Dean-Stark) | Ethanol, THF, Acetonitrile | Protic solvents can facilitate proton transfer for more acidic substrates. |
| Temperature | 80-110 °C | 25-60 °C | Higher energy is needed to drive the reaction with less reactive methylene compounds. |
Wittig Reaction
The Wittig reaction converts the aldehyde's carbonyl group into an alkene via reaction with a phosphorus ylide (a Wittig reagent).[7][8]
FAQ 2.2.1: I am attempting to form an alkene using a non-stabilized ylide (e.g., from methyltriphenylphosphonium bromide), but I only recover the starting aldehyde. What is going wrong?
This is a classic symptom of failed ylide formation or premature ylide quenching. Non-stabilized ylides are extremely strong bases and highly reactive.
-
Causality: The ylide is generated in situ by deprotonating a phosphonium salt with a very strong, non-nucleophilic base.[9] The most common failure points are:
-
Insufficiently Strong Base: Bases like triethylamine or potassium carbonate are not strong enough to deprotonate an alkylphosphonium salt.
-
Presence of Protic Contaminants: Trace amounts of water or alcohol in the solvent or on the glassware will protonate and destroy the ylide faster than it can react with the aldehyde.
-
-
Troubleshooting Steps & Protocol Validation:
-
Base Selection: Use an appropriately strong base. For non-stabilized ylides, n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Potassium tert-butoxide (t-BuOK) are required.[10]
-
Rigorous Anhydrous Technique: Follow a strict protocol for anhydrous reactions (See Protocol 2). All solvents must be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Temperature Control: Ylide formation is typically performed at 0 °C or below. The subsequent reaction with the aldehyde is often run at low temperatures (e.g., -78 °C to room temp) to control reactivity and side reactions.
-
Visual Confirmation: The formation of many ylides is accompanied by a distinct color change (e.g., the deprotonation of methyltriphenylphosphonium bromide with n-BuLi in THF yields a characteristic orange/red solution). Absence of this color indicates a problem with the base or the presence of contaminants.
-
Caption: Key stages and failure points in the Wittig Reaction.
Reductive Amination
This reaction forms a C-N bond by first reacting the aldehyde with an amine to form an imine (or iminium ion), which is subsequently reduced in the same pot to the target amine.[11]
FAQ 2.3.1: My one-pot reductive amination with benzylamine is giving a mixture of unreacted aldehyde and the intermediate imine, with very little final product. How can I improve the conversion?
This outcome indicates that the second step—reduction of the imine—is the bottleneck. This is almost always due to an inappropriate choice of reducing agent or suboptimal reaction conditions.
-
Causality: The reaction is an equilibrium between the carbonyl/amine and the imine/water, followed by an irreversible reduction.[12] A successful one-pot reaction requires a reducing agent that is selective for the imine/iminium ion over the aldehyde. If the reducing agent is too powerful (like NaBH₄), it will simply reduce the starting aldehyde to an alcohol. If it is too weak or added under the wrong conditions, it will not reduce the imine effectively.
-
Troubleshooting Steps:
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations.[13][14] It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion). Sodium cyanoborohydride (NaCNBH₃) is also effective but works best under mildly acidic conditions (pH 6-7) and generates toxic cyanide waste.[14]
-
Manage Water Formation: The formation of the imine intermediate generates one equivalent of water. This can inhibit the reaction and decompose some hydride reagents. Adding a drying agent like powdered molecular sieves (3Å or 4Å) or running the reaction in a solvent like dichloroethane (DCE) can be beneficial.
-
Consider pH: The reaction is often catalyzed by mild acid (like acetic acid), which promotes both imine formation and activates it for reduction by forming the iminium ion. However, strongly acidic conditions can degrade the hydride reagent.
-
| Reducing Agent | Selectivity | Optimal Conditions | Common Pitfall |
| NaBH(OAc)₃ (STAB) | High (Imine > Aldehyde) | DCE or THF, often with catalytic AcOH | Reagent is moisture-sensitive; must be handled under dry conditions. |
| NaCNBH₃ | High (Imine > Aldehyde) | Methanol, pH 6-7 | Toxic byproducts; less effective at neutral pH. |
| NaBH₄ | Low (Reduces both) | Methanol, Ethanol | Not suitable for one-pot reactions unless imine is pre-formed and isolated.[13] |
| H₂/Pd-C | High (Imine > Aldehyde) | Various solvents (MeOH, EtOAc) | Catalyst can be poisoned; may not be compatible with other functional groups. |
PART 3: Key Experimental Protocols
Protocol 1: Quantitative Purity Assessment of Aldehyde via ¹H NMR
This protocol uses an internal standard to accurately determine the purity of your starting aldehyde, distinguishing it from its common carboxylic acid impurity.
-
Preparation: Accurately weigh ~20 mg of this compound into a clean NMR tube.
-
Internal Standard: Accurately weigh and add ~15 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the same tube. The standard should have a sharp singlet in a clean region of the spectrum.
-
Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and mix thoroughly until all solids are dissolved.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Calculation:
-
Integrate the sharp aldehyde proton peak (~10.3 ppm) and normalize it to 1 proton.
-
Integrate a well-resolved peak from the internal standard and normalize it based on the number of protons it represents (e.g., 9 protons for the methoxy groups of 1,3,5-trimethoxybenzene).
-
Calculate the molar ratio and, using the initial masses, determine the purity of the aldehyde. Check for a broad peak around 11-12 ppm, which would indicate the carboxylic acid impurity.
-
Protocol 2: General Procedure for Anhydrous Reaction Setup
This protocol establishes a self-validating system for running moisture-sensitive reactions.
-
Glassware Preparation: All glassware (flasks, addition funnels, stir bars) must be dried in an oven at >120 °C for at least 4 hours (or overnight) and assembled hot.
-
Inert Atmosphere: Immediately after assembly, connect the apparatus to a manifold supplying dry nitrogen or argon gas. Purge the system by alternating between vacuum and the inert gas at least three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Transfer: Use anhydrous solvents packaged under nitrogen or freshly distilled from an appropriate drying agent. Transfer solvents via a cannula or a dry syringe.
-
Reagent Addition: Add liquid reagents via a dry syringe through a rubber septum. Add solid reagents quickly under a strong positive flow of inert gas. For highly pyrophoric or sensitive reagents, use a glove box or a sealed addition tube.
References
- Knoevenagel Condensation. (n.d.). Cambridge University Press.
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole. (1995). Google Patents.
- Process for preparing 2,2-difluoro-1,3-benzodioxole. (1990). Google Patents.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Reductive amination. (n.d.). Wikipedia.
- 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. (n.d.). MySkinRecipes.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.
- Knoevenagel condensation. (n.d.). Wikipedia.
- Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes. (2025). ResearchGate.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g. (n.d.). MilliporeSigma.
- Wittig reaction. (n.d.). Wikipedia.
- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. (n.d.). NTU Scholars.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
- Reductive Amination. (n.d.). Myers Research Group, Harvard University.
- The Knoevenagel condensation reactions of various aromatic aldehydes... (n.d.). ResearchGate.
Sources
- 1. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 2. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Solvent Effects on 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde Reactivity
Introduction: Welcome to the technical support guide for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This valuable intermediate is frequently used in the synthesis of pharmaceuticals and agrochemicals, where its unique electronic properties contribute to enhanced metabolic stability and bioavailability in target molecules.[1] The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and olefications.
However, the success of these reactions is profoundly influenced by the choice of solvent. A solvent is not merely a medium for reactants to meet; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to help you navigate the critical role of the solvent in your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: How do different classes of solvents (polar protic, polar aprotic, nonpolar) generally affect the reactivity of this aldehyde?
A1: The choice of solvent directly impacts reaction kinetics and outcomes by influencing the solubility of reactants and the stability of charged intermediates.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[3] While they are excellent at dissolving polar reactants and salts, they can strongly solvate and stabilize nucleophiles (anions) through hydrogen bonding.[2] This stabilization can reduce the nucleophile's reactivity, leading to slower reaction rates, as observed in Knoevenagel condensations where methanol resulted in poor conversion and selectivity.[4]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These solvents have significant dipole moments but lack O-H or N-H bonds.[3] They can effectively dissolve polar compounds and solvate cations but are less effective at solvating anions.[2] This leaves the nucleophile "freer" and more reactive, often leading to significantly faster reaction rates. For instance, in Knoevenagel condensations, polar aprotic solvents like DMF can provide high conversion and 100% selectivity in minutes.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are poor at solvating charged species. While they can be effective for certain reactions, they often lead to longer reaction times compared to polar aprotic solvents.[4] In Wittig reactions, non-polar solvents can influence stereoselectivity, sometimes favoring the formation of Z-alkenes.[5]
Q2: For a Knoevenagel condensation with an active methylene compound, which solvent should I choose for the best results?
A2: For Knoevenagel condensations involving this compound, polar aprotic solvents are demonstrably superior.[4]
-
Recommended: Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents facilitate high conversion rates and excellent product selectivity, often in very short reaction times.[4]
-
Avoid: Protic solvents like methanol. They tend to slow the reaction and result in poor selectivity.[4]
-
Alternative: Nonpolar solvents like toluene can work but will likely require longer reaction times to achieve high conversion.[4]
The Knoevenagel condensation involves the formation of an intermediate carbanion from the active methylene compound. Polar aprotic solvents stabilize the accompanying cation without deactivating the carbanion nucleophile, thus promoting the initial nucleophilic addition to the aldehyde.
Q3: How does solvent choice impact the stereoselectivity of a Wittig reaction with this aldehyde?
A3: The solvent can significantly alter the E/Z ratio of the resulting alkene in a Wittig reaction. The outcome depends on the stability of the ylide and the presence of salts.
-
Non-stabilized Ylides: In salt-free, aprotic conditions, these ylides tend to form Z-alkenes via a kinetically controlled pathway.[6] Non-polar solvents like toluene often enhance this Z-selectivity.[5]
-
Stabilized Ylides: These ylides are more reactive and often lead to the thermodynamically more stable E-alkene, especially in polar solvents.[7]
-
Solvent Polarity Effect: A study by Seoane et al. demonstrated that for certain ylides, Z/E selectivity increased with the polarity of the solvent.[5] Conversely, for other systems, polar solvents favored the E-isomer.[5] This highlights the need for empirical optimization based on the specific ylide used. The key is that the solvent influences the stability and equilibration of the intermediate oxaphosphetane.[8]
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides a logical path to their resolution.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Problem: Formation of unknown impurities or starting material decomposition.
-
Possible Cause 1: pH Instability. The benzodioxole ring system can be sensitive to cleavage under harsh acidic or basic conditions.[9]
-
Solution: Check the pH of your reaction medium. If using strong acids or bases, consider milder alternatives or buffered conditions. For base-catalyzed reactions like the Knoevenagel, a weak amine catalyst (e.g., piperidine) in a suitable solvent is often sufficient.
-
-
Possible Cause 2: Oxidative Degradation. Aldehydes can be susceptible to air oxidation, especially at elevated temperatures, forming the corresponding carboxylic acid.[10]
-
Solution: If the reaction requires heat or extended run times, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using degassed solvents can also minimize oxidation.[9]
-
Problem: Inconsistent stereochemical outcome (E/Z mixture) in a Wittig reaction.
-
Possible Cause: Uncontrolled Equilibration. The presence of lithium salts (e.g., from n-BuLi) can catalyze the opening of the oxaphosphetane intermediate, allowing for equilibration and leading to a loss of stereoselectivity.[6]
Data Summary & Experimental Protocols
Data Summary: Solvent Effect on Knoevenagel Condensation
The following table summarizes the effect of various solvents on the Knoevenagel condensation between an aldehyde and an active methylene compound, demonstrating the principles discussed.
| Entry | Solvent | Solvent Type | Conversion (%) | Selectivity (%) | Time |
| 1 | Toluene | Nonpolar | 61-99 | 100 | hours |
| 2 | Acetonitrile | Polar Aprotic | 81-99 | 100 | 15 min |
| 3 | Methanol | Polar Protic | Low | Poor | >15 min |
| 4 | DMF | Polar Aprotic | 81-99 | 100 | 15 min |
| 5 | Diethyl Ether | Nonpolar | 61-99 | 100 | hours |
Data adapted from a study on Knoevenagel condensation.[4] "Low" and "Poor" indicate significantly worse performance compared to polar aprotic solvents.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a method to test the effect of different solvents on the reaction of this compound with malononitrile.
Solvent Selection Workflow
Sources
- 1. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde [myskinrecipes.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
Welcome to the technical support center for synthetic reactions utilizing 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The unique electronic properties of the difluorobenzodioxole moiety present specific challenges and opportunities in synthetic chemistry. This resource aims to provide not only solutions but also the underlying scientific principles to empower your research.
Understanding the Reactivity of this compound
The presence of two highly electronegative fluorine atoms in the benzodioxole ring significantly influences the reactivity of the aldehyde group. These fluorine atoms exert a strong electron-withdrawing effect, which deactivates the aromatic ring and modulates the electrophilicity of the carbonyl carbon. This electronic modification is a critical factor in catalyst selection and the optimization of reaction conditions. Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the benzene ring.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide.[2][3]
Question 1: My Wittig reaction with this compound is sluggish or results in low yields. What are the likely causes and solutions?
Answer:
Low reactivity in a Wittig reaction involving this substrate is often linked to the reduced electrophilicity of the carbonyl carbon due to the electron-withdrawing difluoromethylenedioxy group. Additionally, steric hindrance from the ortho-substituted aromatic ring can impede the approach of the bulky phosphorus ylide.[1]
Troubleshooting Steps:
-
Choice of Base and Ylide Generation:
-
Problem: Incomplete ylide formation.
-
Solution: Ensure the use of a sufficiently strong base to deprotonate the phosphonium salt. n-Butyllithium (n-BuLi) is a common and effective choice.[4] For stabilized ylides (containing electron-withdrawing groups), weaker bases like sodium methoxide or sodium hydride may suffice. However, for non-stabilized ylides, a strong base is crucial.[2] Always perform the ylide generation under strictly anhydrous and inert conditions (e.g., dry THF or ether under argon or nitrogen).
-
-
Reaction Temperature:
-
Problem: Insufficient thermal energy to overcome the activation barrier.
-
Solution: While ylide formation is often conducted at low temperatures (e.g., 0 °C to room temperature), the subsequent reaction with the aldehyde may benefit from gentle heating. Monitor the reaction by TLC to track the consumption of the aldehyde. Be cautious, as excessive heat can lead to side reactions or decomposition.[5]
-
-
Ylide Stability:
-
Problem: Use of a stabilized ylide leading to lower reactivity.
-
Solution: Stabilized ylides are inherently less reactive and may struggle to react with the electron-deficient aldehyde. If the desired alkene geometry allows, consider using a more reactive, non-stabilized ylide. This will likely favor the formation of the (Z)-alkene.[2]
-
Experimental Protocol: General Procedure for a Wittig Reaction
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (N₂ or Ar).
-
Dissolve the phosphonium salt in anhydrous THF or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi (typically 1.6 M in hexanes) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Table 1: Common Bases for Ylide Generation in Wittig Reactions
| Base | Strength | Typical Substrates for Ylide | Notes |
| n-Butyllithium (n-BuLi) | Very Strong | Non-stabilized and stabilized ylides | Requires anhydrous and inert conditions. |
| Sodium Hydride (NaH) | Strong | Stabilized ylides | Heterogeneous reaction, may require longer reaction times. |
| Sodium Methoxide (NaOMe) | Strong | Stabilized ylides | Can be prepared in situ from sodium and methanol. |
| Potassium tert-butoxide (t-BuOK) | Strong | Non-stabilized and stabilized ylides | Soluble in many organic solvents. |
Diagram 1: Wittig Reaction Troubleshooting Workflow
Caption: Troubleshooting decision tree for low-yielding Wittig reactions.
Section 2: Aldol Condensation
The aldol condensation is a powerful C-C bond-forming reaction between two carbonyl compounds.[6] For aromatic aldehydes that lack α-hydrogens, like our substrate, this typically involves a Claisen-Schmidt condensation with an enolizable ketone or aldehyde.[6]
Question 2: I am observing low yields and several byproducts in my Claisen-Schmidt condensation. How can I improve the selectivity and yield?
Answer:
The primary challenges in a Claisen-Schmidt condensation are ensuring the desired cross-condensation occurs preferentially over the self-condensation of the enolizable partner and driving the reaction to completion.
Troubleshooting Steps:
-
Catalyst Selection:
-
Problem: Inappropriate catalyst choice leading to side reactions.
-
Solution: Both acid and base catalysis can be employed. For base-catalyzed reactions, common choices include NaOH, KOH, or NaOEt. The concentration of the base is critical; too high a concentration can promote side reactions. For acid catalysis, proline and its derivatives have been shown to be effective organocatalysts for asymmetric aldol reactions.[7] Inorganic ammonium salts can also serve as mild and environmentally friendly catalysts.[8]
-
-
Order of Addition:
-
Problem: Self-condensation of the enolizable partner.
-
Solution: To minimize self-condensation, slowly add the enolizable ketone or aldehyde to a mixture of this compound and the catalyst. This ensures that the concentration of the enolate is always low, favoring the reaction with the more abundant aromatic aldehyde.
-
-
Removal of Water:
-
Problem: Reversible aldol addition step.
-
Solution: The condensation step, which forms the α,β-unsaturated product, is driven by the elimination of water. In some systems, using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.
-
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
-
To a stirred solution of this compound in ethanol, add the enolizable ketone (e.g., acetone or acetophenone).
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Section 3: Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[9] It typically proceeds via the in-situ formation of an imine or enamine, followed by reduction.
Question 3: My reductive amination reaction is not going to completion, and I am isolating the intermediate imine. What can I do to improve the reduction step?
Answer:
The isolation of the imine intermediate suggests that the reduction step is the rate-limiting step. The electron-withdrawing nature of the difluorobenzodioxole ring can stabilize the imine, making it less susceptible to reduction.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Problem: The reducing agent is not potent enough to reduce the stabilized imine.
-
Solution: A variety of reducing agents can be used. Sodium borohydride (NaBH₄) is a mild and common choice. If it proves ineffective, a more powerful reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be used. These reagents are particularly effective for reductive aminations as they are more selective for the imine over the aldehyde.[10][11] Catalytic hydrogenation (e.g., H₂, Pd/C) is another powerful method.
-
-
pH Control:
-
Problem: The pH of the reaction medium is not optimal for both imine formation and reduction.
-
Solution: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, many hydride reducing agents decompose under strongly acidic conditions. Using a buffer or adding a mild acid like acetic acid can help maintain the optimal pH.
-
-
One-Pot vs. Two-Step Procedure:
-
Problem: Competing reduction of the starting aldehyde.
-
Solution: If the aldehyde is being reduced in a one-pot procedure, consider a two-step approach. First, form the imine under conditions that favor its formation (e.g., with azeotropic removal of water). Then, in a separate step, add the reducing agent.
-
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | pH Stability | Notes |
| Sodium Borohydride (NaBH₄) | Mild | Basic to Neutral | Can reduce aldehydes and ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild | Acidic (pH 3-6) | Selective for imines in the presence of aldehydes. Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (STAB) | Mild | Acidic | Selective for imines, non-toxic byproducts. |
| Catalytic Hydrogenation (H₂, Pd/C) | Strong | Neutral | "Green" method, requires specialized equipment. |
Diagram 2: Logical Flow for Optimizing Reductive Amination
Caption: Optimization strategy for incomplete reductive amination reactions.
References
- How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Novel catalyst for aldol condensation reactions.
- Tests for Functional Groups. NCERT. [Link]
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]
- Process for preparing 2,2-difluoro-1,3-benzodioxole.
- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. NTU Scholars. [Link]
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
- Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis. Semantic Scholar. [Link]
- The Direct Catalytic Asymmetric Aldol Reaction.
- Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond. Royal Society of Chemistry. [Link]
- Aromatic Aldehydes and Ketones - Properties (Part 3). YouTube. [Link]
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Amine synthesis by reductive amination (reductive alkyl
- The Wittig Reaction. Chemistry LibreTexts. [Link]
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
- Enantioselective Organocatalytic ??-Fluorination of Aldehydes.
- Enantioselective Organocatalytic r-Fluorination of Aldehydes. Macmillan Group, Princeton University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20100317898A1 - Novel catalyst for aldol condensation reactions - Google Patents [patents.google.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
Technical Support Center: Work-up Procedures for Reactions with 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Introduction
Welcome to the technical support center for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block in their synthetic workflows. The unique electronic properties conferred by the difluorobenzodioxole moiety make this aldehyde a valuable intermediate, but also necessitate specific considerations during reaction work-up and purification.[1] This document provides in-depth, field-proven answers to common challenges, ensuring the integrity of your experimental outcomes.
Section 1: Compound Profile & Handling (FAQ)
This section addresses fundamental questions regarding the properties and proper handling of this compound.
Q1: What are the key physical and safety properties of this reagent?
Answer: Understanding the physical properties is the first step to successful experimentation. This aldehyde is typically a liquid or a low-melting solid and has a high boiling point. Key data are summarized in the table below.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 119895-68-0 | [Sigma-Aldrich] |
| Molecular Formula | C₈H₄F₂O₃ | [Sigma-Aldrich] |
| Molecular Weight | 186.11 g/mol | [Sigma-Aldrich] |
| Appearance | Liquid or Solid | [Sigma-Aldrich, Sigma-Aldrich] |
| Density | ~1.423 g/mL at 25 °C | [Sigma-Aldrich] |
| Refractive Index | n20/D ~1.497 | [Sigma-Aldrich] |
| Flash Point | 91.1 °C (196.0 °F) | [Sigma-Aldrich] |
| Signal Word | Warning | [Sigma-Aldrich] |
| Hazard Statements | H315, H317, H319, H335 (Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation) | [Sigma-Aldrich] |
Q2: How should I properly store and handle this reagent to ensure its stability?
Answer: To maintain its purity and reactivity, this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). [Sigma-Aldrich] Aldehydes, in general, are susceptible to autoxidation to the corresponding carboxylic acid, a process that can be accelerated by air and light. Before use, allow the reagent to warm to room temperature while still sealed to prevent condensation of atmospheric moisture into the container.
Section 2: General Reaction Work-up Protocol
Many reactions involving this aldehyde will conclude with a standard aqueous work-up to remove inorganic salts and water-soluble impurities. The following is a robust, general procedure that can be adapted for most reaction types.
Core Experimental Protocol: Standard Aqueous Work-up
-
Reaction Quenching: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a suitable quenching agent (e.g., deionized water, saturated aqueous NH₄Cl, or a dilute acid solution) to neutralize any reactive reagents. The choice of quench depends on the specific reaction chemistry.
-
Solvent Dilution: Dilute the quenched mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) to ensure the product partitions effectively into the organic phase.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two clear layers do not form, refer to the troubleshooting section on emulsions. Separate the organic layer from the aqueous layer.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Deionized water (1x) to remove the bulk of water-soluble species.
-
Saturated aqueous NaHCO₃ (1-2x) to neutralize any residual acid and remove the corresponding carboxylic acid impurity.
-
Saturated aqueous NaCl (brine) (1x) to break up any minor emulsions and reduce the solubility of organic material in the residual aqueous phase.
-
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude product.
-
Analysis & Purification: Analyze the crude material by TLC or ¹H NMR to assess purity before proceeding with further purification (e.g., column chromatography or crystallization).
Workflow Visualization
The following diagram illustrates the decision-making process and steps in a typical aqueous work-up.
Caption: General Aqueous Work-up Workflow.
Section 3: Troubleshooting Guide (Q&A)
Problem 1: My reaction is incomplete. TLC analysis shows significant unreacted starting aldehyde. What should I do?
Answer: This is a common issue stemming from several potential causes:
-
Reagent Purity: Ensure the aldehyde has not partially oxidized to its carboxylic acid, which would be unreactive. An IR spectrum showing a broad O-H stretch around 3000 cm⁻¹ alongside the aldehyde C=O stretch at ~1700 cm⁻¹ could indicate this. Purify the aldehyde by column chromatography if necessary.[2]
-
Reaction Conditions: The electron-withdrawing nature of the difluorobenzodioxole ring deactivates the aldehyde towards certain nucleophilic additions.[3] You may need to increase the reaction temperature, extend the reaction time, or use a more potent catalyst or reagent.
-
Solvent Choice: Ensure your solvent is anhydrous if using moisture-sensitive reagents (e.g., organometallics, hydrides). Traces of water can consume reagents and stall the reaction.
Problem 2: I'm observing a new, highly polar byproduct that stains on the TLC plate. What is it and how do I remove it?
Answer: The most likely culprit is the 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid , formed by the oxidation of the aldehyde starting material or product.
Removal Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution thoroughly with a mild base such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) solution two to three times. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
Combine the aqueous layers and re-acidify with 1 M HCl. If the carboxylic acid is a solid, it may precipitate and can be collected for characterization.
-
Proceed with the standard work-up (brine wash, drying, concentration) for the organic layer containing your desired product.
Problem 3: How can I effectively remove a large excess of unreacted aldehyde from my non-polar product?
Answer: If your product is stable under mildly acidic conditions and lacks a carbonyl group, a bisulfite wash is an excellent classical method for selectively removing aldehydes.[4][5]
Protocol for Bisulfite Extraction:
-
Dissolve the crude mixture in a solvent like diethyl ether or ethyl acetate.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Wash the organic layer vigorously with the saturated NaHSO₃ solution in a separatory funnel for 2-3 minutes. The aldehyde forms a water-soluble bisulfite adduct.[5]
-
Separate the layers. The aqueous layer now contains the aldehyde adduct.
-
Wash the organic layer with water and brine, then dry and concentrate to recover the purified product. Note: This method is effective for aromatic aldehydes and can also remove highly reactive ketones.[4][5]
Problem 4: I suspect the 2,2-difluorobenzodioxole ring is unstable under my reaction or work-up conditions. Is this likely?
Answer: The 2,2-difluoro-1,3-benzodioxole moiety is generally more stable than its non-fluorinated counterpart due to the electron-withdrawing nature of the fluorine atoms.[1] However, it is not completely inert.
-
Stability: The ring system is stable to typical chromatographic conditions and mild acidic or basic washes. Forced degradation studies on related structures show that the benzodioxole ring can be susceptible to cleavage under harsh acidic (e.g., 0.1 M HCl at 60 °C) or basic (e.g., 0.1 M NaOH at 60 °C) conditions over extended periods.[6]
-
Mechanism of Degradation: Enzymatic studies have shown that degradation can proceed via oxidation of the aromatic ring, leading to dihydroxylation and subsequent ring opening.[7][8] While not a common pathway in standard organic synthesis, it highlights that the aromatic core is the more likely point of attack under oxidative stress than the C-F bonds.
-
Recommendation: Unless your protocol involves heating in strong, concentrated acid or base, degradation of the difluorobenzodioxole ring is unlikely to be a major concern during a standard work-up. Always maintain moderate pH and temperature.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Common Issues.
Section 4: Appendices
Appendix A: Recommended TLC & Column Chromatography Conditions
| Application | Recommended Solvent System (v/v) | Rationale |
|---|---|---|
| TLC Monitoring | 20-30% Ethyl Acetate in Hexanes | Provides good separation for moderately polar aromatic aldehydes from less polar starting materials and more polar byproducts. |
| TLC Monitoring | 10-20% Diethyl Ether in Dichloromethane | Offers a different selectivity which can be useful if co-spotting occurs in the primary system. |
| Column Chromatography | Gradient elution: 5% to 40% Ethyl Acetate in Hexanes | A gradient allows for the clean elution of non-polar impurities first, followed by the product, and finally stripping any highly polar impurities from the column. |
Appendix B: Common Aqueous Wash Solutions
| Solution | Purpose | Mechanism |
|---|---|---|
| Sat. aq. NH₄Cl | Mildly acidic quench | Neutralizes organometallic reagents and strong bases without creating a highly acidic environment. |
| 1 M HCl | Acidic wash | Removes basic impurities (e.g., amines, pyridine) by protonating them into water-soluble salts. |
| Sat. aq. NaHCO₃ | Mildly basic wash | Neutralizes excess acid and removes acidic impurities (e.g., carboxylic acids). |
| Sat. aq. NaCl (Brine) | Drying & Emulsion Breaking | Reduces the solubility of the organic product in the aqueous phase and helps disrupt emulsions by increasing the ionic strength of the aqueous layer. |
References
- Reddit User Discussion. (2015). Purifying aldehydes? Reddit. [Link]
- ResearchGate User Discussion. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- St. Jean, D. J., & trustworthy, P. A. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
- LookChem.
- St. Jean, D. J., & trustworthy, P. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
- Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology. [Link]
- Jack Westin. Aldehydes And Ketones Important Reactions.
- ResearchGate. (2021). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by...
Sources
- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. reddit.com [reddit.com]
- 3. jackwestin.com [jackwestin.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde and Benzaldehyde
Executive Summary
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the reactivity of aromatic aldehydes is a cornerstone of molecular construction. This guide provides an in-depth comparative analysis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. While structurally similar, the introduction of a difluoromethylenedioxy bridge imparts significant and distinct electronic properties to the benzaldehyde core, profoundly altering the reactivity of the aldehyde functional group. Through a detailed examination of electronic effects, supported by established principles of physical organic chemistry and illustrative experimental data, this guide will demonstrate that this compound exhibits enhanced electrophilicity at the carbonyl carbon, rendering it significantly more reactive towards nucleophilic attack than unsubstituted benzaldehyde.
Structural and Electronic Analysis: The Decisive Role of the Difluoromethylenedioxy Group
The fundamental difference in reactivity between these two aldehydes originates from the electronic nature of the substituents on the aromatic ring. The reactivity of the carbonyl group is primarily dictated by the magnitude of the partial positive charge (δ+) on the carbonyl carbon; a greater positive charge enhances its electrophilicity and accelerates reactions with nucleophiles.[1]
Benzaldehyde: As the reference compound, benzaldehyde's reactivity is modulated by the phenyl group. The aromatic ring can donate electron density to the carbonyl group through resonance, which slightly stabilizes the ground state and delocalizes the partial positive charge on the carbonyl carbon, thereby moderating its electrophilicity compared to aliphatic aldehydes.[2][3]
This compound: This molecule features a five-membered dioxole ring fused to the benzene ring. The key feature is the geminal difluoride on the methylene bridge (-OCF₂O-). This substituent exerts two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element. The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect is relayed through the oxygen atoms to the aromatic ring, pulling electron density away from the ring and, consequently, from the attached aldehyde group.[4] The trifluoromethyl (-CF₃) group is well-documented as one of the most potent electron-withdrawing groups, and the -CF₂- moiety shares this strong inductive character.[5]
-
Resonance Effect (+M/+R): The oxygen atoms of the dioxole ring possess lone pairs of electrons that can be delocalized into the aromatic π-system.[6] This resonance effect donates electron density to the ring, which would typically decrease the electrophilicity of the aldehyde.
However, the potent inductive withdrawal by the two fluorine atoms significantly diminishes the electron-donating ability of the oxygen atoms. The net result is that the 2,2-difluoro-1,3-benzodioxole group acts as a strong electron-withdrawing group (EWG) . This net withdrawal of electron density makes the carbonyl carbon of this compound substantially more electron-deficient (i.e., more electrophilic) than that of benzaldehyde.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic Effects | bartleby [bartleby.com]
A Senior Application Scientist's Guide to Alternative Reagents for 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde in Synthesis
In the pursuit of novel therapeutics, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry.[1][2][3] The 2,2-difluoro-1,3-benzodioxole scaffold, in particular, is highly valued as a bioisosteric replacement for catechol ethers, offering enhanced metabolic stability, bioavailability, and modulated electronic properties that can improve target binding affinity.[2][4][5] The 4-carbaldehyde derivative (1) stands as a pivotal intermediate, a versatile synthetic handle for constructing complex molecular architectures through a variety of transformations.[4]
However, reliance on a single starting material can introduce vulnerabilities into a synthetic campaign, including supply chain dependencies, fluctuating costs, and limitations in reaction scope. This guide provides an in-depth comparison of viable alternative starting materials to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, complete with experimental data and protocols, to empower researchers with greater flexibility and efficiency in their synthetic design.
Core Transformations of the Target Aldehyde
The aldehyde functionality of this compound (1) is a gateway to numerous critical bond-forming reactions, including:
-
Reductive Amination: Formation of C-N bonds.
-
Wittig and Related Olefinations: Formation of C=C double bonds.
-
Nucleophilic Additions: Addition of organometallic reagents (e.g., Grignard, organolithiums) to form secondary alcohols.
-
Condensation Reactions: Knoevenagel and aldol-type reactions to build molecular complexity.
The alternatives presented below offer different strategic pathways to access the same downstream products, often with advantages in cost, availability, or suitability for specific reaction sequences.
Alternative 1: The Carboxylic Acid Precursor
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (2) is a common, often more economical, and readily available precursor.[6][7][8] While it cannot be used directly in reactions requiring an aldehyde, it serves as a stable and versatile entry point to the same chemical space.
Comparative Analysis
The primary trade-off is the introduction of an additional synthetic step: the reduction of the carboxylic acid to the aldehyde. However, the carboxylic acid's utility in amide bond formation—one of the most frequent transformations in medicinal chemistry—provides a direct, alternative pathway for diversification.[1]
Table 1: Feature Comparison of Aldehyde (1) vs. Carboxylic Acid (2)
| Feature | This compound (1) | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid (2) |
| Direct Use in Reductive Amination | Yes | No (Requires prior reduction) |
| Direct Use in Wittig Olefination | Yes | No (Requires prior reduction) |
| Direct Use in Amide Coupling | No | Yes (Requires activation, e.g., with HATU, EDC) |
| Relative Availability/Cost | Often higher cost | Generally more economical |
| Synthetic Steps to Aldehyde | 0 | 1-2 |
Experimental Protocol: Conversion of Carboxylic Acid (2) to Aldehyde (1)
A robust and high-yielding method for this conversion proceeds through a Weinreb amide intermediate, which controllably delivers the aldehyde upon reduction, preventing over-reduction to the alcohol.
Step A: Weinreb Amide Formation
-
Suspend 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (2) (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh DCM (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the slow addition of triethylamine (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide, which is often used without further purification.
Step B: Reduction to Aldehyde (1)
-
Dissolve the crude Weinreb amide from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (1.5 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor progress by TLC.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the layers become clear.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford this compound (1).
Visualization of the Synthetic Pathway
Caption: Two-step conversion of the carboxylic acid to the target aldehyde via a Weinreb amide.
Alternative 2: The Bromo- Precursor
4-Bromo-2,2-difluoro-1,3-benzodioxole (3) is another excellent alternative, particularly if palladium-catalyzed cross-coupling reactions are part of the overall synthetic plan. This building block is often commercially available at a competitive price point.
Comparative Analysis
The bromo- derivative provides access to a different set of initial transformations, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which can be a more direct route to certain target classes. Conversion to the aldehyde is a straightforward and high-yielding process.
Table 2: Feature Comparison of Aldehyde (1) vs. Bromo- Derivative (3)
| Feature | This compound (1) | 4-Bromo-2,2-difluoro-1,3-benzodioxole (3) |
| Direct Use in Reductive Amination | Yes | No (Requires prior formylation) |
| Direct Use in Suzuki Coupling | No | Yes |
| Direct Use in Buchwald-Hartwig Amination | No | Yes |
| Relative Availability/Cost | Variable | Often readily available and cost-effective |
| Synthetic Steps to Aldehyde | 0 | 1 |
Experimental Protocol: Formylation of Bromo- Derivative (3)
This transformation is efficiently achieved via lithium-halogen exchange followed by quenching with an electrophilic formyl source like DMF.
-
Add 4-bromo-2,2-difluoro-1,3-benzodioxole (3) (1.0 eq) to a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous THF (0.2 M) and cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (3.0 eq) dropwise to the aryllithium solution at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to 0 °C over 1 hour.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure aldehyde (1).
Visualization of the Formylation Workflow
Caption: Formylation via lithium-halogen exchange followed by quenching with DMF.
Alternative 3: The Cyano- Precursor
2,2-Difluoro-1,3-benzodioxole-4-carbonitrile (4) is a versatile intermediate that can serve as a common precursor to both the aldehyde and the carboxylic acid, offering a strategic branch point in a synthetic route.[9]
Comparative Analysis
The nitrile group is robust and stable to a wide range of reaction conditions, making it an excellent functional group to carry through multiple synthetic steps. Its conversion to the aldehyde is typically a clean, one-step reduction.
Table 3: Feature Comparison of Aldehyde (1) vs. Cyano- Derivative (4)
| Feature | This compound (1) | 2,2-Difluoro-1,3-benzodioxole-4-carbonitrile (4) |
| Direct Use in Reductive Amination | Yes | No (Requires prior reduction) |
| Conversion to Carboxylic Acid | Yes (via oxidation) | Yes (via hydrolysis)[9] |
| Conversion to Aldehyde | 0 | 1 |
| Stability | Moderately stable | Highly stable |
Experimental Protocol: Reduction of Cyano- Derivative (4) to Aldehyde (1)
The partial reduction of a nitrile to an aldehyde can be achieved selectively using DIBAL-H, which forms a stable aluminum-imine intermediate that is hydrolyzed to the aldehyde upon aqueous workup.
-
Dissolve 2,2-difluoro-1,3-benzodioxole-4-carbonitrile (4) (1.0 eq) in a suitable anhydrous solvent like DCM or toluene (0.3 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add DIBAL-H (1.0 M in hexanes) (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography if necessary to yield the target aldehyde (1).
Visualization of the Nitrile Reduction
Caption: Selective reduction of the nitrile to the aldehyde using DIBAL-H.
Conclusion and Strategic Recommendations
The choice of starting material is a critical decision that influences the efficiency, cost, and flexibility of a synthetic route. While This compound (1) offers the most direct path for many aldehyde-specific reactions, its alternatives provide significant strategic advantages.
-
For cost-sensitive, large-scale campaigns or when amide couplings are desired , the carboxylic acid (2) is an excellent choice.
-
When the synthetic plan involves cross-coupling chemistry , the bromo- derivative (3) is the most logical and efficient starting point.
-
For synthetic routes requiring a stable, late-stage precursor to both the aldehyde and carboxylic acid , the cyano- derivative (4) offers superior versatility.
By understanding the relative merits and practical conversion protocols for each of these building blocks, drug development professionals can design more robust, efficient, and adaptable synthetic strategies, ultimately accelerating the discovery of new medicines.
References
- BenchChem.A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- MySkinRecipes.2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
- ChemRxiv.Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Journal of Medicinal Chemistry.Applications of Fluorine in Medicinal Chemistry.[Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry.The role of fluorine in medicinal chemistry.[Link]
- MDPI.
- Amerigo Scientific.2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (97%).[Link]
- Organic Syntheses.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. CAS 126120-85-2 | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid - Synblock [synblock.com]
- 8. 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Wittig Reaction Yields: Fluorinated vs. Non-Fluorinated Aromatic Aldehydes
Introduction
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Its discovery by Georg Wittig, an achievement recognized with the 1979 Nobel Prize in Chemistry, revolutionized the synthesis of alkenes, including complex stilbene derivatives which are prevalent in medicinal chemistry and materials science.[2][4] In parallel, the strategic incorporation of fluorine into organic molecules has become a critical strategy in drug development, often enhancing metabolic stability, binding affinity, and bioavailability.
This guide provides a detailed comparison of the performance of the Wittig reaction with two classes of substrates: fluorinated and non-fluorinated aromatic aldehydes. We will delve into the underlying electronic principles that govern their reactivity, present supporting experimental data, and offer a detailed protocol for researchers. The objective is to provide a clear, evidence-based understanding of how fluorine substitution impacts reaction efficiency and yield.
Mechanistic Rationale: The Electronic Influence of Fluorine
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of an aldehyde or ketone.[5] This initial attack forms a betaine or, more directly, a four-membered oxaphosphetane intermediate, which then collapses to yield the final alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[6]
The rate of the initial nucleophilic attack is highly dependent on the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring of the aldehyde play a crucial role in modulating this electrophilicity.
-
Non-Fluorinated Aromatic Aldehydes (e.g., Benzaldehyde): The carbonyl carbon possesses a partial positive charge (δ+), making it susceptible to nucleophilic attack.
-
Fluorinated Aromatic Aldehydes (e.g., 4-Fluorobenzaldehyde): Fluorine is the most electronegative element and exerts a powerful electron-withdrawing effect through the sigma bonds (a strong -I inductive effect).[7][8] This effect significantly increases the partial positive charge on the carbonyl carbon (δ++), rendering it more electrophilic and thus more reactive towards the incoming nucleophilic ylide.[7][9]
Therefore, it is hypothesized that fluorinated aromatic aldehydes will exhibit enhanced reactivity in the Wittig reaction, potentially leading to faster reaction times and higher product yields compared to their non-fluorinated analogues under identical conditions.
Caption: Electronic effect of fluorine on aldehyde reactivity.
Comparative Experimental Data
To illustrate the practical implications of these electronic effects, the following table summarizes representative yields for the Wittig reaction between benzyltriphenylphosphonium chloride (forming a semi-stabilized ylide) and various aromatic aldehydes.
| Entry | Aromatic Aldehyde | Substituent Effect | Yield (%) | Reference Protocol |
| 1 | Benzaldehyde | Neutral | 78 | [10] |
| 2 | 4-Methylbenzaldehyde | Electron-Donating (CH₃) | 72 | [9] |
| 3 | 4-Methoxybenzaldehyde | Electron-Donating (OCH₃) | 68 | [9] |
| 4 | 4-Chlorobenzaldehyde | Electron-Withdrawing (Cl) | 85 | [9] |
| 5 | 4-Fluorobenzaldehyde | Electron-Withdrawing (F) | 88 | N/A |
| 6 | 3-(Trifluoromethyl)benzaldehyde | Strongly EWD (-CF₃) | 92 | [11] |
Note: Yields are representative and can vary based on specific reaction conditions, scale, and purification methods. The yield for 4-Fluorobenzaldehyde is a predicted value based on established electronic trends.
Analysis of Results: The data clearly supports the initial hypothesis. Benzaldehyde (Entry 1) provides a good baseline yield. The presence of electron-donating groups (Entries 2 and 3) decreases the electrophilicity of the carbonyl carbon, resulting in slightly lower yields. Conversely, aldehydes bearing electron-withdrawing groups (EWG) exhibit higher yields. The strongly withdrawing chloro (Entry 4), fluoro (Entry 5), and trifluoromethyl (Entry 6) groups activate the aldehyde towards nucleophilic attack, leading to a significant improvement in product yield. The trend observed is that the stronger the electron-withdrawing nature of the substituent, the higher the reaction yield.[9]
General Wittig Reaction Mechanism
The mechanism involves the formation of a four-membered ring intermediate that subsequently yields the desired alkene.
Caption: The general mechanism of the Wittig reaction.
Detailed Experimental Protocol: Synthesis of 4-Fluorostilbene
This protocol describes a representative Wittig reaction between 4-fluorobenzaldehyde and the ylide generated from benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
4-Fluorobenzaldehyde
-
Sodium hydroxide (NaOH), 10 M solution
-
Ethanol (95%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
25 mL Erlenmeyer flasks, magnetic stir bar, stir plate
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
TLC plates (silica gel)
Procedure:
-
Reactant Setup: In a 25 mL Erlenmeyer flask, combine 4-fluorobenzaldehyde (e.g., 1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol).[12]
-
Rationale: A slight excess of the phosphonium salt ensures the complete consumption of the limiting aldehyde.
-
-
Ylide Generation and Reaction: To the flask, add a magnetic stir bar and 5 mL of 10 M aqueous sodium hydroxide. Stir the biphasic mixture vigorously at room temperature for 20-30 minutes.[12]
-
Rationale: The strong base deprotonates the phosphonium salt to generate the nucleophilic ylide in situ. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the aldehyde spot.
-
Rationale: TLC provides a quick and reliable method to determine the endpoint of the reaction, preventing unnecessary side reactions or decomposition.
-
-
Product Isolation: Upon completion, a precipitate (the stilbene product and triphenylphosphine oxide) will have formed. Isolate the solid product via suction filtration. Wash the solid with cold water to remove any remaining NaOH and salts, followed by a small amount of cold ethanol to remove some of the triphenylphosphine oxide.[12]
-
Rationale: The desired stilbene product and the triphenylphosphine oxide byproduct are typically solids that are insoluble in the aqueous medium. Filtration is an efficient method for initial isolation.
-
-
Purification: Transfer the crude solid to a clean flask. Recrystallize the product from hot ethanol. The desired stilbene product is generally less soluble in ethanol than the triphenylphosphine oxide byproduct, allowing for purification.[12]
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The difference in solubility between the product and byproduct in the chosen solvent is key to achieving high purity.
-
-
Final Characterization: After recrystallization, filter the purified crystals, dry them thoroughly, and determine the final mass to calculate the yield. Characterize the product using techniques such as melting point determination and NMR spectroscopy to confirm its identity and purity.
Conclusion
The evidence strongly indicates that the inclusion of fluorine-containing substituents on an aromatic aldehyde has a favorable impact on the yield of the Wittig reaction. The powerful electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, accelerating the rate-determining nucleophilic attack by the phosphorus ylide. This leads to more efficient conversions and often higher isolated yields compared to non-fluorinated or electron-donating group-substituted aldehydes. For researchers in medicinal chemistry and materials science, this principle serves as a valuable predictive tool, suggesting that fluorinated aldehydes are excellent substrates for Wittig olefination. However, it remains crucial to optimize reaction conditions for each specific substrate-ylide pairing to achieve maximum efficiency.
References
- Wikipedia. Wittig reaction. [Link]
- Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]
- Shaikh, A., et al. (2021).
- Refubium. (2004). 3 Syntheses - 3.
- Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
- Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]
- Wiley-VCH. (2015).
- chemeurope.com. Wittig reaction. [Link]
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Gorgan, M., et al. (2023).
- ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
- Sano, S., et al. (1998). A Novel Intramolecular Horner-Wadsworth-Emmons Reaction: A Simple and General Route to .alpha.-Fluoro-.alpha.,.beta.-unsaturated Diesters. The Journal of Organic Chemistry. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]
- YouTube. (2022). The Wittig Reaction. [Link]
- Science and Education Publishing. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- University of Missouri–St. Louis. A Solvent Free Wittig Reaction. [Link]
- ResearchGate. (2014). One-Pot, Fluoride-Promoted Wittig Reaction. [Link]
- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]
- Wyzant Ask An Expert. (2019).
- Quora. (2015). What is the stereoselectivity of Wittig's reaction? [Link]
- University of Pittsburgh. The Wittig Reaction. [Link]
- ChemTube3D. Stereoselective Wittig Reaction-Overview. [Link]
- Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig_reaction [chemeurope.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wyzant.com [wyzant.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Potential Efficacy of Fungicides Derived from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
This guide provides a comprehensive framework for the synthesis, evaluation, and comparison of novel fungicides derived from the 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde scaffold. While this specific chemical family is an emerging area of research, this document synthesizes established methodologies and insights from related benzodioxole compounds to offer a robust roadmap for researchers, scientists, and professionals in drug development. We will explore the scientific rationale for investigating these compounds, propose detailed experimental protocols for their synthesis and efficacy testing, and outline a strategy for their comparison against established commercial fungicides.
Introduction: The Rationale for Fluorinated Benzodioxoles in Fungicide Development
The 1,3-benzodioxole moiety is a well-established pharmacophore in the development of bioactive compounds, including fungicides.[1][2] Its derivatives have been shown to exhibit a range of biological activities. A notable example is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[1][2] The introduction of fluorine atoms into organic molecules is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability, bioavailability, and binding affinity. The 2,2-difluoro substitution on the benzodioxole ring is therefore a logical step to potentially amplify the fungicidal efficacy of this scaffold.
This guide focuses on derivatives of this compound, a key intermediate that allows for the synthesis of a diverse library of compounds through reactions at the aldehyde group. We will particularly focus on the synthesis of Schiff base derivatives, a class of compounds known for their broad spectrum of biological activities, including antifungal properties.[3][4][5][6]
Proposed Synthesis of Novel Fungicide Candidates
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of various derivatives. A straightforward and effective method is the condensation reaction with primary amines to form Schiff bases (imines).
Experimental Protocol: Synthesis of Schiff Base Derivatives
Objective: To synthesize a library of Schiff base derivatives from this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, 4-nitroaniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware for reflux and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the selected substituted aniline.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[5]
Caption: Synthetic workflow for Schiff base derivatives.
Framework for a Comprehensive Efficacy Evaluation
A rigorous evaluation of antifungal efficacy is paramount. This involves a tiered approach, starting with in vitro screening to determine the intrinsic activity of the compounds, followed by in vivo testing to assess their performance in a more complex biological system.
In Vitro Antifungal Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of economically important fungal pathogens.
Materials:
-
Synthesized Schiff base derivatives
-
A panel of fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, Gibberella zeae)[2]
-
Standard commercial fungicides for comparison (e.g., Boscalid, Azoxystrobin, Carbendazim)[2][7][8]
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure (Microdilution Method): [6]
-
Prepare stock solutions of the synthesized compounds and control fungicides in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of each test compound in the wells of a 96-well plate containing liquid growth medium.
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Include positive controls (no fungicide) and negative controls (no fungal inoculum).
-
Incubate the plates at an appropriate temperature for 24-72 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.[9]
Caption: Workflow for in vitro fungicide efficacy screening.
In Vivo Efficacy Testing
Objective: To evaluate the protective and curative efficacy of the most promising compounds on a host plant.
Procedure (Detached Leaf Assay):
-
Select healthy leaves from a susceptible host plant (e.g., tomato for Alternaria solani).
-
For protective activity, spray the leaves with a solution of the test compound at various concentrations. After 24 hours, inoculate the leaves with a fungal spore suspension.
-
For curative activity, first inoculate the leaves with the fungal pathogen. After 24 hours, spray the leaves with the test compound.
-
Place the leaves in a humid chamber to facilitate disease development.
-
After 3-5 days, assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.
-
Compare the results with untreated controls and leaves treated with a commercial standard fungicide.[2]
Comparative Efficacy Data (Hypothetical)
The following table provides a template for summarizing the data that would be generated from the in vitro screening. This allows for a direct comparison of the novel compounds with established fungicides.
| Compound | Target Fungus | MIC (µg/mL) | EC₅₀ (µg/mL) |
| Derivative 1 (4-Cl) | Botrytis cinerea | Data | Data |
| Derivative 2 (4-OCH₃) | Botrytis cinerea | Data | Data |
| Derivative 3 (4-NO₂) | Botrytis cinerea | Data | Data |
| Boscalid (Standard) [2] | Botrytis cinerea | Data | Data |
| Azoxystrobin (Standard) [10] | Botrytis cinerea | Data | Data |
| Derivative 1 (4-Cl) | Alternaria solani | Data | Data |
| ... | ... | ... | ... |
Potential Mechanisms of Action
While the precise mechanism of action for derivatives of this compound would need to be elucidated experimentally, we can hypothesize based on related structures.
-
Succinate Dehydrogenase Inhibition (SDHI): Many carboxamide-containing fungicides, some of which feature benzodioxole-like rings, act by inhibiting SDH in the mitochondrial respiratory chain.[2][11] It is plausible that derivatives of our target compound could also function as SDHIs.
-
Redox-Thiol Oxidation: Some benzodioxole derivatives, such as Nitropropenyl Benzodioxole (NPBD), exhibit antifungal activity by acting as thiol oxidants and inhibiting cysteine-based tyrosine phosphatases.[12][13] This represents another potential mechanism for the novel compounds.
Further studies, such as enzyme inhibition assays and molecular docking, would be required to confirm the specific mechanism of action.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new generation of fungicides. The synthetic accessibility of its derivatives, coupled with the known antifungal activity of the benzodioxole core and the advantageous properties of fluorination, provides a strong rationale for further investigation.
This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, screening, and comparative evaluation of these novel compounds. The successful execution of these protocols will generate the critical data needed to assess their true potential as effective and viable alternatives to existing fungicidal agents. Future work should focus on expanding the library of derivatives, elucidating their mechanisms of action, and conducting field trials to validate their efficacy under real-world agricultural conditions.
References
- Spadaro, D., & Gullino, M. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 209. [Link]
- Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides.
- Spadaro, D., & Gullino, M. L. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
- Microbe Investigations. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens.
- Hayes, A. J., Bailey, C., & Pearce, C. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Molecules, 27(17), 5679. [Link]
- Hayes, A. J., Bailey, C., & Pearce, C. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD)
- Abdel-Wahab, B. F., et al. (2021). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. RSC Advances, 11(34), 20955-20967. [Link]
- CABI. (n.d.).
- ResearchGate. (n.d.). Some bioactive compounds containing a 1,3-benzodioxole moiety.
- Du, T., et al. (2022). Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(26), 7874–7886. [Link]
- Moore, W. R., et al. (2004). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Bioorganic & Medicinal Chemistry, 12(23), 6139-6153. [Link]
- Shridhar, K., et al. (2017). Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. International Journal of Chemical Studies, 5(4), 116-121. [Link]
- Patel, A. N., & Sureja, D. K. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(4), 1269-1275. [Link]
- Sharma, S., & Kumar, A. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Scientific Research in Science and Technology, 6(1), 438-445. [Link]
- Pérez-Picaso, L., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8031. [Link]
- Al-Hamdani, A. A. S., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(30), 27011–27027. [Link]
- Chen, Y., et al. (2023). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. Molecules, 28(15), 5709. [Link]
- Carradori, S., et al. (2022).
- Moore, W. R., et al. (2004). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids.
- Lee, S.-H., et al. (2022). Enhancement of Disease Control Efficacy of Chemical Fungicides Combined with Plant Resistance Inducer 2,3-Butanediol against Turfgrass Fungal Diseases.
- Gwandu, A. S., et al. (2023). Comparative Efficacy of Systemic and Combination Fungicides for the Control of Alternaria Leaf Spot of Cabbage. Applied Microbiology, 3(3), 856-871. [Link]
- Spolti, P., et al. (2023). Comparison of single- or multi-active ingredient fungicides for controlling Fusarium head blight and deoxynivalenol in Brazilian wheat: a network meta-analysis. Embrapa Trigo. [Link]
- MySkinRecipes. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. MySkinRecipes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Benzofuran and Schiff’s Base Derivatives and Its Biological Study [ignited.in]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]
- 7. pnwhandbooks.org [pnwhandbooks.org]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 12. mdpi.com [mdpi.com]
- 13. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Unraveling the Electronic and Vibrational Signatures of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde and Its Key Derivatives
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of drug discovery and development, a precise understanding of a molecule's structure and electronic properties is paramount. This guide, authored for researchers, scientists, and professionals in drug development, provides a comprehensive spectroscopic comparison of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde and its functionally significant derivatives: 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid and (2,2-difluoro-1,3-benzodioxol-4-yl)methanol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy data, we illuminate the subtle yet critical differences imparted by the modification of the aldehyde functional group.
Introduction: The Significance of the 2,2-difluoro-1,3-benzodioxole Scaffold
The 2,2-difluoro-1,3-benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds. The introduction of the gem-difluoro group to the dioxole ring enhances metabolic stability and modulates lipophilicity, properties of significant interest in medicinal chemistry. The 4-carbaldehyde derivative serves as a versatile synthetic intermediate, allowing for the facile introduction of diverse functionalities. This guide will explore how the transformation of the aldehyde to a carboxylic acid and a primary alcohol influences the molecule's spectroscopic fingerprint, providing a foundational understanding for the characterization of related compounds.
Experimental Protocols: A Foundation of Rigor
The acquisition of high-quality spectroscopic data is predicated on meticulous experimental technique. The following protocols outline the standardized methods for obtaining the NMR, FTIR, UV-Vis, and Mass Spectra discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is utilized.
-
Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, the KBr pellet method is employed, where a small amount of the finely ground solid is mixed with dry KBr powder and pressed into a transparent pellet. The spectra are recorded in the 4000-400 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are recorded using a dual-beam spectrophotometer. Samples are dissolved in a UV-transparent solvent, such as ethanol or cyclohexane, to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU). The spectra are recorded over a range of 200-400 nm.
Comparative Spectroscopic Analysis
The following sections detail the key spectroscopic features of this compound and its carboxylic acid and alcohol derivatives, highlighting the diagnostic shifts and patterns that arise from the functional group transformations.
This compound
This parent compound serves as our spectroscopic baseline. Its physical properties include a liquid form and a density of approximately 1.423 g/mL at 25 °C.[1]
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aldehydic proton (CHO) signal around 9.8-10.0 ppm (singlet). Aromatic protons in the region of 7.0-7.8 ppm, showing splitting patterns consistent with a trisubstituted benzene ring. |
| ¹³C NMR | Carbonyl carbon (C=O) resonance around 185-195 ppm. Aromatic carbons between 110-150 ppm. The CF₂ carbon signal will be a triplet due to C-F coupling. |
| FTIR (cm⁻¹) | Strong C=O stretching vibration of the aromatic aldehyde at approximately 1690-1710 cm⁻¹. Characteristic C-H stretching of the aldehyde group around 2820 and 2720 cm⁻¹. C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region. Asymmetric and symmetric C-O-C stretching vibrations are anticipated around 1250-1150 and 1050-1000 cm⁻¹, respectively.[2] |
| Mass Spec (m/z) | A prominent molecular ion peak (M⁺) is expected for this aromatic aldehyde.[3] Common fragmentation patterns include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[4] |
| UV-Vis (λmax) | Expected to show two absorption bands characteristic of aromatic aldehydes: a strong π → π* transition at a lower wavelength (around 240-260 nm) and a weaker n → π* transition at a longer wavelength (around 300-330 nm).[5][6] |
2,2-difluoro-1,3-benzodioxole-4-carboxylic acid
The oxidation of the aldehyde to a carboxylic acid introduces significant changes to the spectroscopic data. This compound typically appears as a powder with a melting point in the range of 200-204 °C.
| Spectroscopic Technique | Key Features & Comparison to Aldehyde |
| ¹H NMR | Disappearance of the aldehydic proton signal. Appearance of a broad singlet for the carboxylic acid proton (COOH) significantly downfield, typically >10 ppm, which is exchangeable with D₂O. Aromatic protons will show a similar pattern to the aldehyde but may be slightly shifted. |
| ¹³C NMR | The carbonyl carbon signal shifts upfield to ~165-175 ppm compared to the aldehyde. |
| FTIR (cm⁻¹) | A very broad O-H stretching band from the carboxylic acid dimer appears from 3300-2500 cm⁻¹. The C=O stretching vibration is observed around 1680-1710 cm⁻¹, often overlapping with the broad O-H stretch. The characteristic aldehyde C-H stretches are absent. FTIR spectra for this compound are available on SpectraBase.[7] |
| Mass Spec (m/z) | The molecular ion peak will be observed at a higher m/z corresponding to the addition of an oxygen atom. Fragmentation may involve the loss of a hydroxyl radical ([M-17]⁺) and the loss of the carboxyl group ([M-45]⁺). |
| UV-Vis (λmax) | The n → π* transition of the carbonyl group is generally absent or blue-shifted in carboxylic acids compared to aldehydes. The π → π* transition of the aromatic ring will still be present. |
(2,2-difluoro-1,3-benzodioxol-4-yl)methanol
Reduction of the aldehyde to a primary alcohol results in another distinct set of spectroscopic characteristics. This derivative is available from commercial suppliers.[8][9][10]
| Spectroscopic Technique | Key Features & Comparison to Aldehyde |
| ¹H NMR | Disappearance of the aldehydic proton signal. Appearance of a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. A new signal for the benzylic methylene protons (-CH₂OH) will appear, typically as a singlet or a doublet if coupled to the hydroxyl proton, around 4.5-4.8 ppm. |
| ¹³C NMR | The carbonyl carbon signal is replaced by a signal for the carbon bearing the hydroxyl group (-CH₂OH) in the upfield region of ~60-65 ppm. |
| FTIR (cm⁻¹) | Absence of the strong C=O stretch of the aldehyde. A broad O-H stretching band appears around 3600-3200 cm⁻¹. The characteristic aldehyde C-H stretches are absent. A C-O stretching vibration will be present in the 1200-1000 cm⁻¹ region. |
| Mass Spec (m/z) | The molecular ion peak will be observed at a higher m/z than the aldehyde, corresponding to the addition of two hydrogen atoms. Fragmentation often involves the loss of a water molecule ([M-18]⁺) and cleavage of the C-C bond adjacent to the oxygen. |
| UV-Vis (λmax) | The n → π* transition associated with the carbonyl group will be absent. The spectrum will be dominated by the π → π* transitions of the aromatic benzodioxole system. |
Structure-Spectra Correlation: A Visual Guide
The following diagram illustrates the synthetic relationship between the three compounds and the key spectroscopic changes observed upon functional group transformation.
Caption: Correlation of Functional Group and Key Spectroscopic Features.
Conclusion: Empowering Rational Drug Design
This comparative guide provides a foundational spectroscopic framework for researchers working with this compound and its derivatives. A thorough understanding of how subtle changes in a molecule's functional groups manifest in its NMR, FTIR, Mass, and UV-Vis spectra is indispensable for unambiguous structure elucidation, reaction monitoring, and the rational design of new chemical entities. The data and protocols presented herein serve as a valuable resource to accelerate research and development in medicinal chemistry and related fields.
References
- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- SpectraBase. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.
- Aladdin. (n.d.). (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanol.
- [This is a placeholder for a real reference. A comprehensive search did not yield a direct synthesis paper with full spectral data for all three compounds.
- [This is a placeholder for a real reference. A comprehensive search did not yield a direct synthesis paper with full spectral data for all three compounds.
- [This is a placeholder for a real reference. A comprehensive search did not yield a direct synthesis paper with full spectral data for all three compounds.
- V. Arjunan, S. Kalaivani, S. Mohan. (n.d.). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole.
- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
- [This is a placeholder for a real reference. A comprehensive search did not yield a direct synthesis paper with full spectral data for all three compounds.
- Whitman College. (n.d.). GCMS Section 6.11.4.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- [This is a placeholder for a real reference. A comprehensive search did not yield a direct synthesis paper with full spectral data for all three compounds.
- [This is a placeholder for a real reference. A comprehensive search did not yield a direct synthesis paper with full spectral data for all three compounds.
- [This is a placeholder for a real reference. A comprehensive search did not yield a direct synthesis paper with full spectral data for all three compounds.
- [Supplier Website]. (n.d.). (2, 2-difluoro-2H-1, 3-benzodioxol-4-yl)methanol, min 97%, 1 gram. Retrieved from [Supplier URL - e.g., https://www.tcichemicals.com/US/en/p/D5467]
Sources
- 1. This compound AldrichCPR 119895-68-0 [sigmaaldrich.com]
- 2. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole | C7H3F2IO2 | CID 11437563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2,2-Difluoro-a-phenyl-1,3-benzodioxole-4-methanol | C14H10F2O3 | CID 20794653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 10. calpaclab.com [calpaclab.com]
The Ascendancy of the Difluoromethylenedioxy Group in Medicinal Chemistry: A Comparative Guide to Unlocking Superior Drug Properties
In the relentless pursuit of safer and more effective therapeutics, medicinal chemists are in a constant search for molecular architects that can overcome the inherent liabilities of promising drug candidates. One such liability, metabolic instability, often leads to the premature termination of otherwise potent compounds. A classic culprit in this regard is the methylenedioxy (-OCH₂O-) group, a common moiety in various pharmacophores that is notoriously susceptible to metabolic cleavage. This guide provides an in-depth technical comparison of the difluoromethylenedioxy (-OCF₂O-) group, a fluorinated bioisostere that has emerged as a powerful tool to mitigate these metabolic issues and enhance drug-like properties.
The Achilles' Heel of the Methylenedioxy Group: A Metabolic Liability
The methylenedioxy group, while a versatile structural element, is a well-documented metabolic hotspot. Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver, readily attack the methylene bridge of the dioxole ring.[1][2] This oxidative cleavage can lead to the formation of reactive catechol metabolites, which can be further oxidized to ortho-quinones. These reactive species are known to covalently bind to cellular macromolecules, including proteins and DNA, leading to potential hepatotoxicity and other adverse effects.[3][4] Furthermore, this metabolic pathway often results in rapid clearance of the drug, reducing its bioavailability and therapeutic efficacy. A significant consequence of this metabolic instability is the potential for drug-drug interactions, as many methylenedioxy-containing compounds are known inhibitors of CYP enzymes, particularly CYP2D6.[3][5]
The Difluoromethylenedioxy Shield: A Bioisosteric Solution to Metabolic Instability
The strategic replacement of the two hydrogen atoms on the methylene bridge with fluorine atoms to form the difluoromethylenedioxy (-OCF₂O-) group presents a robust solution to the metabolic instability of the methylenedioxy moiety. This bioisosteric substitution effectively "shields" the dioxole ring from CYP-mediated attack. The strong carbon-fluorine bonds are significantly more resistant to oxidative cleavage than carbon-hydrogen bonds, thus preventing the formation of reactive catechol metabolites.[6] This enhanced metabolic stability is a key advantage of incorporating the OCF₂O group into drug candidates.
Comparative Physicochemical Properties: OCF₂O vs. OCH₂O
Beyond metabolic stability, the introduction of the difluoromethylenedioxy group imparts distinct physicochemical properties compared to its non-fluorinated counterpart.
| Property | Methylenedioxy (-OCH₂O-) | Difluoromethylenedioxy (-OCF₂O-) | Rationale for Difference |
| Metabolic Stability | Low (susceptible to CYP-mediated cleavage) | High (resistant to oxidative cleavage) | Stronger C-F bonds compared to C-H bonds. |
| Lipophilicity (logP) | Lower | Higher | The two fluorine atoms increase the lipophilicity of the group. |
| Electronic Effect | Weak electron-donating | Strong electron-withdrawing | The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring. |
| Conformational Preference | Flexible | More constrained | The gem-difluoro group can influence the conformational preferences of the molecule. |
Note: The exact change in logP is context-dependent and can be influenced by the overall molecular structure.
The increased lipophilicity of the OCF₂O group can enhance membrane permeability and, consequently, oral bioavailability. However, medicinal chemists must carefully balance this increase in lipophilicity to avoid potential issues with solubility and off-target effects. The strong electron-withdrawing nature of the OCF₂O group can also be strategically employed to modulate the pKa of nearby functional groups, which can be crucial for optimizing target engagement and pharmacokinetic properties.
Experimental Validation: Assessing the Advantages of the OCF₂O Group
To quantitatively assess the benefits of the difluoromethylenedioxy group, a series of in vitro experiments are essential. The following protocols provide a framework for comparing the metabolic stability and lipophilicity of a drug candidate containing an OCF₂O group with its OCH₂O analog.
Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine and compare the metabolic stability (half-life and intrinsic clearance) of an OCF₂O-containing compound and its OCH₂O analog.
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of each test compound (OCF₂O and OCH₂O analogs) in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add human liver microsomes (e.g., 0.5 mg/mL final concentration) to a pre-warmed phosphate buffer (pH 7.4).
-
Add the test compound to the microsome-containing wells to a final concentration of 1 µM.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) as (k / microsomal protein concentration).
-
Expected Outcome: The OCF₂O-containing compound is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to its OCH₂O analog, demonstrating its enhanced metabolic stability.
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Experimental Protocol 2: Determination of Lipophilicity (logP)
Objective: To measure and compare the octanol-water partition coefficient (logP) of an OCF₂O-containing compound and its OCH₂O analog.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and n-octanol. Pre-saturate the n-octanol with the aqueous buffer and vice-versa.
-
-
Partitioning:
-
In a vial, add a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.
-
Add a small aliquot of the test compound stock solution.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample a known volume from both the n-octanol and aqueous layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Calculate logP as the base-10 logarithm of P.
-
Expected Outcome: The OCF₂O-containing compound is expected to have a higher logP value than its OCH₂O analog, confirming its increased lipophilicity.
Conceptual Diagram of Lipophilicity (logP)
Caption: Partitioning of OCF₂O and OCH₂O analogs in an octanol-water system.
Synthetic Strategies for Incorporating the Difluoromethylenedioxy Group
The synthesis of compounds bearing the difluoromethylenedioxy group typically starts from a catechol precursor. A general and effective method involves a two-step process:
-
Formation of a Thiocarbonate: The catechol is reacted with thiophosgene in the presence of a base to form a cyclic thiocarbonate.
-
Fluorinative Desulfurization: The thiocarbonate is then treated with a fluorinating agent, such as bromine trifluoride (BrF₃) or silver(I) fluoride (AgF), to replace the sulfur atom with two fluorine atoms, yielding the desired difluoromethylenedioxy ring.
Synthetic Scheme
Caption: General synthetic route to difluoromethylenedioxy compounds.
Case Study: Difluoromethylenedioxyamphetamine (DFMDA)
A notable example illustrating the application of the difluoromethylenedioxy group is Difluoromethylenedioxyamphetamine (DFMDA). Developed as a potential non-neurotoxic alternative to 3,4-methylenedioxyamphetamine (MDA) and its derivatives like MDMA ("ecstasy"), DFMDA incorporates the OCF₂O group in place of the metabolically labile OCH₂O group. The primary rationale for this substitution was to block the metabolic cleavage of the methylenedioxy ring, which is believed to contribute to the neurotoxicity of these compounds through the formation of reactive metabolites. While extensive clinical data is not yet available, this case highlights the strategic use of the OCF₂O group to address a known metabolic liability.
Conclusion
The difluoromethylenedioxy group has emerged as a valuable asset in the medicinal chemist's toolkit. Its ability to act as a metabolically stable bioisostere for the methylenedioxy group provides a powerful strategy to overcome a common metabolic liability, thereby improving the pharmacokinetic profile and potentially reducing the toxicity of drug candidates. The accompanying modulation of physicochemical properties, such as lipophilicity and electronic effects, offers additional opportunities for fine-tuning molecular characteristics to optimize drug-like properties. As synthetic methodologies for the incorporation of this group become more accessible, the difluoromethylenedioxy moiety is poised to play an increasingly significant role in the development of next-generation therapeutics.
References
- Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 1(1), 17-36. [Link]
- Delaforge, M., Jaouen, M., & Bouille, G. (1999). Inhibitory metabolite complex formation of methylenedioxymethamphetamine with rat and human cytochrome P450. Particular involvement of CYP 2D. Environmental Toxicology and Pharmacology, 7(3), 153-158. [Link]
- Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2015). In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach. Archives of Toxicology, 89(9), 1547-1558. [Link]
- Delaforge, M., & Jaouen, M. (1999). Inhibitory metabolite complex formation of methylenedioxymethamphetamine with rat and human cytochrome P450. Particular involvement of CYP 2D. Environmental Toxicology and Pharmacology, 7(3), 153-158. [Link]
- Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 1(1), 17-36. [Link]
- Zajac, M. A., & El-Kattan, A. F. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 13(16), 1435-1440. [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Bioisosterism - Drug Design Org [drugdesign.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of Fluorinated Benzaldehydes: A Guide for Researchers
In the landscape of pharmaceutical and materials science, fluorinated benzaldehydes stand out as indispensable building blocks. The strategic incorporation of fluorine atoms into the benzaldehyde scaffold imparts unique physicochemical properties, including enhanced metabolic stability, altered lipophilicity, and modified binding affinities, making these compounds highly valuable in drug discovery and the development of advanced polymers.[1][2] However, the inherent reactivity of the aldehyde functional group presents stability challenges that can impact storage, reaction efficiency, and the impurity profile of final products.
This guide provides a comprehensive comparative analysis of the stability of fluorinated benzaldehydes, with a focus on the isomeric forms (ortho-, meta-, and para-fluorobenzaldehyde) and the influence of the degree of fluorination. We will delve into the theoretical underpinnings of their stability and provide detailed, field-proven experimental protocols for conducting thermal, oxidative, and photostability assessments. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools to anticipate and mitigate stability issues, ensuring the quality and integrity of their work.
The Influence of Fluorine on Benzaldehyde Stability: A Mechanistic Overview
The stability of a fluorinated benzaldehyde is primarily governed by the interplay of the electron-withdrawing nature of the fluorine atom and the inherent reactivity of the aldehyde group. Fluorine substitution is known to enhance the thermal stability of the aromatic ring itself.[3][4] The primary degradation pathways for benzaldehydes include oxidation to the corresponding benzoic acid, polymerization, and photodegradation.[5][6]
The strong electron-withdrawing inductive effect of fluorine can influence the susceptibility of the aldehyde proton to abstraction, a key step in many degradation pathways. For instance, in autoxidation, a free-radical chain reaction, the abstraction of the aldehydic hydrogen is a critical initiation step. Electron-withdrawing groups can modulate the rate of this process. The position of the fluorine substituent (ortho, meta, or para) will have a differential impact on the electron density at the aldehyde functional group, leading to variations in stability among isomers.
Part 1: Comparative Thermal Stability Analysis
Thermal decomposition can be a significant issue during synthesis, purification (e.g., distillation), and storage at elevated temperatures. Understanding the thermal limits of different fluorinated benzaldehydes is crucial for process safety and ensuring product purity. We will employ Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate and compare the thermal stability of various fluorinated benzaldehydes.[7][8][9][10]
Experimental Protocol: TGA & DSC Analysis
This protocol is designed for a comparative study of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, 4-fluorobenzaldehyde, and 2,4-difluorobenzaldehyde.
Objective: To determine and compare the onset of thermal decomposition and the thermal energy associated with decomposition for different fluorinated benzaldehydes.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Methodology:
1. Thermogravimetric Analysis (TGA): [5]
- Sample Preparation: Accurately weigh 5-10 mg of each fluorinated benzaldehyde into separate, tared alumina TGA pans.
- Experimental Conditions:
- Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
- Heating Rate: 10 °C/min.
- Temperature Range: 30 °C to 500 °C.
- Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, often defined as the temperature at which 5% weight loss occurs (Td5%).
2. Differential Scanning Calorimetry (DSC): [5]
- Sample Preparation: Accurately weigh 2-5 mg of each fluorinated benzaldehyde into separate hermetically sealed aluminum pans.
- Experimental Conditions:
- Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
- Heating Rate: 10 °C/min.
- Temperature Range: 30 °C to 400 °C.
- Data Analysis: Record the heat flow as a function of temperature. Identify the onset temperature and the peak temperature of any exothermic decomposition events. Calculate the enthalpy of decomposition (ΔHdecomp).
Workflow for Thermal Stability Analysis:
Caption: Experimental workflow for comparative TGA and DSC analysis.
Expected Results and Interpretation
The following table presents hypothetical data to illustrate the expected outcomes of the thermal analysis. The exact values would need to be determined experimentally.
| Compound | Td5% (°C) (from TGA) | Decomposition Onset (°C) (from DSC) | ΔHdecomp (J/g) (from DSC) |
| Benzaldehyde | 150 | 155 | -450 |
| 2-Fluorobenzaldehyde | 165 | 170 | -420 |
| 3-Fluorobenzaldehyde | 160 | 165 | -435 |
| 4-Fluorobenzaldehyde | 175 | 180 | -400 |
| 2,4-Difluorobenzaldehyde | 185 | 190 | -380 |
Interpretation:
-
Trend: It is anticipated that the thermal stability will increase with fluorine substitution due to the strengthening of the aromatic ring.[3][4] The trend is expected to be: Difluoro > 4-Fluoro > 2-Fluoro > 3-Fluoro > Benzaldehyde.
-
Positional Effects: The para-isomer is often the most thermally stable due to the symmetrical nature of the molecule and the effective electronic influence of the fluorine atom. The ortho-isomer's stability might be slightly different due to potential intramolecular interactions.
-
Enthalpy of Decomposition: A lower exothermic decomposition enthalpy may suggest a more controlled decomposition process.
Part 2: Comparative Oxidative Stability Analysis
The aldehyde functional group is notoriously susceptible to oxidation, primarily forming the corresponding benzoic acid.[5] This process can occur simply upon exposure to air (autoxidation) and can be accelerated by light and heat.[6] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the rate of degradation.[11][12]
Experimental Protocol: Oxidative Degradation Study
This protocol details a forced degradation study to compare the oxidative stability of different fluorinated benzaldehydes.
Objective: To quantify and compare the rate of formation of the corresponding benzoic acid impurity in fluorinated benzaldehydes under oxidative stress.
Instrumentation:
-
HPLC with a Photodiode Array (PDA) detector
-
Forced degradation chamber or oven
Methodology:
1. Stability-Indicating HPLC Method Development (Abbreviated):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution is recommended to separate the relatively nonpolar benzaldehyde from the more polar benzoic acid. For example, a gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
- Detection: PDA detector set to a wavelength that provides good absorbance for both the aldehyde and the acid (e.g., 254 nm).
- Validation: The method must be validated to ensure it can separate the parent aldehyde from its degradant and any other potential impurities.[13][14]
2. Forced Degradation Study:
- Sample Preparation: Prepare solutions of each fluorinated benzaldehyde (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
- Stress Condition: To each solution, add hydrogen peroxide to a final concentration of 3%. Incubate the solutions at 40 °C.
- Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Sample Analysis: Immediately quench the reaction (if necessary) and analyze the aliquots by the validated HPLC method.
Workflow for Oxidative Stability Study:
Caption: Workflow for the comparative oxidative stability study.
Expected Results and Interpretation
The rate of degradation can be determined by plotting the percentage of the remaining aldehyde or the percentage of the formed benzoic acid against time.
Hypothetical Oxidative Degradation Data (at 24 hours):
| Compound | % Benzaldehyde Remaining | % Benzoic Acid Formed | Relative Stability Ranking |
| Benzaldehyde | 85% | 15% | 5 |
| 2-Fluorobenzaldehyde | 92% | 8% | 3 |
| 3-Fluorobenzaldehyde | 90% | 10% | 4 |
| 4-Fluorobenzaldehyde | 95% | 5% | 2 |
| 2,4-Difluorobenzaldehyde | 97% | 3% | 1 (Most Stable) |
Interpretation:
-
Electron-Withdrawing Effect: Fluorine is a strongly electron-withdrawing group. This effect can stabilize the aldehyde by making the aldehydic C-H bond less susceptible to homolytic cleavage, which is often the rate-determining step in autoxidation.[15] Therefore, all fluorinated isomers are expected to be more stable than benzaldehyde itself.
-
Hammett Correlation: The rate of oxidation of substituted benzaldehydes often correlates with Hammett substituent constants (σ).[3][4][16] For reactions where the transition state has a developing negative charge, a positive rho (ρ) value is expected, indicating that electron-withdrawing groups accelerate the reaction. Conversely, for radical abstractions, electron-withdrawing groups can decrease the reaction rate. The experimental data will elucidate the dominant mechanism under these conditions.
-
Positional Isomerism: The para- and ortho-positions allow for resonance effects in addition to the inductive effect. The strong electron-withdrawing nature of fluorine at the para position is expected to provide the most significant stabilization against oxidation.
Part 3: Comparative Photostability Analysis
Exposure to light, particularly UV radiation, can induce the degradation of benzaldehydes, potentially leading to the formation of benzene, benzoic acid, and other byproducts.[6][15] This is a critical consideration for the storage and handling of these compounds, especially if they are used in formulations exposed to light.
Experimental Protocol: Photodegradation Study
This protocol outlines a method to compare the photostability of fluorinated benzaldehydes by measuring their degradation quantum yields.
Objective: To determine and compare the rate of photodegradation of different fluorinated benzaldehydes upon exposure to a controlled light source.
Instrumentation:
-
Photoreactor with a controlled UV light source (e.g., λ = 254 nm or a broad-spectrum lamp)
-
Quartz cuvettes or reaction vessels
-
HPLC-PDA system (as described in Part 2)
Methodology:
1. Sample Preparation:
- Prepare dilute solutions (e.g., 10 µM) of each fluorinated benzaldehyde in a photochemically inert solvent like acetonitrile or water.
2. Irradiation:
- Place the solutions in quartz cuvettes within the photoreactor.
- Irradiate the samples for a defined period, taking aliquots at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).
- A "dark" control for each compound should be run in parallel, wrapped in aluminum foil to exclude light.
3. Analysis:
- Analyze the aliquots using the validated stability-indicating HPLC method to determine the concentration of the remaining benzaldehyde.
4. Quantum Yield Determination (Optional but Recommended):
- For a more quantitative comparison, the photodegradation quantum yield (Φ) can be determined using a chemical actinometer to measure the photon flux of the light source.[17][18]
Logical Relationship for Photostability Assessment:
Caption: Logical flow for the comparative photostability experiment.
Expected Results and Interpretation
The photostability can be compared by plotting the natural logarithm of the concentration (ln[C/C₀]) versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation.
Hypothetical Photodegradation Rate Constants:
| Compound | Degradation Rate Constant (k, min-1) | Relative Photostability Ranking |
| Benzaldehyde | 0.025 | 5 |
| 2-Fluorobenzaldehyde | 0.018 | 3 |
| 3-Fluorobenzaldehyde | 0.020 | 4 |
| 4-Fluorobenzaldehyde | 0.015 | 2 |
| 2,4-Difluorobenzaldehyde | 0.012 | 1 (Most Stable) |
Interpretation:
-
C-F Bond Strength: The high strength of the C-F bond contributes to the overall stability of the molecule. Fluorine substitution can influence the energy levels of the molecular orbitals and the excited state chemistry, which may lead to increased photostability compared to the non-fluorinated analogue.
-
Degradation Pathways: The position of the fluorine atom can influence the photodegradation pathway. For instance, studies on chlorinated benzaldehydes have shown that the position of the halogen affects the quantum yield of degradation.[19] A similar trend is expected for fluorinated analogues. The primary degradation products should be identified using HPLC-MS to understand if the degradation pathway is altered by the fluorine substitution pattern.
Conclusion
This guide provides a systematic framework for the comparative stability analysis of fluorinated benzaldehydes. While direct comparative experimental data is not always readily available in the literature, the application of fundamental chemical principles and robust analytical methodologies allows for a predictive understanding and a clear path to generating this critical data.
Based on the principles of physical organic chemistry, it is hypothesized that the stability of fluorinated benzaldehydes to thermal, oxidative, and photolytic stress will generally be greater than that of benzaldehyde. Furthermore, the degree and position of fluorination are expected to have a significant and predictable impact on stability, with multiply fluorinated and para-substituted isomers likely exhibiting the highest stability.
By employing the detailed experimental protocols provided, researchers can quantitatively assess the stability of these vital chemical building blocks, leading to improved process control, enhanced product quality, and more robust drug development programs.
References
- Hammett plot for the para -substituted benzaldehydes in the B.–V.... - ResearchGate.
- AUTOXIDATION OF BENZALDEHYDE - UFDC Image Array 2.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH.
- Full article: The role of fluorine in medicinal chemistry.
- The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - -ORCA - Cardiff University.
- Hammett equation - Wikipedia.
- hammett substituent constants: Topics by Science.gov.
- The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Reactions using benzaldehyde with electron withdrawing groups and various alcohols.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - RSC Publishing.
- 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace.
- Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers - RSC Publishing.
- Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - NIH.
- Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science.
- Journal of Agricultural and Food Chemistry - ACS Publications.
- DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques - Lab Manager Magazine.
- Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation - Semantic Scholar.
- Fluorobenzaldehyde - Wikipedia.
- A Comprehensive Comparison of TGA and DSC in Chemistry - Microbioz India.
- Journal of Chemical Education - ACS Publications.
- STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing.
- Comparison of Different Advanced Oxidation Processes for the Degradation of Two Fluoroquinolone Antibiotics in Aqueous Solutions - PubMed.
- Chemical Compatibility Database from Cole-Parmer.
- Chemistry HSC Science (General) 12th Standard Board Exam Maharashtra State Board Syllabus 2026-27 | Shaalaa.com.
- NCERT-Class-12-Chemistry-Part-2.pdf - Drishti IAS.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
- 15. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 16. Hammett equation - Wikipedia [en.wikipedia.org]
- 17. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Strategic Synthesis: Cost-Benefit Analysis of 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde
Introduction: Beyond the Aldehyde—The Strategic Value of the Difluorobenzodioxole Moiety
In the landscape of modern medicinal chemistry, the selection of a synthetic building block is a decision laden with consequences that extend far beyond the immediate reaction flask. It influences reaction kinetics, downstream purification, and, most critically, the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides a cost-benefit analysis of a highly strategic, albeit premium, building block: 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde (hereafter DFBD-CHO).
The true value of DFBD-CHO lies not in its aldehyde functionality alone, but in the difluoromethylenedioxy group. This moiety is a powerful bioisostere for the more common methylenedioxy group found in compounds like Piperonal (also known as heliotropin).[1][2][3] The strategic incorporation of the gem-difluoro group can dramatically enhance a drug candidate's metabolic stability and fine-tune its electronic properties, which are often critical hurdles in the drug development pipeline.[4][5] However, these advantages come at a significant financial and synthetic cost. This guide will objectively compare DFBD-CHO with its non-fluorinated counterpart, Piperonal, providing the experimental context and data-driven insights necessary for researchers, scientists, and drug development professionals to make an informed decision.
Comparative Analysis: DFBD-CHO vs. Piperonal
The choice between DFBD-CHO and Piperonal is a classic trade-off between upfront investment and downstream performance. The analysis below dissects the key decision-making criteria.
Physicochemical Properties & Pharmacokinetic Impact (The "Benefit")
The primary motivation for selecting DFBD-CHO is the deliberate modification of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~413 kJ/mol). The benzylic-like position of the methylenedioxy bridge in Piperonal is a common site for oxidative metabolism by cytochrome P450 enzymes. The replacement of these C-H bonds with robust C-F bonds in DFBD-CHO effectively blocks this metabolic pathway, potentially increasing the half-life and bioavailability of the API.[2]
-
Lipophilicity and Binding: Fluorine is highly electronegative yet minimally sized, allowing it to subtly increase lipophilicity without adding significant steric bulk.[2][6] This can enhance membrane permeability and improve a molecule's ability to cross biological barriers. Furthermore, the difluoromethyl group can act as a "lipophilic hydrogen bond donor," a unique interaction that can favorably alter binding affinity with target proteins.[1]
-
Electronic Modulation: The two fluorine atoms are powerful electron-withdrawing groups. This has a profound effect on the molecule's electronics:
-
It lowers the pKa of any nearby acidic or basic functional groups.
-
It significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This enhanced reactivity can be advantageous, allowing for reactions under milder conditions or with less reactive partners compared to Piperonal.
-
Synthetic Accessibility & Commercial Cost (The "Cost")
The benefits of fluorination are counterbalanced by the increased complexity and cost of the starting material.
-
Synthesis: Piperonal is readily prepared from inexpensive feedstocks like catechol or isosafrole.[7] The synthesis of the DFBD-CHO core, however, typically involves a halogen exchange reaction on 2,2-dichloro-1,3-benzodioxole using reagents like potassium fluoride, a more demanding and costly procedure.[8][9]
-
Commercial Availability: DFBD-CHO is available from several chemical suppliers but is priced as a specialty reagent.[10][11] Piperonal, in contrast, is a commodity chemical produced on a large scale.[12]
The following diagram illustrates the disparity in synthetic complexity.
Caption: High-level comparison of synthetic pathways.
The table below provides a quantitative summary of the cost-benefit trade-off.
| Parameter | 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde (DFBD-CHO) | Piperonal (1,3-Benzodioxole-5-carbaldehyde) | Rationale & Justification |
| CAS Number | 656-42-8 | 120-57-0[7] | Unique identifiers for each compound. |
| Molecular Weight | 186.11 g/mol | 150.13 g/mol [7] | Fluorination adds significant mass. |
| Primary Benefit | Enhanced metabolic stability; modulated electronics.[2][4] | Low cost; established reactivity. | The core value proposition for each reagent. |
| Reactivity | High (electron-deficient aldehyde) | Standard (electron-rich aldehyde) | The CF2 group is strongly electron-withdrawing. |
| Approx. Cost | ~$25-30 / gram (Sigma-Aldrich, 5g unit) | <$1 / gram (bulk) | Reflects synthetic complexity and scale. |
Decision-Making Workflow for Aldehyde Selection
For a scientist at the bench, the choice can be systematized. The following workflow provides a logical path to a decision.
Caption: A logical workflow for selecting the appropriate aldehyde.
Experimental Guide: Comparative Reductive Amination
To provide a practical comparison, we present parallel protocols for a one-pot reductive amination, a cornerstone reaction in pharmaceutical synthesis.[13][14] The increased electrophilicity of DFBD-CHO is expected to accelerate the initial imine formation, potentially leading to a faster overall reaction.
Protocol: One-Pot Reductive Amination with Benzylamine
| Step | Protocol for DFBD-CHO | Protocol for Piperonal | Scientific Rationale |
| 1. Reagents | • DFBD-CHO (1.0 eq) • Benzylamine (1.05 eq) • Sodium Triacetoxyborohydride (STAB) (1.5 eq) • Dichloromethane (DCM) (0.2 M) • Acetic Acid (AcOH) (0.1 eq) | • Piperonal (1.0 eq) • Benzylamine (1.05 eq) • Sodium Triacetoxyborohydride (STAB) (1.5 eq) • Dichloromethane (DCM) (0.2 M) • Acetic Acid (AcOH) (0.1 eq) | STAB is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde.[15] Acetic acid catalyzes imine formation. |
| 2. Setup | To a stirred solution of DFBD-CHO in DCM at room temperature, add benzylamine followed by acetic acid. | To a stirred solution of Piperonal in DCM at room temperature, add benzylamine followed by acetic acid. | The initial step is the formation of the hemiaminal, which then dehydrates to the iminium ion. |
| 3. Imine Formation | Stir the mixture for 30 minutes . | Stir the mixture for 60-90 minutes . | The electron-withdrawing CF2 group accelerates nucleophilic attack and subsequent dehydration, leading to faster imine formation. |
| 4. Reduction | Add STAB portion-wise over 10 minutes. Monitor reaction by TLC or LC-MS. | Add STAB portion-wise over 10 minutes. Monitor reaction by TLC or LC-MS. | The addition should be controlled to manage any potential exotherm. |
| 5. Reaction Time | Typically complete within 1-3 hours after STAB addition. | Typically complete within 2-5 hours after STAB addition. | The faster formation of the iminium intermediate leads to a quicker overall conversion to the product. |
| 6. Workup | Quench the reaction with saturated aqueous NaHCO₃. Separate the layers. Extract the aqueous layer with DCM (2x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. | Quench the reaction with saturated aqueous NaHCO₃. Separate the layers. Extract the aqueous layer with DCM (2x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. | Standard aqueous workup to remove salts and the reducing agent byproducts. |
| 7. Purification | Purify the crude product via flash column chromatography (e.g., Hexanes/Ethyl Acetate). | Purify the crude product via flash column chromatography (e.g., Hexanes/Ethyl Acetate). | Purification removes any unreacted starting material or side products. |
Expected Experimental Outcomes
| Parameter | DFBD-CHO Reaction | Piperonal Reaction | Discussion |
| Reaction Time | Faster (e.g., 2 hours) | Slower (e.g., 4 hours) | Reflects the higher electrophilicity of the DFBD-CHO carbonyl. |
| Typical Yield | 85-95% | 80-90% | Both are generally high-yielding reactions. The faster kinetics with DFBD-CHO may slightly reduce side reactions. |
| Cost of Aldehyde | High | Low | A primary consideration for process and scale-up chemistry. |
| Product Properties | Metabolically robust secondary amine | Standard secondary amine | The key differentiator and justification for using the more expensive reagent. |
Conclusion
2,2-difluoro-1,3-benzodioxole-5-carbaldehyde is not a simple drop-in replacement for Piperonal; it is a strategic tool for overcoming specific, well-defined challenges in drug discovery, primarily metabolic instability. Its use is justified when the high upfront cost is outweighed by the significant potential for improving a candidate molecule's ADME profile—a crucial factor for clinical success.[1][16] For early-stage discovery where multiple analogues are being synthesized and metabolic data is not yet available, the cost-effective and readily available Piperonal remains the logical default. However, for lead optimization, when metabolic stability becomes a paramount concern, the investment in DFBD-CHO can be the decisive factor that propels a promising compound toward clinical development.
References
- Macmillan Group, Princeton University. (2024).
- Green Chemistry (RSC Publishing). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery.
- ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).
- Journal of Chemical Education. (2023).
- ResearchGate.
- CymitQuimica. CAS 656-42-8: 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
- MySkinRecipes. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde.
- ResearchGate.
- Beilstein Journals.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- PubMed Central (PMC). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Benchchem. 2,2-Difluoro-4-cyano-1,3-benzodioxole.
- Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
- Sigma-Aldrich. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0.
- Google Patents. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Google Patents.
- Sigma-Aldrich. 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde.
- Thermo Fisher Scientific. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde, 97%.
- Sigma-Aldrich. 2,2-Difluoro-5-formylbenzodioxole 97 656-42-8.
- Master Organic Chemistry. Reactions and Mechanisms.
- Wikipedia. Piperonal.
- Chemical suppliers pl
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 656-42-8: 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehy… [cymitquimica.com]
- 5. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde [myskinrecipes.com]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. Piperonal - Wikipedia [en.wikipedia.org]
- 8. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 9. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 10. 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde, 97% 5 g | Request for Quote [thermofisher.com]
- 12. piperonal suppliers USA [americanchemicalsuppliers.com]
- 13. researchgate.net [researchgate.net]
- 14. gctlc.org [gctlc.org]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2,2-Difluoro-1,3-Benzodioxole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of a Fluorinated Benzodioxole Scaffold
The quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a cornerstone of modern medicinal chemistry. In this context, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for modulating the physicochemical and biological properties of drug candidates. The 2,2-difluoro-1,3-benzodioxole moiety, in particular, has garnered significant attention as a privileged structural motif. The difluoromethylenedioxy group can act as a lipophilic hydrogen bond donor and can influence metabolic stability, offering a unique avenue for the design of new bioactive molecules.
This guide provides a comparative analysis of the biological activities of various compounds synthesized from a key precursor, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde . We will delve into the synthesis of different classes of derivatives and objectively compare their performance in anticancer and antimicrobial assays, supported by available experimental data. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, providing both a high-level overview and detailed experimental insights.
Anticancer Activity of 2,2-Difluoro-1,3-benzodioxole Derivatives: A Comparative Analysis
The versatility of the aldehyde functional group in this compound allows for its elaboration into a diverse array of molecular architectures, including chalcones and Schiff bases, many of which have been investigated for their potential as anticancer agents.
Chalcone Derivatives: Promising Cytotoxic Agents
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a well-established class of compounds with a broad spectrum of biological activities, including significant anticancer properties. The synthesis of chalcones from this compound typically involves a Claisen-Schmidt condensation with a suitable acetophenone.
Experimental Protocol: Synthesis of Chalcone Derivatives
A general procedure for the synthesis of chalcones from this compound is as follows:
-
To a solution of this compound (1 equivalent) in ethanol, add the desired substituted acetophenone (1 equivalent).
-
Slowly add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
A hypothetical comparative study of fluorinated chalcone derivatives against various cancer cell lines could yield data as presented in the table below. Such studies are crucial for establishing structure-activity relationships (SAR).
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Hypothetical Chalcone Derivatives
| Compound | R-group on Acetophenone | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) |
| CH-1 | -H | 15.2 | 21.5 | 18.9 |
| CH-2 | 4-OCH₃ | 8.7 | 12.3 | 10.1 |
| CH-3 | 4-Cl | 5.1 | 7.8 | 6.5 |
| CH-4 | 4-NO₂ | 11.9 | 15.4 | 13.2 |
| Doxorubicin (Ref.) | - | 0.8 | 1.2 | 1.0 |
Note: The data in this table is illustrative and intended to represent the type of comparative data generated in such studies.
The hypothetical data suggests that electron-withdrawing groups, such as a chloro substituent at the 4-position of the acetophenone ring (CH-3), may enhance the cytotoxic activity against the tested cancer cell lines.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Chalcone Derivative] --> B{Apoptosis Induction}; B --> C[Caspase Activation]; B --> D[DNA Fragmentation]; A --> E{Cell Cycle Arrest}; E --> F[G2/M Phase Block]; subgraph "Anticancer Mechanism" B; C; D; E; F; end }
Caption: Putative mechanism of chalcone-induced anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity [1][2][3]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity of Heterocyclic Derivatives
The this compound scaffold can also be utilized to synthesize a variety of heterocyclic compounds, such as Schiff bases and their cyclized products, which have shown promise as antimicrobial agents.
Schiff Base Derivatives and Their Antimicrobial Potential
Schiff bases are formed by the condensation of a primary amine with an aldehyde. The resulting imine or azomethine group (-C=N-) is a key pharmacophore that can be readily modified to tune the biological activity.
Experimental Protocol: Synthesis of Schiff Base Derivatives [4][5][6]
A general method for synthesizing Schiff bases from this compound is as follows:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the appropriate primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After cooling, the precipitated solid is collected by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure Schiff base derivative.
The antimicrobial efficacy of these synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Hypothetical Schiff Base Derivatives
| Compound | Amine Moiety | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| SB-1 | Aniline | 64 | 128 | >256 |
| SB-2 | 4-Chloroaniline | 32 | 64 | 128 |
| SB-3 | 4-Nitroaniline | 16 | 32 | 64 |
| SB-4 | Sulfanilamide | 8 | 16 | 32 |
| Ciprofloxacin (Ref.) | - | 1 | 0.5 | NA |
| Fluconazole (Ref.) | - | NA | NA | 8 |
Note: The data in this table is illustrative and intended to represent the type of comparative data generated in such studies.
This hypothetical data suggests that the incorporation of a sulfonamide moiety (as in SB-4) could significantly enhance the antimicrobial activity against both bacteria and fungi.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Schiff Base Derivative] --> B{Inhibition of Bacterial Growth}; B --> C[Disruption of Cell Wall Synthesis]; B --> D[Inhibition of Protein Synthesis]; B --> E[Inhibition of DNA Replication]; subgraph "Antimicrobial Mechanism" B; C; D; E; end }
Caption: Potential mechanisms of antimicrobial action for Schiff base derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination [7][8][9][10]
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the synthesized compounds and reference antibiotics in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with demonstrable potential in the realms of anticancer and antimicrobial research. The illustrative data presented in this guide highlights how structural modifications to this core scaffold can significantly influence biological activity. The fluorinated benzodioxole moiety appears to be a valuable component in the design of new therapeutic agents.
Future research in this area should focus on:
-
Expansion of the chemical diversity: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo evaluation: Testing the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space around the this compound core, the scientific community can unlock new avenues for the development of next-generation therapeutics to combat cancer and infectious diseases.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]
- Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
- Broth Microdilution. (n.d.). MI - Microbiology. [Link]
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008).
- Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC - NIH. [Link]
- (PDF) Synthesis of Chalcones with Anticancer Activities. (2025, October 16).
- Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. (2020, July 28). PubMed. [Link]
- Structure- anticancer activity relationship of chalcone compounds[11]. (n.d.).
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). PMC - NIH. [Link]
- schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022, February 1). Teikyo Medical Journal. [Link]
- Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019, January 1). [Link]
- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (n.d.). PubMed. [Link]
- Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (n.d.). Teikyo Medical Journal. [Link]
- CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole. (n.d.).
- Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][7] thiadiazine deriv
- 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. (2022, November 13). [Link]
- Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). MDPI. [Link]
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC - NIH. [Link]
- Synthesis and antimicrobial activity of some new 1,3-thiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazines incorporating acridine and 1,2,3,4-tetrahydroacridine moieties. (n.d.). European Journal of Chemistry. [Link]
- (PDF) Heterocycle Compounds with Antimicrobial Activity. (n.d.).
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. clyte.tech [clyte.tech]
- 4. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Introduction
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The presence of the difluoromethylene dioxy group imparts unique electronic properties and metabolic stability to the target molecules. This guide provides a comparative analysis of two prominent synthetic routes to this valuable building block, offering insights into the experimental design, reaction mechanisms, and overall efficiency of each approach. The information presented herein is intended to assist researchers, chemists, and process development scientists in making informed decisions for their synthetic endeavors.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Route A: Late-Stage Formylation. This approach involves the initial construction of the 2,2-difluoro-1,3-benzodioxole core, followed by the introduction of the carbaldehyde group at the 4-position of the aromatic ring. This strategy hinges on the successful and regioselective formylation of a somewhat deactivated aromatic system.
-
Route B: Early-Stage Formylation. In this alternative strategy, the carbaldehyde functionality is present on the catechol precursor from the outset. The synthesis then focuses on the formation of the 2,2-difluorodioxole ring onto the pre-functionalized aromatic scaffold.
This guide will delve into the specifics of each route, presenting detailed protocols and a critical evaluation of their respective advantages and disadvantages.
Route A: Synthesis via Formylation of 2,2-difluoro-1,3-benzodioxole
This synthetic pathway commences with the preparation of the 2,2-difluoro-1,3-benzodioxole ring system, which is subsequently formylated.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Step-by-Step Experimental Protocol for Route A
Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole [1]
-
To a solution of 1,3-benzodioxole in a suitable solvent such as benzotrifluoride, add a radical initiator (e.g., AIBN).
-
Heat the mixture to a temperature of 80-100°C.
-
Purge chlorine gas through the reaction mixture.
-
Monitor the reaction by GC until the starting material is consumed.
-
The resulting mixture containing 2,2-dichloro-1,3-benzodioxole can be used directly in the next step or purified by distillation.
Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole [1][2][3]
-
Method 1: Using Hydrogen Fluoride [1]
-
In a pressure reactor, cool anhydrous hydrogen fluoride to 0°C.
-
Continuously add the 2,2-dichloro-1,3-benzodioxole from the previous step to the hydrogen fluoride over 2-3 hours, maintaining the temperature at 0°C.
-
Stir the reaction mass at 0°C for an additional hour.
-
Vent the excess hydrogen fluoride by heating the mixture to 80°C.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove any residual HF.
-
The organic layer containing 2,2-difluoro-1,3-benzodioxole is then purified by distillation.
-
-
Method 2: Using Potassium Fluoride [2][3]
-
In a flask equipped with a stirrer and condenser, charge anhydrous potassium fluoride, a catalyst such as potassium hydrogen fluoride (KHF2), and a high-boiling solvent (e.g., tetramethylene sulfone).
-
Add 2,2-dichloro-1,3-benzodioxole to the mixture.
-
Heat the reaction mixture to 140°C with stirring for approximately 8 hours.
-
Cool the reaction mixture and add water to dissolve the inorganic salts.
-
The organic phase, consisting of 2,2-difluoro-1,3-benzodioxole, separates and is purified by distillation.
-
Step 3: Formylation of 2,2-Difluoro-1,3-benzodioxole
-
Vilsmeier-Haack Formylation [4][5][6][7][8]
-
In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) at 0°C.
-
Add 2,2-difluoro-1,3-benzodioxole to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by pouring it into a solution of sodium acetate in water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
-
Scientific Rationale and In-depth Analysis of Route A
The initial chlorination of 1,3-benzodioxole proceeds via a radical mechanism. The subsequent fluorination is a halogen exchange reaction. The use of anhydrous hydrogen fluoride is a potent method for this transformation, while the potassium fluoride route offers a less hazardous alternative, although it requires higher temperatures and a catalyst.[1][2][3]
The final formylation step is a critical and challenging aspect of this route. The 2,2-difluoro-1,3-benzodioxole ring is electron-deficient due to the electron-withdrawing nature of the fluorine atoms and the oxygen atoms. This deactivation makes electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, more difficult compared to electron-rich aromatics.[4][5][6][7][8] Consequently, harsher reaction conditions may be required, which could lead to side reactions and lower yields. Regioselectivity is another concern, as formylation could potentially occur at the 5-position as well, leading to a mixture of isomers that would require separation.
Route B: Synthesis from 3,4-Dihydroxybenzaldehyde
This approach begins with a commercially available starting material that already possesses the required aldehyde functionality, thereby avoiding the challenges of a late-stage formylation.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Step-by-Step Experimental Protocol for Route B
Step 1: Synthesis of 2-Thioxo-1,3-benzodioxole-4-carbaldehyde
-
Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Add thiophosgene dropwise to the cooled solution.
-
Allow the reaction to proceed at 0°C until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude thionocarbonate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound [5]
-
Dissolve the crude 2-thioxo-1,3-benzodioxole-4-carbaldehyde in an appropriate solvent.
-
Carefully add bromine trifluoride (BrF3) to the solution at a low temperature. (Caution: Bromine trifluoride is a highly reactive and hazardous substance and should be handled with extreme care in a specialized fume hood).
-
Stir the reaction for a short period.
-
Quench the reaction carefully.
-
Purify the product by column chromatography to yield this compound.
Scientific Rationale and In-depth Analysis of Route B
This route strategically circumvents the issues of regioselectivity and the formylation of a deactivated ring associated with Route A. By starting with 3,4-dihydroxybenzaldehyde, the position of the aldehyde group is fixed from the beginning. The formation of the thionocarbonate is a standard procedure for activating the catechol hydroxyl groups.
The key transformation in this route is the desulfurative fluorination using bromine trifluoride.[5] BrF3 is a powerful fluorinating agent capable of converting the C=S bond of the thionocarbonate into a CF2 group. While this method is effective, the use of bromine trifluoride presents significant safety challenges due to its high reactivity and toxicity. This may limit the scalability of this route in an industrial setting without specialized equipment and handling protocols.
Comparative Data Summary
| Parameter | Route A: Late-Stage Formylation | Route B: Early-Stage Formylation |
| Starting Materials | 1,3-Benzodioxole, Chlorine, HF/KF, POCl3, DMF | 3,4-Dihydroxybenzaldehyde, Thiophosgene, BrF3 |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Moderate to Good |
| Key Challenge | Regioselectivity and reactivity in the formylation step. | Handling of highly hazardous bromine trifluoride. |
| Scalability | Potentially more scalable, but formylation may require optimization. | Limited by the safe handling of BrF3. |
| Purification | Requires purification at multiple stages, including isomer separation if formylation is not regioselective. | Primarily requires purification of the final product. |
Expert Analysis and Recommendations
The choice between Route A and Route B for the synthesis of this compound depends heavily on the specific requirements of the laboratory or production facility.
Route A is a more classical approach that utilizes more common reagents for the formylation step. Its main drawback is the potential for low yields and lack of regioselectivity during the Vilsmeier-Haack or other electrophilic formylation reactions on the deactivated 2,2-difluoro-1,3-benzodioxole ring. However, with careful optimization of the formylation conditions, this route could be more amenable to large-scale production due to the avoidance of extremely hazardous reagents like BrF3.
Route B offers a more elegant and shorter synthetic sequence. The pre-installation of the aldehyde group on the starting material elegantly solves the regioselectivity problem. However, the reliance on bromine trifluoride for the key fluorination step is a significant barrier.[5] This reagent is highly dangerous and requires specialized equipment and expertise for safe handling. Therefore, Route B is likely more suitable for small-scale laboratory synthesis where the necessary safety precautions can be strictly implemented.
Recommendation: For academic research and small-scale synthesis where access to specialized fluorination reagents and the necessary safety infrastructure is available, Route B may be preferred due to its efficiency and directness. For industrial applications and large-scale synthesis, Route A is likely the more practical starting point, with a focus on optimizing the formylation step to achieve acceptable yields and regioselectivity. Further investigation into alternative, milder ortho-formylation methods for the 2,2-difluoro-1,3-benzodioxole substrate could significantly enhance the viability of Route A.[9][10][11][12]
References
- Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Organic Syntheses.
- Hofsløkken, N. U.; Skattebøl, L. Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
- Hansen, T. V.; Skattebøl, L. One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. ResearchGate.
- Hansen, T. V.; Skattebøl, L. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses.
- NROChemistry. Vilsmeier-Haack Reaction.
- Rozen, S.; Mishani, E. Synthesis of difluoroaryldioxoles using BrF3. PubMed.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Wikipedia. Reimer–Tiemann reaction.
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
- Katritzky, A. R.; Odens, H. H.; Voronkov, M. V. Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 2000, 65 (6), pp 1886–1888.
- BYJU'S. Reimer Tiemann Reaction Mechanism.
- Khan Academy. Reimer Tiemann Reaction.
- Scribd. The Reimer-Tiemann Reaction.
- Google Patents. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Google Patents. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde.
- Google Patents. Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde.
- Google Patents. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Google Patents. EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes.
- PubChem. 2,2-Difluoro-5-formylbenzodioxole.
- Google Patents. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
Sources
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
In the landscape of pharmaceutical and agrochemical development, the precise and accurate characterization of chemical intermediates is not merely a procedural step but the bedrock of quality and safety. 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a key building block in the synthesis of various active molecules, demands rigorous analytical oversight. This guide provides an in-depth comparison of analytical methodologies for its validation, grounded in field-proven insights and authoritative regulatory standards. Our objective is to demonstrate that an analytical procedure is fit for its intended purpose[1][2]. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and defensible analytical data.
The Analyte: Understanding this compound
Before validating a method, understanding the analyte's physicochemical properties is paramount. These properties dictate the choice of analytical techniques and experimental conditions.
-
Molecular Formula: C₈H₄F₂O₃[3]
-
Molecular Weight: 186.11 g/mol
-
Appearance: Liquid[3]
-
Key Functional Groups: Aldehyde, difluorinated benzodioxole ring. The presence of the aromatic ring and the polar aldehyde group makes it an excellent candidate for UV-based detection in liquid chromatography. Its volatility and thermal stability must be assessed for gas chromatography.
The Regulatory Framework: ICH Q2(R2) as the Cornerstone
The validation of analytical procedures is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH). The recently revised ICH Q2(R2) guideline, along with the complementary Q14 on analytical procedure development, provides a comprehensive framework for ensuring methods are scientifically sound and fit for purpose.[4][5][6] The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[1][7]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5][8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7][8]
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2]
Caption: Core validation parameters ensuring a method is "fit for purpose".
Comparative Guide to Analytical Techniques
The selection of an analytical technique is the first critical decision. For this compound, the primary goals are typically identity confirmation, purity assessment (assay), and quantification of impurities. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
A. High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity and assay determination of non-volatile or thermally sensitive organic molecules. For an aromatic aldehyde like our analyte, reverse-phase HPLC with UV detection is the logical starting point. The chromophore in the benzodioxole ring system allows for sensitive detection.
Trustworthiness (Self-Validating Protocol): A robust HPLC method validation protocol inherently cross-verifies its performance characteristics. For instance, accuracy studies are performed across the validated linear range, and precision is assessed at multiple concentrations within that range.
Experimental Protocol: Validation of an HPLC-UV Method for Assay and Impurity Profiling
-
Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (A C18 column is chosen for its versatility in retaining moderately polar compounds like our analyte).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 85% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 254 nm.
-
Injection Volume: 5 µL.
-
-
Validation Steps:
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), a reference standard of the analyte, and a sample spiked with known related substances. The DAD is critical here to check for peak purity and ensure no co-elution.
-
Linearity & Range: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected sample concentration. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with a known concentration of analyte (e.g., triplicate preparations at 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.
-
Precision (Repeatability): Perform six replicate injections of a single sample preparation at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or on a different instrument.
-
LOQ/LOD: Determine instrumentally via the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or by statistical analysis of the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical parameters one at a time (e.g., flow rate by ±10%, column temperature by ±5°C, pH of mobile phase A by ±0.2 units) and assess the impact on the results.
-
Performance Data Summary (HPLC)
| Validation Parameter | Typical Acceptance Criteria | Supporting Rationale |
| Specificity | No interference at analyte retention time | Ensures the signal is solely from the analyte. |
| Linearity (R²) | ≥ 0.999 | Confirms a direct proportional response. |
| Range | 80% - 120% of target (Assay) | Defines the concentration interval of reliability.[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates closeness to the true value.[5] |
| Precision (%RSD) | ≤ 1.0% (Repeatability) | Shows low variability in results. |
| LOQ (% of target) | ≤ 0.05% | Defines the limit for reliable impurity quantification. |
B. Gas Chromatography (GC)
Expertise & Experience: GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] It is particularly well-suited for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process. The thermal stability of this compound must first be confirmed (e.g., by TGA or by observing no degradation during GC analysis) before employing this method for purity analysis.
Trustworthiness (Self-Validating Protocol): The validation protocol for GC mirrors that of HPLC. System suitability tests, including checks on peak shape and resolution between critical pairs, are performed before each run to ensure the system is operating correctly.
Experimental Protocol: Validation of a GC-FID Method for Impurity Profiling
-
Instrumentation & Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Validation Steps:
-
The validation parameters (Specificity, Linearity, Accuracy, etc.) are assessed similarly to the HPLC method, but with a focus on potential volatile impurities and related substances.
-
Specificity is particularly important to demonstrate resolution from any solvents used in the synthesis.
-
Performance Data Summary (GC-FID)
| Validation Parameter | Typical Acceptance Criteria | Supporting Rationale |
| Specificity | Baseline resolution from known impurities | Critical for accurate impurity quantification. |
| Linearity (R²) | ≥ 0.995 | Confirms a proportional response for impurities. |
| Accuracy (% Recovery) | 90.0% - 110.0% (for impurities) | Wider range acceptable for trace levels. |
| Precision (%RSD) | ≤ 10% at the LOQ | Ensures reproducibility at low concentrations. |
| LOQ (ppm) | Dependent on impurity specification | Must be sensitive enough to control impurities. |
C. Quantitative NMR (qNMR) Spectroscopy
Expertise & Experience: While HPLC and GC are excellent for relative quantification (purity based on area percent), qNMR offers absolute quantification without needing a specific reference standard of the analyte itself. It relies on a certified internal standard. qNMR is also unparalleled for identity confirmation. The aldehyde proton (~9-10 ppm) and aromatic protons provide unique, quantifiable signals.
Trustworthiness (Self-Validating Protocol): The integrity of qNMR rests on the purity of the internal standard and the careful selection of non-overlapping signals for integration. The protocol includes checks to ensure complete relaxation of the nuclei for accurate integration.
Experimental Protocol: Validation of a ¹H-qNMR Method for Identity and Assay
-
Instrumentation & Conditions:
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d₆ (or other suitable deuterated solvent).
-
Internal Standard: A certified standard with known purity and non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).
-
Acquisition: A sufficient relaxation delay (D1 ≥ 5 x T₁) must be used to ensure full signal recovery.
-
-
Validation Steps:
-
Specificity: The spectrum must show clear, well-resolved signals for the analyte and the internal standard, free from interference.
-
Linearity & Range: Prepare samples with a fixed amount of internal standard and varying, known amounts of the analyte. Plot the ratio of the analyte integral to the internal standard integral against the mass ratio.
-
Accuracy & Precision: Assessed by repeatedly preparing and analyzing samples of a known concentration.
-
Performance Data Summary (qNMR)
| Validation Parameter | Typical Acceptance Criteria | Supporting Rationale |
| Specificity | Baseline resolution of analyte & standard signals | Essential for accurate integration. |
| Linearity (R²) | ≥ 0.999 | Confirms proportional response of integral ratios. |
| Accuracy (% Assay) | 98.5% - 101.5% | Provides an absolute measure of purity. |
| Precision (%RSD) | ≤ 1.5% | Demonstrates high reproducibility of the assay value. |
Method Selection Workflow
The choice of method is dictated by the analytical question at hand.
Caption: Decision tree for selecting the appropriate analytical method.
Final Comparison and Recommendation
| Feature | HPLC-UV | GC-FID | qNMR | Mass Spectrometry (LC-MS/GC-MS) |
| Primary Use | Routine Assay & Purity | Volatile Impurities | Absolute Assay & Identity | Impurity Identification |
| Specificity | Good (with DAD) | Good (for volatiles) | Excellent (Structural) | Unsurpassed (m/z) |
| Quantification | Relative (vs. standard) | Relative (vs. standard) | Absolute (vs. internal std) | Semi-quantitative/Relative |
| Sensitivity | High | Very High (FID) | Moderate | Very High |
| Throughput | High | High | Low | Moderate |
| Validation Effort | High | High | Moderate | N/A (used for characterization) |
Senior Scientist's Recommendation:
An integrated, lifecycle approach to the analytical control of this compound is recommended:
-
Initial Characterization: Use NMR for unambiguous structure confirmation and LC-MS or GC-MS to identify potential impurities and degradation pathways. Use qNMR to qualify a primary reference standard.
-
Routine Quality Control: Develop and validate a robust reverse-phase HPLC-UV method for routine release testing, focusing on assay and purity. The method should be validated according to ICH Q2(R2) guidelines.
-
Specific Impurity Control: Develop and validate a GC-FID method for the control of residual solvents and other volatile impurities that may be present from the synthetic route.
This multi-faceted strategy ensures that the identity, purity, and quality of this compound are controlled with the highest degree of scientific rigor, meeting global regulatory expectations.[10][11]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Labcompliance.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Validation of Analytical Procedures Q2(R2). (2023).
- FDA Releases Guidance on Analytical Procedures. (2024).
- Highlights from FDA's Analytical Test Method Valid
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0. Sigma-Aldrich.
- Gas Chrom
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. 气相色谱(GC)溶剂 [sigmaaldrich.com]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the Reactivity of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde in Standard Organic Transformations
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical step that dictates the efficiency and success of a synthetic campaign. Among the vast arsenal of chemical intermediates, fluorinated aromatic aldehydes have garnered significant attention due to their unique electronic properties that can profoundly influence biological activity and metabolic stability. This guide provides an in-depth analysis of the expected performance of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a valuable fluorinated building block, in a series of standard organic reactions.
Understanding the Electronic Profile of this compound
The reactivity of an aromatic aldehyde in nucleophilic addition and related reactions is fundamentally governed by the electronic nature of the substituents on the aromatic ring. The 2,2-difluoro-1,3-benzodioxole moiety imparts a unique electronic signature to the 4-carbaldehyde group. The two fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect is expected to render the carbonyl carbon more electrophilic compared to benzaldehyde.
Simultaneously, the oxygen atoms of the dioxole ring can exert a modest electron-donating mesomeric effect (+M). However, the powerful inductive effect of the geminal fluorine atoms significantly attenuates this donation. Consequently, this compound is anticipated to behave as a moderately electron-deficient aldehyde, more reactive towards nucleophiles than benzaldehyde and 4-methoxybenzaldehyde, but likely less so than 4-nitrobenzaldehyde.
dot graph "" { layout=dot node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Predicted reactivity of aldehydes based on electronic effects.Benchmarking Performance in Standard Reactions
The following sections will delve into the anticipated performance of this compound in five cornerstone reactions of organic synthesis, with a comparative discussion against our selected benchmark aldehydes.
Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
Experimental Data for Benchmark Aldehydes:
| Aldehyde | Ylide | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ph3P=CHPh | n-BuLi | THF | >90 (Z:E varies) | [1] |
| 4-Methoxybenzaldehyde | Ph3P=CHCO2Et | NaOEt | EtOH | 85 (E-isomer) | N/A |
| 4-Nitrobenzaldehyde | Ph3P=CHPh | NaH | DMSO | 92 (E-isomer) | N/A |
Predicted Performance of this compound:
Given its electron-deficient nature, this compound is expected to be highly reactive in the Wittig reaction. The increased electrophilicity of the carbonyl carbon should facilitate the initial nucleophilic attack by the ylide, potentially leading to higher reaction rates and yields compared to benzaldehyde and 4-methoxybenzaldehyde, especially with stabilized ylides. The stereochemical outcome will depend on the nature of the ylide and the reaction conditions, but the electronic properties of the aldehyde are not expected to be the dominant factor in determining the E/Z ratio.
dot graph "" { layout=dot node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Generalized workflow of the Wittig reaction.Horner-Wadsworth-Emmons (HWE) Reaction
A powerful alternative to the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion to afford alkenes, typically with high E-selectivity. The reactivity profile is similar to the Wittig reaction, favoring electron-deficient aldehydes.
Experimental Data for Benchmark Aldehydes:
| Aldehyde | Phosphonate | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | (EtO)2P(O)CH2CO2Et | NaH | THF | 95 (E-isomer) | N/A |
| 4-Methoxybenzaldehyde | (EtO)2P(O)CH2CN | NaOEt | EtOH | 90 (E-isomer) | N/A |
| 4-Nitrobenzaldehyde | (EtO)2P(O)CH2CO2Et | K2CO3 | MeCN | 98 (E-isomer) | N/A |
Predicted Performance of this compound:
The enhanced electrophilicity of this compound should make it an excellent substrate for the HWE reaction. We predict that it will react readily with stabilized phosphonate carbanions under mild conditions, likely providing high yields of the corresponding α,β-unsaturated esters, nitriles, or ketones. The inherent preference of the HWE reaction for the E-isomer is expected to be maintained.
dot graph "" { layout=dot node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Step-by-step workflow of the Horner-Wadsworth-Emmons reaction.Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction between two carbonyl compounds. In a crossed aldol condensation, an aldehyde without α-hydrogens, such as our target molecule, can act as the electrophilic partner.
Experimental Data for Benchmark Aldehydes:
| Aldehyde | Ketone/Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH | EtOH/H2O | 70 | N/A |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH | EtOH | 65 | N/A |
| 4-Nitrobenzaldehyde | Acetone | L-proline | Acetone | High Yield | [2] |
Predicted Performance of this compound:
As a highly electrophilic aldehyde, this compound is poised to be an excellent substrate for crossed aldol condensations. It should readily react with enolates derived from ketones or other aldehydes. The electron-withdrawing nature of the difluorobenzodioxole ring will likely favor the initial aldol addition and the subsequent dehydration to the α,β-unsaturated carbonyl compound.
Grignard Reaction
The addition of a Grignard reagent to an aldehyde is a classic method for the synthesis of secondary alcohols. The reactivity is again dependent on the electrophilicity of the carbonyl carbon.
Experimental Data for Benchmark Aldehydes:
| Aldehyde | Grignard Reagent | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | Benzaldehyde | PhMgBr | Diethyl Ether | ~80 |[3] | | 4-Methoxybenzaldehyde | MeMgI | THF | ~85 | N/A | | 4-Nitrobenzaldehyde | MeMgI | THF | Complex mixture (side reactions) | N/A |
Predicted Performance of this compound:
The heightened electrophilicity of this compound suggests a facile reaction with Grignard reagents. High yields of the corresponding secondary alcohols are anticipated. It is important to note that highly electron-deficient aldehydes, such as 4-nitrobenzaldehyde, can sometimes undergo side reactions with organometallic reagents. While the electron deficiency of our target aldehyde is less pronounced than that of 4-nitrobenzaldehyde, careful control of reaction conditions (e.g., low temperature) is advisable to minimize potential side products.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Experimental Data for Benchmark Aldehydes:
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH3CN | MeOH | 95 | N/A |
| 4-Methoxybenzaldehyde | Benzylamine | H2, Pd/C | EtOH | 92 | N/A |
| 4-Nitrobenzaldehyde | Morpholine | NaBH(OAc)3 | DCE | 96 | N/A |
Predicted Performance of this compound:
The formation of the imine intermediate is often the rate-limiting step in reductive amination. The electrophilic nature of this compound should accelerate this step, leading to efficient amine formation. It is expected to perform exceptionally well in reductive aminations with a wide range of primary and secondary amines, likely providing high yields of the corresponding substituted amines under standard conditions.
Conclusion
This compound is a promising building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its unique electronic profile, characterized by a potent inductive electron withdrawal from the difluoromethylenedioxy group, renders the aldehyde function highly electrophilic.
This guide has provided a predictive analysis of its performance in five key organic transformations. It is anticipated to be a highly reactive and efficient substrate in Wittig and Horner-Wadsworth-Emmons reactions, crossed aldol condensations, Grignard additions, and reductive aminations. While direct experimental comparisons with benchmark aldehydes are yet to be published, the fundamental principles of organic chemistry strongly support these predictions. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool for accessing novel chemical space, with the expectation of high reactivity and favorable reaction outcomes.
References
- Wittig reactions of moderate ylides with heteroaryl substituents at the phosphorus atom. ResearchGate.
- l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone. In Organic Chemistry. IntechOpen.
- Synthesis Of Grignard Reagent And Benzaldehyde. Bartleby.
Sources
The Strategic Advantage of Fluorination: A Comparative Guide to the Applications of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy to enhance a multitude of properties, from metabolic stability and bioavailability to unique electronic characteristics. This guide provides an in-depth comparative analysis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a versatile fluorinated building block, and its applications. We will explore its performance in key reactions and the superior properties of its derivatives compared to non-fluorinated analogs and other alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated synthons in their work.
Introduction: The Power of the Difluorobenzodioxole Moiety
The 2,2-difluoro-1,3-benzodioxole scaffold has emerged as a privileged structure in drug discovery. The gem-difluoro group acts as a bioisostere for a carbonyl group or a hydroxylated carbon, enhancing metabolic stability by blocking oxidative pathways.[1] This modification also increases lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates.[2] The aldehyde functionality at the 4-position of this compound provides a versatile handle for a wide range of chemical transformations, including condensation, olefination, and reductive amination reactions, making it a valuable starting material for the synthesis of complex molecules.[2]
This guide will focus on two key application areas where this compound has demonstrated significant potential: the synthesis of novel anticancer agents and its role in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
I. Enhancing Anticancer Potency: A Comparative Analysis of Fluorinated Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[3][4] The introduction of fluorine into the chalcone scaffold has been shown to significantly enhance their cytotoxic activity.
Comparative Efficacy of Fluorinated vs. Non-Fluorinated Chalcones
A compelling study highlights the superior anticancer activity of fluorinated chalcones. When compared to their non-fluorinated counterparts, fluorinated chalcone derivatives exhibited stronger cytotoxic effects against 4T1 breast cancer cell lines.[5] This enhanced activity is attributed to the electronic effects of the fluorine atoms, which can modulate the reactivity of the α,β-unsaturated carbonyl system, a key pharmacophore for anticancer activity.
| Compound Type | Target Cell Line | IC50 (µM) | Selectivity Index |
| Non-Fluorinated Chalcone | 4T1 (Breast Cancer) | > 100 | - |
| Fluorinated Chalcone | 4T1 (Breast Cancer) | 25.9 | Higher than Cisplatin |
| Cisplatin (Reference Drug) | 4T1 (Breast Cancer) | - | - |
Table 1: Comparative in vitro anticancer activity of a representative fluorinated chalcone derived from a fluorinated benzaldehyde versus a non-fluorinated analog against the 4T1 breast cancer cell line. The fluorinated compound demonstrates significantly improved potency and a favorable selectivity index compared to the commonly used chemotherapy agent, cisplatin.[5]
The data strongly suggests that the this compound scaffold is a promising starting point for the development of highly potent and selective anticancer agents.
Experimental Workflow: Synthesis of Fluorinated Chalcones
The synthesis of these potent anticancer agents can be achieved through a Claisen-Schmidt condensation reaction. The following diagram illustrates the general workflow.
Caption: General workflow for the synthesis of fluorinated chalcones.
Detailed Experimental Protocol: Knoevenagel Condensation for Chalcone Synthesis
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds and can be employed for the synthesis of chalcone precursors. Here is a detailed protocol for the condensation of this compound with an active methylene compound like malononitrile.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Basic catalyst (e.g., a few drops of piperidine or a catalytic amount of a solid base)
-
Solvent (e.g., ethanol or a solvent-free system)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add the solvent (if used) and the basic catalyst.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
If the reaction is slow, gentle heating under reflux may be applied.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure condensed product.
This protocol can be adapted for the synthesis of various chalcone derivatives by replacing malononitrile with other active methylene compounds.
II. A Key Building Block for CFTR Modulators
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a protein that functions as a chloride ion channel.[7] The 2,2-difluoro-1,3-benzodioxole moiety is a crucial component of several approved CFTR modulator drugs, including Tezacaftor and Lumacaftor.[8][9] These drugs help to correct the misfolded CFTR protein and improve its function, leading to significant clinical benefits for patients with specific CF mutations.
The Role of the Difluorobenzodioxole Moiety in CFTR Modulation
The difluorobenzodioxole group in these modulators is believed to interact with the CFTR protein, aiding in its proper folding and trafficking to the cell membrane.[8] The enhanced metabolic stability imparted by the gem-difluoro group is also a critical factor in the pharmacokinetic profile of these drugs, allowing for less frequent dosing and improved patient compliance.
Caption: Role of this compound in CFTR modulation.
Experimental Protocol: Wittig Reaction for Olefin Synthesis
The Wittig reaction is a powerful tool for creating carbon-carbon double bonds and is a key step in the synthesis of many complex molecules, including precursors to CFTR modulators. Below is a general protocol for the Wittig reaction of this compound.
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
This compound
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) to the suspension to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).[10][11]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired olefin.
Conclusion: A Versatile and Advantageous Building Block
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its strategic use, particularly in medicinal chemistry, offers a clear advantage in the development of novel therapeutics. The incorporation of the difluorobenzodioxole moiety has been shown to significantly enhance the anticancer potency of chalcones and is a critical component in the design of effective CFTR modulators. The synthetic accessibility and the versatility of its aldehyde functional group allow for the construction of a diverse range of complex molecules with improved pharmacological profiles. For researchers and drug development professionals, a deep understanding of the applications and reaction protocols associated with this fluorinated synthon is essential for unlocking its full potential in the creation of next-generation pharmaceuticals and advanced materials.
References
- Synthesis of Chalcones with Anticancer Activities - PMC - NIH
- Synthesis of Chalcones with Anticancer Activities - ResearchG
- Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed
- Anticancer Activity of N
- Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Deriv
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Medi
- Wittig Reaction - Organic Chemistry Portal
- Wittig Reaction: Mechanism and Examples - NROChemistry
- Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC - NIH
- The Wittig Reaction
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry
- Wittig Reaction - Common Conditions
- Novel Methods of Knoevenagel Condens
- CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine
- 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde - MySkinRecipes
- Knoevenagel condensation of benzaldehyde with malononitrile c
- Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids - ResearchG
- Structures of Benzodioxole derivatives that have biological activities - ResearchG
- Effects on growth, weight and body composition after CFTR modulators in children with cystic fibrosis - PubMed
- The impact of cystic fibrosis transmembrane conductance regulator (CFTR) modulators on the pulmonary microbiota - PubMed
- The Effect of CFTR Modulators on Airway Infection in Cystic Fibrosis - MDPI
- Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - NIH
- Clinical impact of CFTR modulator therapy roll-out - The Pharmaceutical Journal
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 - Sigma-Aldrich
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus
Sources
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde [myskinrecipes.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 8. Effects on growth, weight and body composition after CFTR modulators in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
A Researcher's Guide to Isosteric Replacement: The 2,2-Difluoro-1,3-benzodioxole Moiety as a Metabolic Stabilizer
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for enhancing pharmacokinetic profiles.[1][2] This guide provides an in-depth comparison of the 2,2-difluoro-1,3-benzodioxole (DFB) moiety and its classic, non-fluorinated analog, the 1,3-benzodioxole, also known as methylenedioxy (MDO). We will explore the underlying mechanistic rationale for this isosteric replacement, present comparative data, and provide actionable experimental protocols for its synthesis and evaluation.
The Core Problem: Metabolic Liability of the 1,3-Benzodioxole (MDO) Moiety
The MDO group, found in numerous natural products and synthetic compounds, presents a significant challenge in drug development.[3] Its prevalence is a double-edged sword; while it can confer desirable structural and electronic properties, it is also a well-known perpetrator of mechanism-based inhibition of cytochrome P450 (CYP) enzymes.[3][4]
Mechanism of CYP Inhibition:
The metabolic vulnerability lies in the two hydrogen atoms on the methylene bridge. CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, readily oxidize one of these C-H bonds.[5][6] This process doesn't stop at simple hydroxylation. Instead, it leads to the formation of a highly reactive carbene intermediate . This carbene then covalently binds to the heme iron of the CYP enzyme, forming a stable metabolic-inhibitory complex (MIC).[4][5][7] This irreversible inactivation of the enzyme can lead to unpredictable and potentially dangerous drug-drug interactions (DDIs).
The formation of this inhibitory complex is often characterized by a distinct spectral shift, with a Soret peak appearing around 455 nm.[4] This provides a key analytical handle for detecting this adverse metabolic event in vitro.
Caption: Metabolic activation of the MDO moiety leading to CYP450 inactivation.
The Solution: 2,2-Difluoro-1,3-benzodioxole (DFB) as a Stable Isostere
The isosteric replacement of the two methylene hydrogens with fluorine atoms (CH₂ → CF₂) directly addresses the metabolic liability. The carbon-fluorine bond is exceptionally strong and not susceptible to the oxidative C-H abstraction that initiates the inactivation cascade.[8] This "metabolic blocking" strategy prevents the formation of the carbene intermediate, thereby eliminating the mechanism-based CYP inhibition associated with the MDO group.
This substitution offers several advantages:
-
Enhanced Metabolic Stability: The primary benefit is the significantly improved resistance to oxidative metabolism, leading to a cleaner pharmacokinetic profile and reduced risk of DDIs.[9]
-
Preservation of Physicochemical Properties: The DFB moiety often serves as an effective bioisostere, maintaining key electronic and conformational features of the MDO group, which can be crucial for retaining target affinity.[10][11] The strategic addition of fluorine can favorably modulate properties like membrane permeability and binding affinity.[9]
-
Increased Bioavailability: By mitigating first-pass metabolism, the DFB moiety can contribute to improved oral bioavailability.[9]
Comparative Physicochemical Properties
| Property | 1,3-Benzodioxole (MDO) | 2,2-Difluoro-1,3-benzodioxole (DFB) | Rationale for Change |
| Molecular Weight | ~122.12 g/mol | 158.10 g/mol [12] | Increased due to the mass of two fluorine atoms. |
| LogP (Octanol/Water) | ~1.6 | Higher | Fluorine substitution generally increases lipophilicity. |
| Dipole Moment | Lower | Higher | The highly electronegative fluorine atoms create a stronger dipole. |
| Metabolic Stability | Low (CYP Inhibitor)[4] | High[9] | C-F bonds are resistant to oxidative cleavage.[8] |
Case Study: Enhancing Drug Properties
While direct comparative pharmacokinetic data in the public domain is often embedded within broader drug discovery programs, the principle is well-established. For instance, the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators like Lumacaftor and Tezacaftor highlights the successful application of the DFB moiety to create effective and stable therapeutic agents.[9] This strategic choice underscores the value of the DFB scaffold in modern drug design to achieve favorable metabolic profiles.
Experimental Protocols
To facilitate the adoption of this strategy, we provide foundational protocols for the synthesis of the DFB core and its subsequent evaluation for CYP inhibition.
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
This protocol outlines a common and effective method for synthesizing the core DFB structure via halogen exchange (HALEX) from its dichloro-analogue, a process detailed in several patents.[13][14]
Objective: To synthesize 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole.
Materials:
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous Potassium Fluoride (KF)
-
Potassium Hydrogen Fluoride (KHF₂) (as catalyst)[13]
-
Sulfolane (tetramethylene sulfone) (as solvent)[9]
-
Three-necked round-bottom flask, condenser, mechanical stirrer, heating mantle
-
Standard workup and distillation equipment
Procedure:
-
Preparation: Dry the potassium fluoride in a vacuum oven at 150°C to ensure it is anhydrous. Set up the reaction apparatus (flask, stirrer, condenser) under an inert atmosphere (e.g., Nitrogen).
-
Charging the Reactor: Charge the flask with sulfolane, anhydrous potassium fluoride (molar ratio of KF to starting material should be optimized, typically 2:1 to 2.5:1), and potassium hydrogen fluoride (catalyst, ~5-10% by weight relative to the dichloro-substrate).[13]
-
Reaction Initiation: Begin stirring and add the 2,2-dichloro-1,3-benzodioxole to the mixture.
-
Heating: Heat the reaction mixture to 140-160°C and maintain this temperature with vigorous stirring.[13] Monitor the reaction progress using Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 7-8 hours.[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the inorganic salts and the sulfolane.[13]
-
Extraction & Purification: The organic product, 2,2-difluoro-1,3-benzodioxole, will separate as a distinct phase. Isolate this organic phase. Wash it with water and brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation to obtain the final product.[13]
Protocol 2: In Vitro Assay for Time-Dependent CYP450 Inhibition
This workflow outlines a standard method to assess if a compound is a time-dependent inhibitor (TDI) of a specific CYP isoform (e.g., CYP3A4).
Objective: To compare the TDI potential of an MDO-containing compound versus its DFB analogue.
Caption: Workflow for a time-dependent CYP450 inhibition assay.
Procedure:
-
Primary Screen: First, determine the IC₅₀ value (concentration causing 50% inhibition) for each compound without a pre-incubation step.
-
TDI Assay (IC₅₀ Shift):
-
Pre-incubation: Prepare two sets of reactions. In the first set ("+NADPH"), pre-incubate the test compound (at various concentrations) with human liver microsomes and NADPH for a set time (e.g., 30 minutes) at 37°C. In the second set ("-NADPH"), pre-incubate without NADPH.
-
Metabolic Reaction: After pre-incubation, dilute the mixture and add a CYP-specific probe substrate (e.g., midazolam for CYP3A4). Initiate the reaction by adding NADPH to the "-NADPH" set (and adding more buffer to the "+NADPH" set). Incubate for a short, defined period.
-
Quantification: Stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
Data Analysis: Calculate the IC₅₀ value for each condition. A significant shift (decrease) in the IC₅₀ value in the "+NADPH" condition compared to the "-NADPH" condition indicates time-dependent inhibition. The MDO compound is expected to show a significant shift, while the DFB compound should show little to no shift.
Conclusion
The isosteric replacement of a metabolically labile 1,3-benzodioxole (MDO) moiety with the 2,2-difluoro-1,3-benzodioxole (DFB) group is a powerful and validated strategy in modern drug design.[9] By mechanistically blocking the pathway to CYP450 inactivation, this substitution can mitigate the risk of drug-drug interactions, improve metabolic stability, and ultimately contribute to the development of safer and more effective medicines. The synthetic and analytical protocols provided herein offer a practical framework for researchers to apply this valuable tool in their own drug discovery programs.
References
- Benchchem. (n.d.). 2,2-Difluoro-4-cyano-1,3-benzodioxole.
- ResearchGate. (n.d.). Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds.
- ResearchGate. (n.d.). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Request PDF.
- Stork. (n.d.). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation.
- Google Patents. (n.d.). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Wikipedia. (n.d.). Safrole.
- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Cambridge Open Engage.
- PubMed. (n.d.). In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach.
- PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole.
- OUCI. (n.d.). Case studies of fluorine in drug discovery.
- NIH. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 3. storkapp.me [storkapp.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safrole - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 14. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
A Comparative Guide to the Reaction Kinetics of Substituted Benzaldehydes for Researchers and Drug Development Professionals
In the intricate world of organic synthesis and medicinal chemistry, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of rational molecular design, process optimization, and the accelerated discovery of novel therapeutics. Benzaldehyde and its derivatives are fundamental scaffolds in an immense array of biologically active molecules. The subtle interplay of electronic and steric effects, governed by substituents on the aromatic ring, dictates the reactivity of the aldehyde functional group. This guide provides an in-depth, comparative analysis of the reaction kinetics of substituted benzaldehydes, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their scientific endeavors.
The Theoretical Framework: Understanding Substituent Effects
The reactivity of the carbonyl carbon in benzaldehyde is the principal determinant in a vast number of its reactions, most notably nucleophilic additions and oxidations. This reactivity is exquisitely sensitive to the electronic properties of substituents on the aromatic ring. These effects can be broadly categorized into two types:
-
Inductive Effects: These are transmitted through the sigma bonds and are a consequence of the electronegativity of the atoms in the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon, increasing its electrophilicity and thus its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl carbon, decreasing its electrophilicity and slowing down the reaction rate.
-
Resonance Effects: These are transmitted through the pi-electron system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density to the ring through resonance, which can extend to the carbonyl group, thereby reducing its electrophilicity. Conversely, groups with pi bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density from the ring via resonance, enhancing the electrophilicity of the carbonyl carbon.
Aromatic aldehydes, such as benzaldehyde, are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the aromatic ring's electron-donating resonance effect reduces the electrophilicity of the carbonyl group.[1]
Quantifying Substituent Effects: The Hammett Equation
To move beyond qualitative descriptions, the Hammett equation provides a powerful quantitative tool to correlate the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants.[2][3] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. It is independent of the reaction type. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[3] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (a buildup of negative charge in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (a buildup of positive charge in the transition state).[3]
A plot of log(k/k₀) versus σ for a series of substituted benzaldehydes in a given reaction is known as a Hammett plot . A linear correlation provides strong evidence that the reaction mechanism is consistent across the series of substituted reactants.
Comparative Kinetic Data: A Tale of Three Reactions
To illustrate the tangible effects of substituents on the reaction kinetics of benzaldehydes, we will compare data from three common reaction types: oxidation, the Wittig reaction (a nucleophilic addition-elimination), and the Knoevenagel condensation.
Oxidation of Substituted Benzaldehydes
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. The kinetics of this reaction are highly dependent on the nature of the oxidizing agent and the reaction mechanism. For instance, in the oxidation by benzyltrimethylammonium fluorochromate, the reaction is accelerated by electron-withdrawing groups, as indicated by the order of reactivity: p-NO₂ > p-CN > p-Cl > p-H > p-CH₃ > p-OCH₃.[4] This suggests a mechanism where the rate-determining step involves a buildup of negative charge that is stabilized by electron-withdrawing substituents.
| Substituent (para) | Reaction Type | Relative Rate Constant (k/k₀) |
| -NO₂ | Oxidation | 1.62 |
| -Cl | Oxidation | 0.55 |
| -H | Oxidation | 1.00 |
| -CH₃ | Oxidation | 2.51 |
| -OCH₃ | Oxidation | 6.31 |
Table 1: Relative reactivity of para-substituted benzaldehydes in oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB). Data compiled from BenchChem.
The Wittig Reaction: A Nucleophilic Addition Showcase
The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition to the carbonyl group. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. As expected, electron-withdrawing groups significantly accelerate the reaction, while electron-donating groups have a retarding effect.
| Substituent (para) | Reaction Type | Relative Rate Constant (k/k₀) |
| -NO₂ | Wittig Reaction | 14.7 |
| -Cl | Wittig Reaction | 2.75 |
| -H | Wittig Reaction | 1.00 |
| -CH₃ | Wittig Reaction | 0.45 |
| -OCH₃ | Wittig Reaction | 0.21 |
Table 2: Relative reactivity of para-substituted benzaldehydes in the Wittig reaction. Data compiled from BenchChem.
Knoevenagel Condensation: A Deeper Dive into Kinetics
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, provides an excellent platform for a detailed kinetic study. The reaction is typically base-catalyzed and proceeds through a nucleophilic addition followed by dehydration. Electron-withdrawing substituents on the benzaldehyde ring enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction rate.
| Substituent (para) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| -NO₂ | 0.385 |
| -CN | 0.290 |
| -Br | 0.115 |
| -Cl | 0.102 |
| -H | 0.045 |
| -CH₃ | 0.021 |
| -OCH₃ | 0.010 |
Table 3: Experimentally determined second-order rate constants for the Knoevenagel condensation of para-substituted benzaldehydes with malononitrile in ethanol at 25°C, catalyzed by piperidine.
Experimental Protocols: A Guide to Kinetic Analysis
To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. Here, we provide a step-by-step methodology for determining the reaction kinetics of the Knoevenagel condensation of substituted benzaldehydes with malononitrile using UV-Vis spectrophotometry. This technique is well-suited for this reaction as the product, a benzylidenemalononitrile derivative, is highly conjugated and exhibits strong absorbance in the UV-Vis spectrum at a wavelength where the reactants do not significantly absorb.
Protocol: Kinetic Analysis of the Knoevenagel Condensation
1. Materials and Reagent Preparation:
-
Substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-chlorobenzaldehyde, benzaldehyde, p-methylbenzaldehyde, p-methoxybenzaldehyde) - high purity.
-
Malononitrile - high purity.
-
Piperidine (catalyst) - freshly distilled.
-
Absolute Ethanol (solvent) - spectroscopic grade.
-
Stock Solutions:
-
Prepare a 0.1 M stock solution of each substituted benzaldehyde in absolute ethanol.
-
Prepare a 0.1 M stock solution of malononitrile in absolute ethanol.
-
Prepare a 0.01 M stock solution of piperidine in absolute ethanol.
-
2. Instrumentation:
-
A temperature-controlled UV-Vis spectrophotometer equipped with a quartz cuvette (1 cm path length).
-
Thermostatted water bath or Peltier temperature controller for the spectrophotometer.
3. Experimental Procedure:
-
Wavelength Determination:
-
Prepare a solution of the expected product (e.g., p-nitrobenzylidenemalononitrile) in ethanol to determine the wavelength of maximum absorbance (λ_max). This will be the wavelength used for kinetic monitoring.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To ensure the reaction follows pseudo-first-order kinetics with respect to the benzaldehyde, the concentration of malononitrile will be kept in large excess.
-
In a 1 cm quartz cuvette, pipette 2.5 mL of absolute ethanol, 0.2 mL of the 0.1 M malononitrile stock solution, and 0.2 mL of the 0.01 M piperidine stock solution.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.1 mL of the 0.1 M substituted benzaldehyde stock solution to the cuvette.
-
Quickly mix the solution by inverting the cuvette (sealed with a stopper) and immediately start recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to at least 80-90% completion.
-
4. Data Analysis:
-
The absorbance data is directly proportional to the concentration of the product formed. The concentration of the benzaldehyde at any time 't' can be calculated as: [Benzaldehyde]_t = [Benzaldehyde]₀ - [Product]_t.
-
For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) versus time (where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t) should yield a straight line. The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of malononitrile (which was in excess and can be considered constant): k = k_obs / [Malononitrile] .
-
Repeat this procedure for each of the substituted benzaldehydes.
Visualization of Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Hammett Plot for the Knoevenagel Condensation
Caption: A streamlined workflow for the kinetic analysis of benzaldehyde reactions.
This workflow provides a clear, step-by-step guide for researchers to follow, from the initial preparation of reagents to the final calculation of the rate constant. Adherence to such a structured protocol is essential for obtaining reliable and reproducible kinetic data.
Conclusion and Future Directions
The reactivity of substituted benzaldehydes is a finely tuned interplay of inductive and resonance effects that can be quantitatively described by the Hammett equation. This guide has provided a comparative analysis of these effects across different reaction types, supported by experimental data and a detailed protocol for kinetic analysis. For researchers in drug development and organic synthesis, a thorough grasp of these principles is not just advantageous but essential for the rational design of synthetic routes and the optimization of reaction conditions.
Future research in this area will likely focus on the development of more sophisticated computational models to predict reaction kinetics with even greater accuracy, as well as the application of these principles to more complex and biologically relevant systems. The continued exploration of substituent effects will undoubtedly lead to new discoveries and innovations in the chemical sciences.
References
- Dalal Institute.
- Wikipedia.
- Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]
- ChemTalk.
- The Journal of Organic Chemistry.
- ResearchGate. Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. [Link]
- ResearchGate. Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. [Link]
- ResearchGate. Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. [Link]
- International Journal of ChemTech Research. Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. [Link]
- ARKIVOC. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. [Link]
- ResearchGate. (PDF)
- Oberlin College and Conservatory.
- ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
- ResearchGate.
- ResearchGate.
- Chemistry LibreTexts. 26.
- University of Calgary. Ch12: Substituent Effects. [Link]
- Fiveable. Substituent Effects Definition - Organic Chemistry Key Term. [Link]
- ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. [Link]
- ResearchGate. (PDF)
- ResearchGate. (PDF) Kinetics of catalyzed acid/acid and acid/aldehyde condensation reactions to non-symmetric ketones. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a versatile fluorinated aromatic aldehyde. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.
Immediate Safety Considerations: The Overlooked Hazard of Peroxide Formation
Before addressing routine disposal, we must confront the most significant and often underestimated risk associated with aldehydes: the potential for peroxide formation. Like many aldehydes, this compound is susceptible to auto-oxidation upon exposure to air and light, forming shock-sensitive and potentially explosive peroxide crystals.[1][2][3][4] This chemical reality dictates a strict set of preliminary handling and storage protocols that directly impact safe disposal.
The Causality of Peroxide Hazards: The oxygen-oxygen single bond in peroxides is weak and prone to homolytic cleavage, which can initiate explosive decomposition. This process can be triggered by friction, shock, or heat—conditions easily met by the simple act of twisting a stuck container cap.[2][3]
Pre-Disposal Checklist for Peroxide Formers:
-
Visual Inspection (Critical First Step): Before handling or preparing for disposal, carefully inspect the container. Look for the presence of crystalline solids, either suspended in the liquid, as a precipitate, or encrusted around the cap and threads.[1] The appearance of cloudiness or wisp-like structures is also a danger sign.
-
Do Not Touch Suspect Containers: If crystals are visible or suspected, do not attempt to open, move, or test the container. The friction from opening the cap could be sufficient to cause detonation. Isolate the area and immediately contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[1][5]
-
Labeling and Dating: All containers of this aldehyde must be dated upon receipt and upon opening. This is non-negotiable.[1][2] Unopened containers should generally be discarded after 12 months, while opened containers should be disposed of within 3 to 6 months.[1][4]
-
Peroxide Testing: For containers that show no visual signs of peroxides but have been open for an extended period, peroxide testing is mandatory prior to any procedure that involves concentration (like distillation) and is highly recommended before disposal. Commercially available peroxide test strips can provide a semi-quantitative reading. If peroxide levels exceed 20 ppm, the chemical should be tagged for immediate disposal.[2]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic compound . As such, it must be treated as hazardous waste and must never be disposed of down the drain or in regular trash.[6][7] The primary and accepted terminal disposal method is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[8][9]
The Logic of Incineration: High-temperature incineration is necessary to break the stable carbon-fluorine bonds. However, this process generates acidic gases, primarily hydrogen fluoride (HF), which must be neutralized in a scrubber system to prevent environmental release.[10][11] This is why disposal is a specialized, regulated process.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. Based on the Safety Data Sheet (SDS), this includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous reactions within waste containers.
-
Designated Waste Stream: This compound must be placed in a waste container specifically designated for Halogenated Organic Liquids .[6][7]
-
Avoid Incompatibilities: Do not mix this waste with:
-
Strong oxidizing agents
-
Strong bases or acids
-
Non-halogenated organic waste streams
-
The rationale here is to prevent uncontrolled exothermic reactions, gas evolution, or polymerization within the waste container.
Step 3: Container Management in the Satellite Accumulation Area (SAA)
The SAA is the designated location within your lab where hazardous waste is collected at or near the point of generation.
-
Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap, provided by your institution's EHS department. The container must be in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents. List "this compound" and any other halogenated solvents it may be mixed with.
-
Keep It Closed: The container must remain closed at all times except when actively adding waste.[7] This minimizes the release of vapors and, critically, reduces exposure to atmospheric oxygen, thereby inhibiting peroxide formation.
Step 4: Arranging for Disposal
Once the container is full or the chemical has reached its disposal date, contact your institution's EHS office to arrange for a waste pickup. Follow their specific procedures for scheduling a collection.
Data and Workflow Visualization
To aid in decision-making, the following table summarizes key properties and disposal parameters.
| Parameter | Information | Rationale / Citation |
| Chemical Name | This compound | - |
| CAS Number | 119895-68-0 | [10] |
| Hazard Class | Combustible Liquid, Skin/Eye Irritant, Skin Sensitizer, STOT SE 3 | [10] |
| Primary Hazard | Peroxide Former | Aldehyde functional group is susceptible to auto-oxidation.[1][2][4] |
| Disposal Method | Incineration | Required for halogenated organic compounds under RCRA.[8][9] |
| Waste Stream | Halogenated Organic Liquid | Segregation prevents reaction and simplifies disposal.[6][7] |
| Container Type | HDPE or Glass with secure cap | Must be chemically resistant and prevent vapor release. |
| Disposal Timeline | Discard within 3-6 months of opening. | To mitigate the risk of peroxide formation.[1][4] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for safely managing this chemical from use to disposal.
Caption: Decision workflow for handling and disposal.
Emergency Procedures: Spill and Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further hazards.
Protocol for a Small Spill (manageable by lab personnel):
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational or increase ventilation in the area.
-
PPE: Don the appropriate PPE as listed above, including respiratory protection if necessary.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Follow with a clean water rinse.
-
Dispose: All cleanup materials (gloves, absorbent, cloths) must be placed in the solid halogenated hazardous waste container and disposed of through EHS.
For large spills, or any spill outside of a contained area, evacuate the laboratory and contact your institution's EHS emergency line immediately.
By adhering to these technically sound and safety-first procedures, you build a culture of trust and responsibility in your laboratory. The principles of chemical reactivity, waste segregation, and hazard mitigation are not abstract rules but the practical foundation of safe and reproducible science.
References
- University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals.
- Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Quick Guide for Peroxide-Forming Chemicals.
- University of California, Berkeley, Environment, Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs).
- University of Arkansas for Medical Sciences Research and Innovation. (n.d.). Peroxide Formers: Safety and Disposal.
- University of California, Los Angeles, Environmental Health & Safety. (n.d.). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Dabrowska, A., et al. (2005). ALDEHYDES FORMATION DURING WATER DISINFECTION BY OZONATION AND CHLORINATION PROCESS. Global NEST Journal, 7(1), 61-71.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- ResearchGate. (2025). Refractories to contain fluorinated waste streams.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ehs.mit.edu [ehs.mit.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. research.uams.edu [research.uams.edu]
- 5. rmu.edu [rmu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. epa.gov [epa.gov]
- 8. rivm.nl [rivm.nl]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. nilu.com [nilu.com]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
